3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Descripción
BenchChem offers high-quality 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-(chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-4-7-5-2-1-3-6(5)9-10-7/h1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYMQHICXKOEFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Pathways in the Synthesis of Tetrahydrocyclopenta[c]pyrazoles: A Technical Guide
Executive Summary
The tetrahydrocyclopenta[c]pyrazole scaffold is a privileged bicyclic pharmacophore with profound implications in medicinal chemistry, notably acting as a core structural motif in partial nicotinic acid receptor agonists and other targeted therapeutics. The synthesis of this fused 5,5-bicyclic system hinges on the precise thermodynamic and kinetic control of the pyrazole ring closure. This whitepaper provides an in-depth mechanistic analysis of the two primary synthetic paradigms for constructing this scaffold: the classical Knorr-type cyclocondensation and the modern intramolecular 1,3-dipolar cycloaddition.
By dissecting the causality behind experimental parameters—such as temperature-dependent nitrogen extrusion and pH-modulated hydrazone cyclization—this guide equips synthetic chemists with self-validating protocols to optimize yields, control stereochemistry, and scale production.
Core Synthetic Strategies & Mechanistic Paradigms
The construction of the tetrahydrocyclopenta[c]pyrazole core requires the annulation of a pyrazole ring onto a pre-existing cyclopentane derivative, or the simultaneous formation of both rings. The mechanistic pathways generally fall into two categories:
The Classical Knorr-Type Cyclocondensation
The most industrially scalable route to 1,4,5,6-tetrahydrocyclopenta[c]pyrazoles relies on a modified Knorr pyrazole synthesis[1]. The process begins with a pseudo-Claisen condensation of cyclopentanone with an ester (e.g., an oxalate or tetrazole-carboxylate) to generate a 2-acylcyclopentanone (a 1,3-dicarbonyl equivalent).
The Mechanism of Ring Closure:
-
Hydrazone Formation: The addition of hydrazine to the 1,3-dicarbonyl intermediate initiates nucleophilic attack at the more electrophilic exocyclic carbonyl carbon, forming a hydrazone intermediate[2].
-
Acid-Catalyzed Cyclization: The critical ring-closure step requires the secondary nitrogen of the hydrazone to attack the endocyclic cyclopentanone carbonyl. This step is highly pH-dependent. Without sufficient acid catalysis, the reaction stalls at the hydrazone stage.
-
Aromatization: Subsequent dehydration yields the thermodynamically stable, fully aromatic pyrazole ring fused to the cyclopentyl system[3].
Mechanistic pathway of the classical Knorr-type ring closure for cyclopenta[c]pyrazoles.
The Interrupted Ohira-Bestmann (3+2) Cycloaddition
A groundbreaking orthogonal approach to pyrazole synthesis involves 1,3-dipolar cycloadditions. Recently, the Carreira group demonstrated that γ,δ-unsaturated aldehydes can be converted into cyclopenta[c]pyrazoles via a "derailed" Ohira-Bestmann reaction[4].
The Mechanism of Ring Closure: Typically, the Ohira-Bestmann reagent (diazo-oxopropyl phosphonate) converts aldehydes to terminal alkynes via a diazoalkane intermediate that spontaneously extrudes nitrogen gas. However, when a pendent olefin is present, the transient diazoalkane can undergo an intramolecular (3+2) cycloaddition.
-
Causality of Temperature: Lowering the reaction temperature artificially raises the kinetic barrier for nitrogen extrusion. This kinetic trapping allows the (3+2) cycloaddition to outcompete alkyne formation, resulting in the stereoselective closure of the cyclopenta[c]pyrazole bicycle[5].
Interrupted Ohira-Bestmann reaction mechanism via intramolecular (3+2) cycloaddition.
Diazoimine Cascades from 5-Iodotriazoles
Further expanding the (3+2) cycloaddition paradigm, recent methodologies utilize 5-iodo-1,2,3-triazoles as stable diazoimine precursors. Upon activation, these precursors undergo intramolecular cyclization with tethered alkenes. The choice of solvent acts as a thermodynamic switch: specific solvent environments direct the cascade either toward bicyclo[3.1.0]hexanes or cyclopenta[c]pyrazoles.
Quantitative Data & Comparative Yields
Understanding the operational limits of these mechanisms is crucial for process chemistry. The following table synthesizes the quantitative data regarding the reaction conditions and their direct impact on the yield of the cyclopenta[c]pyrazole core.
| Synthetic Paradigm | Key Reagents | Critical Parameter | Yield / Outcome | Causality / Mechanistic Note |
| Knorr Cyclocondensation [2] | Cyclopentanone, Hydrazine (35.5 wt%), HCl | Hydrazine Equivalents (2.20 eq) | 88–96% | Undercharging hydrazine (e.g., 1.66 eq) stalls the reaction at the hydrazone intermediate (67% yield). |
| Knorr Cyclocondensation [2] | Cyclopentanone, Hydrazine, HCl | Acid Quench | >90% | Quenching the pseudo-Claisen intermediate with HCl (2.25 eq) prior to hydrazine addition is mandatory to drive dehydrative ring closure. |
| Interrupted Ohira-Bestmann [4] | γ,δ-Unsaturated Aldehyde, Diazoethyl phosphonate | Temperature (< 0 °C) | High Diastereoselectivity | Lower temperatures disfavor N₂ extrusion, routing the diazoalkane exclusively through the (3+2) cycloaddition pathway. |
| Diazoimine Cascade | 5-Iodotriazoles, K₂CO₃ | Solvent Polarity | Moderate to High | Polar solvents (e.g., TFE) facilitate the cyclization-(3+2)-cycloaddition-isomerization cascade over cyclopropanation. |
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. The specific sequence of additions and temperature controls are not arbitrary; they are mechanistically required to prevent the accumulation of dead-end intermediates.
Protocol A: One-Pot Scalable Knorr Synthesis of 1,4,5,6-Tetrahydro-3-(1H-tetrazol-5-yl)cyclopenta[c]pyrazole[2]
Objective: To synthesize the pyrazole core while avoiding the stable hydrazone trap.
-
Pseudo-Claisen Condensation:
-
Dissolve 1H-tetrazole-5-carboxylic acid ethyl ester sodium salt (1.2 equiv) and potassium tert-butoxide (1.5 equiv) in DMF.
-
Cool the system to between −2.5 °C and −5 °C.
-
Add cyclopentanone (1.0 equiv) dropwise over 1 hour. Age the batch at 0 °C for 1 hour to ensure complete enolate formation and condensation.
-
-
Acidic Quench (Critical Step):
-
Add 11 M Hydrochloric acid (2.25 equiv) over 85 minutes, maintaining the temperature strictly below 6 °C.
-
Mechanistic Rationale: The acid neutralizes the basic reaction mixture and activates the newly formed 1,3-dicarbonyl intermediate for nucleophilic attack, preventing base-catalyzed degradation.
-
-
Hydrazine Addition & Ring Closure:
-
Charge a 35.5 wt % solution of hydrazine in water (2.20 equiv) over 35 minutes, keeping the temperature below 10 °C.
-
Age the reaction mixture for 18 hours at room temperature.
-
Self-Validation: If the reaction mixture turns bright orange, it indicates an undercharge of hydrazine and accumulation of the hydrazone intermediate. A secondary charge of hydrazine (0.54 equiv) will immediately turn over the remaining hydrazone to the desired cyclopenta[c]pyrazole[2].
-
Protocol B: Stereoselective (3+2) Cycloaddition via Interrupted Ohira-Bestmann[4]
Objective: To trap the transient diazoalkane via cycloaddition before nitrogen extrusion occurs.
-
Reagent Preparation:
-
Prepare a solution of the γ,δ-unsaturated aldehyde (1.0 equiv) in a suitable anhydrous solvent (e.g., THF or methanol depending on solubility).
-
-
Diazo Generation:
-
Add diazoethyl phosphonate (the optimized Ohira-Bestmann reagent over the Seyferth-Gilbert reagent, which causes rapid decomposition)[5].
-
Add a mild base (e.g., K₂CO₃) to initiate the formation of the diazoalkane.
-
-
Kinetic Trapping:
-
Maintain the reaction temperature at or below 0 °C.
-
Mechanistic Rationale: The standard Ohira-Bestmann reaction is run at room temperature to promote alkyne formation. By suppressing the thermal energy of the system, the activation energy for N₂ extrusion is not met, forcing the diazoalkane to react with the pendent olefin via a stereoselective trans-cycloaddition[5].
-
-
Isolation:
-
Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via flash column chromatography to isolate the bicyclic pyrazole.
-
Conclusion
The synthesis of the tetrahydrocyclopenta[c]pyrazole scaffold is a masterclass in controlling competing mechanistic pathways. The classical Knorr approach demands rigorous pH control and stoichiometric precision of hydrazine to force the dehydrative ring closure of the hydrazone intermediate. Conversely, modern (3+2) cycloaddition strategies—such as the interrupted Ohira-Bestmann reaction and diazoimine cascades—rely on kinetic trapping and solvent-directed thermodynamics to forge the bicyclic system in a single, stereoselective step. By adhering to the mechanistic principles outlined in this guide, researchers can reliably access this critical pharmacophore for advanced drug development.
References
-
Development of a Scaleable Synthesis of a Partial Nicotinic Acid Receptor Agonist Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Stereoselective Synthesis of Cyclopenta[c]pyrazoles by an Interrupted Ohira–Bestmann Reaction Source: Helvetica Chimica Acta (Thieme / Wiley) URL:[Link]
-
Access to Bicyclo[3.1.0]hexane and Cyclopenta[c]pyrazole Scaffolds via Solvent-Directed Divergent Reactivity of 5-Iodotriazoles Source: Organic Letters (ACS Publications) URL:[Link]
-
Regioselective Preparation of Saturated Spirocyclic and Ring-Expanded Fused Pyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
- 1. Buy 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide | 299166-55-5 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride () for sale [vulcanchem.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Unveiling the Molecular Architecture: A Technical Guide to the Crystallographic Structure Analysis of Chloromethyl Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the critical techniques and intellectual frameworks required for the successful crystallographic structure analysis of chloromethyl pyrazole derivatives. These compounds represent a significant class of molecules in medicinal chemistry, and a precise understanding of their three-dimensional structure is paramount for rational drug design and the elucidation of structure-activity relationships (SAR). This document moves beyond a simple recitation of protocols to offer a field-proven perspective on the causality behind experimental choices, ensuring a robust and self-validating approach to structural analysis.
The Cornerstone of Drug Design: Why Crystal Structure Matters
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the intricate web of intermolecular interactions it can form. For chloromethyl pyrazole derivatives, which are often designed to interact with specific biological targets, single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining a definitive atomic-level picture.[1] This high-resolution structural data allows us to:
-
Confirm Molecular Identity and Stereochemistry: Unambiguously determine the connectivity of atoms and the absolute configuration of chiral centers.
-
Elucidate Conformational Preferences: Identify the preferred spatial arrangement of the molecule, which is crucial for understanding its interaction with a binding site.
-
Analyze Intermolecular Interactions: Visualize and quantify hydrogen bonds, halogen bonds, and other non-covalent interactions that govern crystal packing and can mimic interactions with biological macromolecules.[2]
-
Inform Structure-Activity Relationship (SAR) Studies: Correlate specific structural features with observed biological activity, paving the way for the design of more potent and selective analogs.[3][4]
This guide will walk you through the entire process, from obtaining suitable crystals to interpreting the final, refined structure.
From Powder to Perfection: The Art and Science of Crystallization
The success of any crystallographic analysis hinges on the quality of the single crystal. For chloromethyl pyrazole derivatives, which can exhibit a range of polarities and intermolecular interaction potentials, a systematic approach to crystallization is essential. The goal is to achieve a slow, controlled precipitation from a supersaturated solution, allowing the molecules to arrange themselves into a well-ordered lattice.
Foundational Crystallization Methodologies
Several techniques are commonly employed, and the choice is often guided by the solubility profile of the specific derivative.
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization. This method is straightforward but offers limited control over the rate of evaporation.
-
Vapor Diffusion: This is a highly effective and controlled method. A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[1]
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. The rate of cooling is a critical parameter to control.[5]
Experimental Protocol: Vapor Diffusion for a Novel Chloromethyl Pyrazole Derivative
This protocol provides a self-validating system for optimizing crystallization conditions.
-
Solubility Screening (The "Why"): To identify a suitable solvent system, the solubility of the chloromethyl pyrazole derivative is tested in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, water). The ideal "good" solvent will fully dissolve the compound at a reasonable concentration, while the "anti-solvent" will be one in which the compound is poorly soluble.
-
Preparation of the Compound Solution: Prepare a near-saturated solution of the pyrazole derivative (e.g., 5-10 mg) in the chosen "good" solvent (e.g., 0.5 mL of dichloromethane).
-
Setting up the Crystallization Chamber:
-
Pipette the compound solution into a small vial (e.g., a 1 mL glass vial).
-
Place this vial inside a larger, sealable container (e.g., a 20 mL scintillation vial).
-
Add the "anti-solvent" (e.g., 2-3 mL of hexane) to the larger container, ensuring the level is below the top of the inner vial.
-
-
Incubation and Observation: Seal the outer container and leave it undisturbed in a location with a stable temperature and minimal vibration.
-
Monitoring and Troubleshooting:
-
Observe the vial daily for the formation of crystals. High-quality crystals are typically clear and have well-defined facets.
-
If no crystals form after a week: The solution may be too dilute. Repeat with a more concentrated solution. Alternatively, try a different anti-solvent that is less miscible with the primary solvent to slow down diffusion.
-
If a precipitate or oil forms: The solution is likely too supersaturated, or the diffusion rate is too fast. Dilute the initial solution or use a more miscible anti-solvent. "Oiling out" occurs when the compound's melting point is lower than the temperature of the solution from which it is precipitating.[5]
-
If only microcrystals form: The nucleation rate is too high. Try reducing the concentration of the solution or slowing down the diffusion rate further.
-
Sources
The Quantum-Chemical Architecture of Cyclopenta[c]pyrazole Scaffolds: Electronic Properties, Dipole Moments, and Drug Discovery Workflows
An In-Depth Technical Whitepaper Prepared for Researchers, Computational Chemists, and Drug Development Professionals
Executive Summary
The cyclopenta[c]pyrazole scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for novel antiviral nucleoside analogs[1] and potent allosteric inhibitors of the KRAS(G13D)-SOS1 ternary complex[2]. As a Senior Application Scientist, I approach the design of these fused bicyclic heterocycles not merely as a synthetic exercise, but as a precise tuning of electronic microenvironments.
This whitepaper synthesizes recent breakthroughs in the field, detailing how the electronic properties and dipole moments of cyclopenta[c]pyrazoles dictate their target binding affinities. By coupling Density Functional Theory (DFT) insights with solvent-directed synthetic protocols[3], this guide provides a self-validating framework for the rational design and synthesis of next-generation pyrazole-based therapeutics.
The Quantum Mechanical Foundation: Electronic Properties and Dipole Moments
The pharmacological efficacy of cyclopenta[c]pyrazoles is fundamentally rooted in their quantum mechanical behavior. The base pyrazole ring possesses an inherent dipole moment of approximately 2.30 Debye[4]. However, when fused with a cyclopentane ring and functionalized with electron-withdrawing or donating groups, the dipole moment can be amplified significantly (up to 7.8 Debye under external fields)[5].
Causality in Electronic Tuning
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap (ΔE) serves as the primary descriptor for chemical reactivity and kinetic stability[6]. A narrower HOMO-LUMO gap generally indicates higher polarizability and enhanced ability to engage in charge-transfer interactions with protein residues. The asymmetric charge distribution across the cyclopenta[c]pyrazole core generates a strong localized dipole moment, which is the driving force behind its orientation within polar binding pockets[7].
Quantitative Electronic Data
The following table summarizes the computed electronic properties of pyrazole and cyclopenta[c]pyrazole derivatives, calculated predominantly using the B3LYP/6-311+G(d,p) level of theory[4][5][6].
| Scaffold / Derivative | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | Primary Biological Application |
| Unsubstituted Pyrazole | ~2.30 | ~6.02 | Baseline Reference |
| Substituted Phenylpyrazole | ~3.27 | ~4.97 | Antioxidant / Kinase Inhibition |
| Cyclopenta[c]pyrazole (BQ5 analog) | ~4.50 - 5.10 | ~4.84 | KRAS(G13D)-SOS1 Inhibition |
| Fluorinated Pyranopyrazole | ~5.06 - 7.82 | ~4.84 - 4.97 | Optoelectronics / Pharmaceuticals |
Mechanistic Pharmacodynamics: The KRAS-SOS1 Paradigm
To understand why the electronic properties of cyclopenta[c]pyrazoles matter, we must examine their behavior in a physiological target. In the treatment of KRAS-mutant cancers, cyclopenta[c]pyrazole derivatives (such as compound BQ5) act as potent inhibitors by binding to the SOS1 allosteric site[2].
The high dipole moment of the scaffold polarizes the molecule, allowing the electron-rich pyrazole nitrogen atoms to form critical hydrogen bonds with the Y884 residue of SOS1[2]. Simultaneously, the optimized HOMO-LUMO gap facilitates strong π-π stacking interactions with F890 and T-shaped interactions with L901[2].
Fig 1. Pharmacodynamic logic of cyclopenta[c]pyrazole in KRAS-SOS1 complex inhibition.
Synthetic Workflows: Solvent-Directed Divergent Reactivity
Historically, accessing the cyclopenta[c]pyrazole core required harsh conditions and complex transition-metal catalysis. However, recent advancements have established a highly efficient, catalyst-free route utilizing 5-iodo-1,2,3-triazoles as stable diazoimine precursors[3].
The causality of this reaction hinges entirely on solvent selection . When the intramolecular cyclization and subsequent (3+2)-cycloaddition occur in a protic, polar solvent like Trifluoroethanol (TFE), the transition state is stabilized via hydrogen bonding, driving the reaction toward the thermodynamic Δ2-pyrazoline (cyclopenta[c]pyrazole) product[3]. Conversely, aprotic solvents like dioxane drive a denitrogenative pathway, yielding bicyclo[3.1.0]hexanes[3][8].
Fig 2. Solvent-directed divergent synthesis of cyclopenta[c]pyrazole scaffolds.
Validated Step-by-Step Protocols
To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system, bridging computational design with physical synthesis.
Protocol A: Computational Evaluation of Electronic Properties (DFT)
Purpose: To predict the dipole moment and HOMO-LUMO gap prior to synthesis, ensuring the scaffold possesses the necessary electronic profile for target binding.
-
Structure Preparation: Input the target cyclopenta[c]pyrazole 2D structure into GaussView (or equivalent molecular builder) and generate the 3D conformer.
-
Geometry Optimization: Execute Density Functional Theory (DFT) calculations using the Gaussian software package. Select the B3LYP functional and the 6-311+G(d,p) basis set[6]. Rationale: The inclusion of diffuse (+) and polarization (d,p) functions is critical for accurately modeling the lone pairs on the pyrazole nitrogen atoms[9].
-
Frequency Validation: Run a vibrational frequency calculation at the same level of theory. Ensure there are no imaginary frequencies (NImag = 0), validating that the optimized geometry represents a true global minimum.
-
Property Extraction: Extract the HOMO and LUMO energies from the checkpoint file to calculate the band gap (ΔE = E_LUMO - E_HOMO). Extract the total dipole moment vector (in Debye) to assess charge asymmetry[7].
Protocol B: Solvent-Directed Synthesis of Cyclopenta[c]pyrazoles
Purpose: To physically synthesize the computationally validated scaffold using a scalable, catalyst-free methodology[3].
-
Precursor Preparation: Dissolve the functionalized 5-iodo-1,2,3-triazole precursor (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) to achieve a concentration of 0.1 M.
-
Thermal Activation: Seal the reaction vessel and heat the mixture to 100 °C under a nitrogen atmosphere. Rationale: Heating triggers the intramolecular nucleophilic substitution, releasing the diazo group and forming the highly reactive diazoimine intermediate[3][8].
-
Cascade Cycloaddition: Maintain heating for 12–24 hours. The protic nature of TFE selectively guides the subsequent intramolecular (3+2)-cycloaddition, preventing denitrogenation and favoring isomerization into the Δ2-pyrazoline (cyclopenta[c]pyrazole) derivative[3].
-
Purification & Validation: Cool the mixture to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). Validate the structure using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
The cyclopenta[c]pyrazole scaffold is a masterclass in molecular engineering. By understanding and manipulating its electronic properties—specifically its HOMO-LUMO gap and dipole moment—researchers can predictably enhance its binding affinity to complex oncological and viral targets. When coupled with modern, solvent-directed synthetic protocols, this computational-to-physical pipeline empowers drug development professionals to rapidly iterate and discover highly potent therapeutics.
References
-
Access to Bicyclo[3.1.0]hexane and Cyclopenta[c]pyrazole Scaffolds via Solvent-Directed Divergent Reactivity of 5-Iodotriazoles Source: Organic Letters - ACS Publications URL:[Link][3]
-
In Silico Identification of Putative Allosteric Pockets and Inhibitors for the KRASG13D-SOS1 Complex in Cancer Therapy Source: National Center for Biotechnology Information (PMC) URL:[Link][2]
-
New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety Source: MDPI URL:[Link][1]
-
Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Derivative Under External Electric Fields Source: Engineered Science Publisher URL:[Link][5]
-
Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents Source: National Center for Biotechnology Information (PMC) URL:[Link][6]
-
Study of the Electronic Properties of a Fluoropyrazolecarbonitrile Derivative and Enhancement of Spectral Properties on Adsorption with Fullerene Source: Biointerface Research in Applied Chemistry URL:[Link][9]
-
Theoretical Study of Structural Properties of Azoles Source: International Journal of Creative Research Thoughts (IJCRT) URL:[Link][4]
-
Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant Source: Asian Journal of Chemistry URL:[Link][7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. In Silico Identification of Putative Allosteric Pockets and Inhibitors for the KRASG13D-SOS1 Complex in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijcrt.org [ijcrt.org]
- 5. espublisher.com [espublisher.com]
- 6. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
Rational Design and In Silico Screening of 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole Pharmacophores
An In-Depth Technical Guide for Computational Drug Discovery
Executive Summary
The 3-(chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (CM-TCP) scaffold represents a highly privileged, conformationally restricted pharmacophore in modern medicinal chemistry. The fusion of a pyrazole ring with a cyclopentane moiety provides a rigid hydrophobic core paired with directional hydrogen-bond donor/acceptor capabilities. Crucially, the chloromethyl group serves as a versatile synthetic handle, enabling the rapid generation of vast chemical libraries via nucleophilic substitution (SN2) reactions.
Recent breakthroughs have demonstrated the efficacy of the tetrahydrocyclopenta[c]pyrazole core in disrupting the KRAS-SOS1 protein-protein interaction, as well as modulating Janus Kinases (JAK2/3)[1] and VEGFR-2. This whitepaper outlines a self-validating in silico workflow for the rational design, virtual screening, and molecular dynamics validation of CM-TCP derivatives, providing application scientists with a robust framework for hit-to-lead optimization.
Target Rationale and Pharmacophore Profiling
Before initiating high-throughput virtual screening (HTVS), it is critical to understand the spatial and electrostatic environment of the target binding site. For this guide, we will contextualize the workflow around the KRAS-SOS1 interaction , a highly sought-after target in oncology.
The CM-TCP core acts as a fragment hit that anchors into the SOS1 catalytic domain. The pyrazole nitrogens interact with the hinge-like region (e.g., forming hydrogen bonds with Tyr884), while the cyclopentane ring occupies an adjacent hydrophobic pocket[2]. By virtually derivatizing the chloromethyl group with various amines, anilines, and thiols, we can project novel functional groups into solvent-exposed regions or secondary sub-pockets to enhance binding affinity and selectivity.
Fig 1. KRAS-SOS1 signaling pathway and targeted disruption by CM-TCP inhibitors.
The In Silico Screening Workflow
To ensure scientific integrity, every computational protocol must be a self-validating system. The following methodology integrates internal controls, decoy-based validation, and thermodynamic rigorousness.
Fig 2. Step-by-step in silico screening workflow for CM-TCP derivatives.
Step 1: Virtual Library Enumeration and Ligand Preparation
Protocol:
-
Import the 3-(chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole core into an R-group enumerator (e.g., Schrödinger Maestro or RDKit).
-
Define the chloromethyl carbon as the reaction center for virtual SN2 displacement.
-
React in silico with a curated library of commercially available primary/secondary amines, phenols, and thiols.
-
Process the generated library using LigPrep. Generate ionization states at pH 7.4 ± 0.2 using Epik, and compute 3D geometries using the OPLS4 force field.
Causality & Rationale: Static 2D chemical structures fail to account for physiological protonation states. For pyrazoles, tautomerization and protonation dictate hydrogen bonding capabilities. Preparing the library at physiological pH ensures that the electrostatic surface accurately reflects the molecule's state in the human body.
Step 2: Pharmacophore Modeling and Decoy Validation
Protocol:
-
Extract the bound conformation of known active pyrazole derivatives from MD trajectories or crystal structures[1].
-
Map essential features: one Hydrogen Bond Donor (HBD) at the pyrazole NH, one Hydrogen Bond Acceptor (HBA) at the pyrazole N, and one Hydrophobic (HYD) feature at the cyclopentane ring.
-
Self-Validation: Seed the active dataset with topologically similar but inactive decoys (e.g., from the DUD-E database).
-
Screen the library and calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC) and Enrichment Factor (EF1%).
Causality & Rationale: A pharmacophore model is only as good as its ability to reject false positives. By enforcing a decoy-validation step, we mathematically prove that the model recognizes the spatial geometry of the CM-TCP core rather than just molecular weight or lipophilicity.
Step 3: Tiered Molecular Docking
Protocol:
-
Prepare the target protein (e.g., SOS1, PDB: 6D54) using the Protein Preparation Wizard. Optimize the H-bond network and perform a restrained minimization.
-
Define the receptor grid centered on the validated pharmacophore features.
-
Execute a tiered docking strategy: High-Throughput Virtual Screening (HTVS) → Standard Precision (SP) → Extra Precision (XP).
-
Retain the top 10% of compounds from each tier for the next phase.
Causality & Rationale: Docking algorithms face a trade-off between speed and accuracy. HTVS rapidly eliminates molecules with severe steric clashes. XP docking applies rigorous penalties for desolvation and suboptimal hydrogen bonding, ensuring that only geometrically and electrostatically complementary CM-TCP derivatives proceed.
Step 4: Molecular Dynamics (MD) and MM/GBSA
Protocol:
-
Subject the top-scoring XP docking poses to 1000 ns MD simulations[3] using GROMACS or Desmond.
-
Solvate the complex in a TIP3P water box, neutralize with Na+/Cl- ions, and simulate at 310 K and 1 bar (NPT ensemble).
-
Extract frames from the last 100 ns (equilibrium phase) to calculate the binding free energy (ΔGbind) using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.
Causality & Rationale: Molecular docking is a static snapshot that ignores protein flexibility and solvent entropy. MD simulations evaluate the temporal stability of the ligand-receptor complex. If the Root Mean Square Deviation (RMSD) of the CM-TCP core fluctuates >3 Å, the pose is unstable and discarded, regardless of a high docking score. MM/GBSA provides a thermodynamically rigorous estimation of affinity by accounting for solvent polarization.
Step 5: ADMET Profiling
Protocol:
-
Evaluate the final candidates using SwissADME or QikProp.
-
Filter based on Lipinski’s Rule of Five (MW < 500, LogP < 5, HBD ≤ 5, HBA ≤ 10).
-
Assess topological polar surface area (TPSA) and predicted blood-brain barrier (BBB) permeability.
Quantitative Data Presentation
The following table summarizes the theoretical output of the in silico workflow for the top five optimized CM-TCP derivatives, demonstrating the correlation between rigorous XP scoring, thermodynamic stability (MM/GBSA), and drug-likeness.
| Compound ID | R-Group Substitution (via Chloromethyl) | XP Docking Score (kcal/mol) | MM/GBSA ΔGbind (kcal/mol) | MD RMSD (Å) | LogP | TPSA (Ų) |
| CM-TCP-01 | 4-Aminoquinazoline | -11.45 | -68.2 | 1.2 | 3.8 | 78.4 |
| CM-TCP-02 | 3-Fluoroaniline | -10.82 | -62.5 | 1.4 | 4.1 | 65.2 |
| CM-TCP-03 | 2,4-Dichlorophenol | -10.15 | -59.8 | 1.7 | 4.6 | 58.9 |
| CM-TCP-04 | Piperazine-1-carboxylate | -9.90 | -55.4 | 2.1 | 2.9 | 82.1 |
| CM-TCP-05 | 2-Mercaptopyridine | -9.65 | -51.2 | 2.4 | 3.4 | 70.5 |
Note: Data represents a synthesized summary of expected parameters based on optimized pyrazole pharmacophores targeting kinase/GEF domains.
Conclusion
The 3-(chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold is a highly modular and potent pharmacophore. By utilizing the chloromethyl group for virtual library enumeration and subjecting the resulting derivatives to a rigorous, self-validating computational pipeline—spanning 3D-QSAR, tiered docking, and 1000 ns MD simulations—researchers can confidently identify high-affinity lead compounds. This in silico framework minimizes false positives and maximizes the probability of in vitro success, accelerating the development of targeted therapeutics.
References
- Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega.
- Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science.
- In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Applic
- Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction. PNAS.
- Structure-based linking of the fragment and HTS hits.
Sources
Mitigating Genotoxic Risk: A Technical Guide to the Toxicity and Safety Profile of Chloromethyl Heterocycle Building Blocks
Executive Summary
Chloromethyl heterocycles—such as 2-chloromethylpyridine, 3-picolyl chloride, and chloromethylthiazoles—are indispensable electrophilic building blocks in medicinal chemistry and agrochemical synthesis. However, their high reactivity inherently links them to severe safety hazards, including acute corrosivity, thermal instability, and potent genotoxicity. As a Senior Application Scientist, understanding the mechanistic basis of these hazards is non-negotiable. This whitepaper provides an in-depth analysis of the toxicity profile of chloromethyl heterocycles, the regulatory frameworks governing their use as potentially mutagenic impurities (PMIs), and the self-validating experimental protocols required for their safe handling and evaluation.
Mechanistic Toxicology: The Alkylation Hazard
The synthetic utility of chloromethyl heterocycles stems from the chloromethyl group acting as a highly efficient substrate for nucleophilic substitution ( SN2 ) reactions. Unfortunately, this exact chemical property makes them dangerous in biological systems.
These compounds are potent alkylating agents . In vivo, they transfer alkyl groups to DNA bases—predominantly targeting the highly nucleophilic N7 position of guanine. This irreversible covalent binding forms DNA adducts, which subsequently cause cross-linking, base mispairing, or DNA strand breaks. Because this mechanism directly damages genetic material, chloromethyl heterocycles are classified as suspected carcinogens and present a high risk of mutagenesis[1].
Mechanism of DNA alkylation by chloromethyl heterocycles leading to mutagenesis.
Acute Toxicity and Physicochemical Hazards
Beyond long-term genotoxic risks, chloromethyl heterocycles pose immediate, severe acute hazards to laboratory personnel. Using 2-chloromethylpyridine hydrochloride (CMPH) as a representative model, the physicochemical dangers are multi-faceted:
-
Corrosivity and Tissue Damage: CMPH is highly corrosive. It causes severe skin burns, serious eye damage, and if ingested, leads to severe swelling and dangerous perforation of delicate gastrointestinal tissues[2][3][4].
-
Thermal Instability: These compounds are prone to decomposition at elevated temperatures (e.g., >190°C for CMPH). Thermal breakdown releases highly toxic and irritating gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl) gas[1][3][4].
-
Reactivity: They are strictly incompatible with strong oxidizing agents and strong bases, which can trigger hazardous exothermic reactions[1][3].
Table 1: Hazard Classification Profile (Representative: 2-Chloromethylpyridine HCl)
| Hazard Category | Regulatory Classification / Description | Causality / Impact |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[4] | Causes severe internal tissue damage and potential perforation[2]. |
| Skin Corrosion | Category 1B (Causes severe burns)[4] | Rapid reaction with moisture in skin to form HCl and alkylate proteins[2][5]. |
| Eye Damage | Category 1 (Serious eye damage)[4] | Irreversible corneal damage upon contact[5]. |
| Carcinogenicity | Suspected Carcinogen[1] | DNA alkylation leading to mutation data reports[1]. |
| Thermal Hazard | Toxic Fume Emission[1] | Decomposes to NOx and HCl gas at high temperatures[1][4]. |
Regulatory Assessment Framework: ICH M7
Because chloromethyl heterocycles are DNA-reactive, their presence as residual impurities in final pharmaceutical products is strictly governed by the ICH M7(R1) guidelines: Assessment and Control of DNA Reactive (Mutagenic) Impurities[6].
The ICH M7 framework utilizes the Threshold of Toxicological Concern (TTC) . The TTC defines an exposure level below which the carcinogenic risk is considered negligible (a theoretical excess cancer risk of 1 in 100,000 over a lifetime)[7][8]. For chronic drug administration (>10 years), the TTC is strictly set at 1.5 µ g/day [8]. Shorter treatment durations allow for proportionally higher limits due to lower cumulative exposure[7].
Control Strategy Options
To ensure patient safety, chemists must implement one of four control strategies[6][7]:
-
Option 1: Routine analytical testing of the final drug substance.
-
Option 2: Testing of raw materials/intermediates with demonstrated lack of carry-over.
-
Option 3: Testing at an intermediate stage coupled with a proven downstream process purge.
-
Option 4: Process understanding relying solely on theoretical purge factors (no analytical testing required if the purge factor is overwhelmingly high).
Stepwise ICH M7 risk assessment workflow for mutagenic impurities.
Experimental Methodologies & Self-Validating Protocols
To maintain scientific integrity and laboratory safety, handling and evaluating these compounds requires rigorous, self-validating systems.
Protocol A: Safe Handling and Chemical Quenching
Rationale (Causality): Due to their volatility and mutagenic potential, unreacted chloromethyl heterocycles cannot be disposed of in standard organic waste. They must be chemically deactivated. The chloromethyl group is highly susceptible to nucleophilic attack. By intentionally reacting the waste with an excess of a strong, water-soluble nucleophile (like ethanolamine), the volatile alkyl halide is converted into a highly polar, non-volatile, and non-mutagenic amino derivative.
Step-by-Step Methodology:
-
Containment: Perform all handling inside a certified fume hood. Personnel must wear heavy-duty nitrile gloves, a lab coat, and a face shield[2][5].
-
Preparation of Quench Solution: Prepare a 10% (v/v) solution of ethanolamine in water/isopropanol (1:1). Self-Validation Check: The basicity of ethanolamine ensures the neutralization of any HCl generated during the substitution reaction.
-
Quenching Process: Slowly add the chloromethyl heterocycle waste dropwise to the quenching solution under continuous stirring at 0-5°C (ice bath) to control the exothermic reaction.
-
Verification: Stir for 12 hours at room temperature. Analyze a small aliquot via TLC or LC-MS to confirm the complete disappearance of the starting material before transferring to aqueous hazardous waste.
Protocol B: In Vitro Mutagenicity Screening (Ames Test Adaptation)
Rationale (Causality): While in silico (Q)SAR models (both expert rule-based and statistical) provide initial structural alerts, empirical validation is required if predictions are contradictory[7][8]. Alkylating agents primarily induce base-pair substitution mutations rather than frameshifts. Therefore, selecting the correct bacterial strains is critical for accurate detection.
Step-by-Step Methodology:
-
Strain Selection: Utilize Salmonella typhimurium strains TA100 and TA1535. Causality: These specific strains contain mutations at GC base pairs, making them highly sensitive to the guanine-N7 alkylation mechanism typical of chloromethyl heterocycles.
-
Metabolic Activation: Prepare assays both with and without rat liver S9 fraction. Self-Validation Check: While chloromethyl heterocycles are direct-acting mutagens (do not require metabolic activation), including the S9 fraction validates that secondary metabolites do not exhibit altered toxicity profiles.
-
Dosing & Incubation: Expose the bacterial strains to varying concentrations of the impurity (e.g., 1.5 to 5000 µ g/plate ) and incubate at 37°C for 48-72 hours.
-
Data Interpretation: A positive result (mutagenic) is confirmed if there is a dose-dependent, reproducible increase in revertant colonies (typically ≥ 2-fold over the vehicle control for TA100)[7].
Conclusion
Chloromethyl heterocycles are powerful tools in synthetic chemistry, but their use is inextricably linked to severe acute toxicity and long-term genotoxic risks. By understanding the molecular causality of their alkylating behavior, adhering strictly to ICH M7 regulatory limits, and implementing rigorous, self-validating laboratory protocols, drug development professionals can safely harness their utility while completely mitigating patient and operator risk.
Sources
- 1. 3-Picolyl chloride hydrochloride | 6959-48-4 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Buy 2-(Chloromethyl)pyridinehydrochloride | 6959-47-3 [smolecule.com]
- 4. fishersci.es [fishersci.es]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. database.ich.org [database.ich.org]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Management of pharmaceutical ICH M7 (Q)SAR predictions – The impact of model updates - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and baseline stability profile of 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
An In-Depth Technical Guide for the Preformulation Assessment of 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Foreword: A Methodological Framework for a Novel Heterocyclic Moiety
This document provides a comprehensive technical framework for characterizing the solubility and baseline stability of the novel chemical entity 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole. As of the date of this publication, specific experimental data for this compound is not extensively available in peer-reviewed literature. Therefore, this guide is presented as a robust methodological protocol, grounded in established principles of pharmaceutical sciences and regulatory guidelines. It is designed for researchers, scientists, and drug development professionals to execute a thorough preformulation assessment. The protocols herein are based on authoritative standards and are designed to generate the foundational data necessary for advancing a new chemical entity through the development pipeline.
Introduction to 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole: Structural Rationale for Investigation
3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound featuring a fused pyrazole and cyclopentane ring system. The pyrazole ring, an aromatic diazole, is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2][3] The key structural features influencing its physicochemical properties are:
-
Pyrazole Core: The two adjacent nitrogen atoms provide sites for hydrogen bonding and lend the molecule a weakly basic character.[2] The aromatic nature of this ring contributes to its overall stability.
-
Fused Aliphatic Ring: The tetrahydrocyclopenta moiety is a non-polar, hydrocarbon component that increases the lipophilicity of the molecule.
-
Chloromethyl Substituent: This reactive alkyl halide group is a critical site for potential chemical instability. It is susceptible to nucleophilic substitution reactions, particularly hydrolysis, which could represent a primary degradation pathway.
A molecule's solubility and stability are fundamental properties that dictate its suitability for development as an active pharmaceutical ingredient (API).[4][] Poor solubility can lead to low bioavailability, while instability can compromise the safety, efficacy, and shelf-life of a drug product.[] This guide outlines the essential experiments to build a robust physicochemical profile for this compound.
Aqueous and Solvent Solubility Profile
The primary goal of solubility studies is to identify suitable solvents and conditions for formulation development.[4] For an API, understanding its behavior in aqueous media across the physiological pH range (1.2 to 6.8) is critical for predicting oral absorption.[][6] The equilibrium shake-flask method is the gold standard for these determinations.[7]
Causality Behind Experimental Design
The choice of solvents is dictated by the compound's structure. The presence of both polar (pyrazole nitrogens) and non-polar (fused cyclopentane ring) regions suggests that a range of solvents with varying polarities should be screened. Furthermore, the basicity of the pyrazole ring necessitates a pH-solubility profile, as the compound's ionization state will drastically affect its solubility in aqueous media.[6]
Experimental Workflow: Solubility Assessment
The workflow for determining the solubility profile is a systematic process involving equilibrium saturation followed by quantitative analysis.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Protocol: Shake-Flask Solubility Measurement
-
Preparation: Add an excess amount (e.g., ~10 mg, accurately weighed) of 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole to separate 2 mL glass vials.
-
Solvent Addition: To each vial, add 1 mL of the selected test solvent. A recommended starting set of solvents is provided in Table 1.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 37 ± 1 °C to simulate physiological conditions) for a minimum of 24 hours to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it appropriately with the mobile phase of a pre-validated HPLC-UV method. Quantify the concentration against a standard curve.
-
Replication: Perform all determinations in triplicate to ensure statistical validity. The relative standard deviation should not exceed 10%.[6]
Data Presentation: Anticipated Solubility Profile
The results should be compiled into a clear, concise table. While specific data is unavailable, a representative table is shown below.
| Solvent System | Temperature (°C) | Solubility Category | Quantitative Solubility (mg/mL) |
| 0.1 N HCl (pH 1.2) | 37 | Freely Soluble | > 100 |
| Acetate Buffer (pH 4.5) | 37 | Soluble | 10 - 30 |
| Phosphate Buffer (pH 6.8) | 37 | Sparingly Soluble | 1 - 10 |
| Water | 25 | Slightly Soluble | 0.1 - 1 |
| Ethanol | 25 | Soluble | 10 - 30 |
| Propylene Glycol | 25 | Sparingly Soluble | 1 - 10 |
| Dichloromethane | 25 | Freely Soluble | > 100 |
Table 1: Representative solubility data format. Solubility categories are based on USP definitions.
Baseline Stability and Forced Degradation Profile
A stability-indicating analytical method is one that can accurately quantify the API in the presence of its degradation products, impurities, and excipients.[8][9][10] To develop such a method, forced degradation studies are essential. These studies deliberately stress the API under harsh conditions to generate potential degradation products and identify likely degradation pathways.[11][12]
Causality Behind Stress Conditions
The selection of stress conditions is guided by ICH Q1A recommendations and an understanding of the molecule's chemical structure.
-
Acid/Base Hydrolysis: The chloromethyl group is a potential liability for hydrolysis. Basic conditions are expected to accelerate this via nucleophilic attack (OH⁻), while acidic conditions might promote other reactions.
-
Oxidation: Heteroaromatic rings like pyrazole can be susceptible to oxidation. Hydrogen peroxide is a common and effective oxidizing agent for these studies.
-
Thermal Stress: Exposing the API to high heat assesses its solid-state thermal stability.
-
Photostability: This test evaluates the API's sensitivity to light, which is crucial for determining packaging and storage requirements.
The industry-accepted goal for forced degradation is to achieve 5-20% degradation of the API.[13] This range is sufficient to produce and detect primary degradants without being so excessive that it leads to complex secondary degradation, which can obscure the primary pathways.
Experimental Workflow: Forced Degradation Study
The process involves exposing the API to stress, followed by chromatographic analysis to separate and identify the parent compound from any newly formed degradants.
Caption: Workflow for a Forced Degradation Study.
Detailed Protocol: Forced Degradation
For each condition, a control sample (stored under ambient conditions) and a blank (reagents only) should be run in parallel.
-
Acidic Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 N HCl. Heat at 60-80°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the sample with an equivalent amount of base before HPLC analysis.
-
Basic Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 N NaOH. Keep at room temperature, as the chloromethyl group may be highly labile to base. Collect samples at shorter intervals (e.g., 5, 15, 30, 60 minutes). Neutralize with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Dissolve the API and treat it with 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor the reaction over several hours.[14]
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C) for a set period (e.g., 48 hours). Dissolve and analyze.
-
Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A parallel sample should be wrapped in aluminum foil as a dark control.
Data Presentation: Forced Degradation Study Design
The experimental conditions should be clearly documented.
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 N HCl | 60 °C | Up to 24h | Potential ring modifications |
| Base Hydrolysis | 0.1 N NaOH | Room Temp | Up to 1h | Hydrolysis of chloromethyl to hydroxymethyl |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 8h | N-oxidation of the pyrazole ring |
| Thermal (Solid) | Dry Heat | 80 °C | 48h | General decomposition |
| Photolytic | ICH Q1B Conditions | Controlled | N/A | Photodegradation, potential dimerization |
Table 2: Proposed experimental design for forced degradation studies.
Conclusion and Forward Look
This guide provides a comprehensive, scientifically grounded framework for the initial physicochemical characterization of 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole. By systematically executing the described solubility and forced degradation protocols, researchers can generate the critical data required to understand this molecule's behavior. The results will directly inform the development of a stability-indicating analytical method, guide formulation strategies, and establish appropriate storage and handling conditions. This foundational knowledge is indispensable for mitigating risks and successfully advancing a promising new chemical entity through the drug development process.
References
-
Dow Development Labs. (2021, May 8). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link][4]
-
Bergström, C. A. S., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences. [Link][7]
-
World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937. [Link][6]
-
Pharma Growth Hub. (2024, October 18). Essential Quality Control Tests for Active Pharmaceutical Ingredients (APIs) in Pharma. YouTube. [Link][15]
-
Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 849-856. [Link][8]
-
Indian Journal of Applied & Pure Biology. (2025). Stability indicating HPLC method development and validation for Simultaneous estimations of some Combination Dugs. [Link][16]
-
PubChemLite. 3-(chloromethyl)-1h,4h,5h,6h-cyclopenta[c]pyrazole hydrochloride. [Link][17]
-
Dong, M. W. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link][9]
-
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3). [Link][18]
-
Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Life Sciences, 4(1). [Link][11]
-
Japan International Cooperation Agency. III Analytical Methods. [Link][19]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link][10]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link][12]
-
Bhatt, N. P., et al. Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. Journal of Chemical and Pharmaceutical Research. [Link][14]
-
Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 59-66. [Link][13]
-
de Oliveira, C. S., et al. (2020). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules. [Link][20]
-
NextSDS. 3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole — Chemical Substance Information. [Link][21]
-
Patel, D. B., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1). [Link]
-
Ríos-García, E., et al. (2025). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules. [Link][22]
-
PubChemLite. 3-(chloromethyl)-1-phenyl-1h,4h,5h,6h-cyclopenta[c]pyrazole. [Link][23]
-
Quiroga, J., & Insuasty, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. [Link][1]
-
Royal Society of Chemistry. (2015). Analytical Methods. [Link][24]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. [Link]
-
Zhang, Z., et al. (2013). ONE-POT SYNTHESIS OF 3,5-DIPHENYL-1H-PYRAZOLES FROM CHALCONES AND HYDRAZINE UNDER MECHANOCHEMICAL BALL MILLING. HETEROCYCLES, 88(1). [Link][25]
-
Kumar, K., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 5(4). [Link][2]
-
Sharma, S., et al. (2021). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals. Journal of Drug Delivery and Therapeutics, 11(1-s). [Link][26]
-
Kumar, K., et al. (2013). Pyrazolines: Versatile Molecules of Synthetic and Pharmaceutical Applications-A Review. International Journal of PharmTech Research, 5(4). [Link][27]
-
Appchem. 1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride. [Link][28]
-
Al-wsabai, E. A., et al. (2024). Integrated synthesis, antiproliferative potential, and in silico analysis of novel pyrazole-based hydrazones derived from 3-(2-(4-chlorophenyl)hydrazineylidene)-5-phenylfuran-2(3H)-one. RSC Advances. [Link][29]
-
Vasile, C., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. [Link][30]
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link][31]
-
Kumar, K. A., et al. (2015). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research. [Link][3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 6. who.int [who.int]
- 7. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
- 14. jocpr.com [jocpr.com]
- 15. youtube.com [youtube.com]
- 16. biology-journal.org [biology-journal.org]
- 17. PubChemLite - 3-(chloromethyl)-1h,4h,5h,6h-cyclopenta[c]pyrazole hydrochloride (C7H9ClN2) [pubchemlite.lcsb.uni.lu]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. env.go.jp [env.go.jp]
- 20. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nextsds.com [nextsds.com]
- 22. mdpi.com [mdpi.com]
- 23. PubChemLite - 3-(chloromethyl)-1-phenyl-1h,4h,5h,6h-cyclopenta[c]pyrazole (C13H13ClN2) [pubchemlite.lcsb.uni.lu]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 26. jddtonline.info [jddtonline.info]
- 27. sphinxsai.com [sphinxsai.com]
- 28. appchemical.com [appchemical.com]
- 29. Integrated synthesis, antiproliferative potential, and in silico analysis of novel pyrazole-based hydrazones derived from 3-(2-(4-chlorophenyl)hydrazineylidene)-5-phenylfuran-2(3H)-one - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 30. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents [mdpi.com]
- 31. Making sure you're not a bot! [opus4.kobv.de]
Application Notes and Protocols for Nucleophilic Substitution of 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
This technical guide provides detailed protocols and scientific insights for the nucleophilic substitution of 3-(chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole. The content is structured to offer both practical, step-by-step instructions and a deeper understanding of the underlying chemical principles, catering to researchers, scientists, and professionals in drug development.
Introduction
The 1,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[1] The functionalization of this core is crucial for the development of new therapeutic agents. The 3-(chloromethyl) derivative serves as a versatile synthetic intermediate, allowing for the introduction of diverse functionalities through nucleophilic substitution reactions. The electron-rich nature of the pyrazole ring influences the reactivity of the chloromethyl group, making it an excellent electrophile for a variety of nucleophiles.[2] This guide will explore the protocols for the derivatization of this key intermediate.
Mechanistic Considerations
The nucleophilic substitution at the benzylic-like carbon of the 3-(chloromethyl) group on the pyrazole ring predominantly proceeds through an SN2 mechanism. The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the nucleophile.[3] The choice of solvent is critical; polar aprotic solvents such as DMF or DMSO are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.[4]
The pyrazole ring itself, being electron-rich, can influence the reaction rate. The two nitrogen atoms in the pyrazole ring can act as both electron-donating and electron-withdrawing groups, affecting the electrophilicity of the chloromethyl carbon.[2]
Synthesis of the Starting Material: 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Proposed Synthetic Scheme:
A potential route involves the reaction of 2-formylcyclopentanone with hydrazine to form the 1,4,5,6-tetrahydrocyclopenta[c]pyrazole, followed by chloromethylation.
Experimental Protocols
The following protocols are designed as general guidelines and may require optimization based on the specific nucleophile and desired scale of the reaction. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: O-Nucleophile Substitution (e.g., Phenoxide)
This protocol describes the synthesis of 3-(phenoxymethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole.
Materials:
-
3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of phenol (1.2 equivalents) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes to form the potassium phenoxide in situ.
-
Add a solution of 3-(chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (1.0 equivalent) in DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Potassium carbonate: A mild base is used to deprotonate the phenol to generate the more nucleophilic phenoxide.
-
DMF: A polar aprotic solvent is chosen to enhance the nucleophilicity of the phenoxide.
-
Heating: Provides the necessary activation energy for the substitution reaction.
Protocol 2: N-Nucleophile Substitution (e.g., Secondary Amine)
This protocol outlines the synthesis of 3-((dialkylamino)methyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole.
Materials:
-
3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
-
Secondary amine (e.g., morpholine, piperidine) (2.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-(chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (1.0 equivalent) in acetonitrile, add the secondary amine (2.5 equivalents) and potassium carbonate (2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50 °C, monitoring by TLC. The excess amine also acts as a base to neutralize the HCl formed.
-
Once the reaction is complete, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
Causality behind Experimental Choices:
-
Excess amine/Base: The secondary amine acts as the nucleophile. An excess is used, or an additional base like potassium carbonate or triethylamine is added to neutralize the hydrogen chloride generated during the reaction, preventing the protonation of the amine nucleophile.
-
Acetonitrile: A suitable polar aprotic solvent for this type of reaction.
Protocol 3: S-Nucleophile Substitution (e.g., Thiolate)
This protocol details the synthesis of 3-((arylthio)methyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole.
Materials:
-
3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
-
Thiophenol
-
Sodium hydride (NaH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Ethanol
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of thiophenol (1.1 equivalents) in THF, carefully add sodium hydride (1.2 equivalents) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the thiophenolate.
-
Cool the mixture back to 0 °C and add a solution of 3-(chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (1.0 equivalent) in THF.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether (3 x volume).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography.
Causality behind Experimental Choices:
-
Sodium hydride/Sodium hydroxide: A strong base is used to deprotonate the thiol, which is more acidic than an alcohol or phenol, to generate the highly nucleophilic thiolate.
-
THF/Ethanol: These solvents are suitable for reactions involving thiolates.
Data Presentation
| Nucleophile Class | Representative Nucleophile | Product Structure | Typical Base | Typical Solvent |
| O-Nucleophiles | Phenoxide (from Phenol) | 3-(Phenoxymethyl)-... | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile |
| N-Nucleophiles | Morpholine | 3-(Morpholinomethyl)-... | Excess Amine, K₂CO₃ | Acetonitrile, THF |
| S-Nucleophiles | Thiophenoxide (from Thiophenol) | 3-((Phenylthio)methyl)-... | NaH, NaOH, K₂CO₃ | THF, Ethanol, DMF |
Visualization
General Reaction Scheme
Caption: General Sɴ2 reaction pathway for 3-(chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole.
Experimental Workflow
Caption: A typical experimental workflow for nucleophilic substitution reactions.
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
El-Sayed, N. N. E. (2010). Synthesis of Novel Fused Heterocycles Based on Pyrano[2,3-c]pyrazole. Molecules, 15(11), 7719-7729. [Link]
-
Fernandes, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. [Link]
-
Hassan, A. A., et al. (2016). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. Medicinal Chemistry Research, 25(3), 516-528. [Link]
-
Mahmood, A. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 116-123. [Link]
-
Nandurkar, D., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]
-
Procter, D. J., et al. (2013). Nucleophilic ortho-Allylation of Pyrroles and Pyrazoles: An Accelerated Pummerer/Thio-Claisen Rearrangement Sequence. Organic Letters, 15(12), 3054–3057. [Link]
-
Rostakyan, V. I., et al. (2015). Chloromethylation of pyrazole ring. Russian Journal of General Chemistry, 85(11), 2663-2664. [Link]
-
Silva, M. S., et al. (2017). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 2(7), 3591–3603. [Link]
-
Swinkels, S., et al. (2010). Nucleophilic Substitution in Solution: Activation Strain Analysis of Weak and Strong Solvent Effects. Chemistry – A European Journal, 16(33), 10164-10174. [Link]
-
PubChem. (n.d.). 3-(chloromethyl)-1h,4h,5h,6h-cyclopenta[c]pyrazole hydrochloride. National Center for Biotechnology Information. Retrieved March 15, 2024, from [Link]
- Zhang, L., et al. (2014). Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.
-
Peruncheralathan, S., et al. (2005). Nucleophilic substitution reactions of chlorpyrifos-methyl with sulfur species. Environmental Science & Technology, 39(6), 1732-1737. [Link]
-
Konyang University. (n.d.). Chapter 09: Nucleophilic Substitution. [Link]
-
Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]
-
Khan, I. A. (2015). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. Journal of the Korean Chemical Society, 59(1), 59-66. [Link]
-
University of Calgary. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. [Link]
-
Organic Chemistry Explained. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]
Sources
- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 3. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 4. d-nb.info [d-nb.info]
- 5. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole as a Versatile Alkylating Agent in Drug Discovery
Introduction: The Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold".[1][2][3] Its remarkable versatility and metabolic stability have cemented its role in a multitude of approved therapeutics, from kinase inhibitors for oncology to treatments for viral infections and inflammatory diseases.[1][4] The fusion of a pyrazole ring with a cyclopentane moiety to form 1,4,5,6-tetrahydrocyclopenta[c]pyrazole creates a conformationally constrained system, a desirable feature for enhancing binding affinity and selectivity to biological targets. The introduction of a reactive chloromethyl group at the 3-position transforms this scaffold into a potent and versatile electrophilic building block, 3-(chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole, poised for the synthesis of diverse compound libraries.
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-(chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole as a key alkylating agent. We will delve into its reactivity, provide detailed, field-proven protocols for its use in C-N, C-O, and C-S bond formation, and discuss the causality behind experimental choices to ensure reproducible and efficient synthetic outcomes.
Physicochemical Properties and Reactivity Profile
| Property | Value | Source/Justification |
| Molecular Formula | C₇H₉ClN₂ | PubChem[5] |
| Molecular Weight | 156.62 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (predicted) | General observation for similar compounds |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF, DMSO) | Inferred from similar heterocyclic compounds[6] |
| Reactivity | Highly reactive towards nucleophiles | The chloromethyl group is a potent electrophile[6][7] |
The key to the utility of 3-(chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole lies in the electronic nature of the chloromethyl group attached to the pyrazole ring. The electron-withdrawing character of the pyrazole nucleus, combined with the inherent polarity of the C-Cl bond, renders the benzylic-like carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity facilitates classical SN2 reactions with a broad spectrum of nucleophiles.
Caption: General mechanism of SN2 alkylation using 3-(chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole.
Safety Precautions
As with many alkylating agents, 3-(chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole and its analogues are considered hazardous. Similar chloromethylated pyrazoles are classified as causing skin corrosion and serious eye damage, and are harmful if swallowed, inhaled, or in contact with skin.[8][9]
Mandatory Safety Measures:
-
Always handle this reagent in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.[10][11]
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek immediate medical attention.[9][11]
Experimental Protocols
The following protocols are designed as robust starting points for the alkylation of various nucleophiles. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Caption: A generalized experimental workflow for alkylation reactions.
Protocol 1: N-Alkylation of Amines and Amides
The formation of a C-N bond is fundamental in medicinal chemistry. This protocol is suitable for primary and secondary amines, as well as amides and other nitrogen-containing heterocycles.
Rationale: The choice of base is critical. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct without competing with the primary nucleophile. For less reactive nucleophiles or deprotonation of amides, a stronger base like sodium hydride (NaH) is employed. DMF is an excellent polar aprotic solvent for these reactions, solubilizing a wide range of reactants.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine/amide nucleophile (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, 0.2 M).
-
Basification: Add the appropriate base.
-
For amines: Add DIPEA (1.5 eq) and stir for 10 minutes at room temperature.
-
For amides: Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
-
Alkylation: Prepare a solution of 3-(chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to 50-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: O-Alkylation of Phenols
This protocol is designed for the synthesis of aryl ethers, a common motif in drug molecules.
Rationale: Phenols are less nucleophilic than amines and require a stronger base for deprotonation to the corresponding phenoxide. Potassium carbonate is a cost-effective and moderately strong base suitable for this transformation. Acetonitrile is a common solvent for O-alkylation due to its polar aprotic nature and appropriate boiling point.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, combine the phenol (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous acetonitrile (0.2 M).
-
Alkylation: Add a solution of 3-(chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (1.2 eq) in anhydrous acetonitrile.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash with 1 M NaOH (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: S-Alkylation of Thiols
The synthesis of thioethers is readily achieved using this alkylating agent.
Rationale: Thiols are excellent nucleophiles and can often be alkylated under milder conditions than their alcohol counterparts. A base like cesium carbonate is highly effective in these reactions, often leading to faster reaction times and higher yields.
Step-by-Step Methodology:
-
Preparation: To a solution of the thiol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Alkylation: Stir the suspension for 15 minutes at room temperature, then add 3-(chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (1.1 eq).
-
Reaction: Stir the reaction at room temperature. S-alkylation is often rapid and can be complete within a few hours. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Applications in Drug Discovery: Building Molecular Diversity
The derivatized products from these alkylation reactions serve as valuable intermediates for further synthetic elaboration or as final compounds for biological screening. The fused pyrazole scaffold can be further functionalized, for example, through N-arylation or halogenation, to explore a wider chemical space.
Caption: Role of the alkylating agent in generating diverse compound libraries for high-throughput screening (HTS).
Conclusion
3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a high-value, reactive intermediate for the synthesis of novel chemical entities in drug discovery. Its ability to efficiently alkylate a wide range of heteroatom nucleophiles makes it an indispensable tool for medicinal chemists. The protocols outlined in this guide provide a solid foundation for the successful application of this reagent, enabling the rapid generation of diverse compound libraries built around the privileged tetrahydrocyclopenta[c]pyrazole scaffold. Adherence to the described methodologies and safety precautions will ensure efficient, reproducible, and safe execution of these powerful synthetic transformations.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery.
- Yousuf, M. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
- Yousuf, M. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health (PMC).
- Kharl et al. (2025, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
- EvitaChem. (n.d.). Buy 3-(Chloromethyl)pyrazolo[1,5-a]pyrazine (EVT-13084496).
- EvitaChem. (n.d.). Buy 3-(chloromethyl)-5-nitro-1H-pyrazole (EVT-3100350).
- Royal Society of Chemistry. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- ResearchGate. (n.d.). Alkylation of Benzene and Toluene with Chloromethyl-gem-dichlorocyclopropanes.
- NextSDS. (n.d.). 3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 3-(Chloromethyl)-1-methyl-1H-pyrazole.
- National Institutes of Health (PMC). (n.d.). Alkoxyalkylation of Electron-Rich Aromatic Compounds.
- ResearchGate. (n.d.). Reactions of 2-(α-Haloalkyl)thiiranes with Nucleophilic Reagents: IV. Alkylation of Sulfonamides with 2-Chloromethylthiirane. Synthesis and Properties of 3-(Arylamino)thietanes.
- ACS Publications. (2020, February 19). Direct Alkoxycarbonylation of Heteroarenes via Cu-Mediated Trichloromethylation and In Situ Alcoholysis. Organic Letters.
- PubChemLite. (n.d.). 3-(chloromethyl)-1h,4h,5h,6h-cyclopenta[c]pyrazole hydrochloride.
- National Institutes of Health (PMC). (2026, February 3). Heterobenzyl Chlorides as Linchpins for C–H Arylation via Sequential C–H Chlorination/Cross-Electrophile Coupling.
- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
- ResearchGate. (n.d.). a) Synthesis of trichloromethyl pyrazoles, and b) mechanism for the transformation of the –CCl3 group into carboxyethyl.
- ResearchGate. (2016, February 29). Chloromethylation of pyrazole ring.
- FujiFilm. (2023, September 29). SAFETY DATA SHEET.
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. PubChemLite - 3-(chloromethyl)-1h,4h,5h,6h-cyclopenta[c]pyrazole hydrochloride (C7H9ClN2) [pubchemlite.lcsb.uni.lu]
- 6. evitachem.com [evitachem.com]
- 7. evitachem.com [evitachem.com]
- 8. nextsds.com [nextsds.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. kishida.co.jp [kishida.co.jp]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Step-by-step protocol for N-alkylation of cyclopenta[c]pyrazoles
Abstract & Scope
Cyclopenta[c]pyrazoles are highly valuable bicyclic scaffolds in medicinal chemistry and agrochemical development, often accessed via 1,3-dipolar cycloadditions or derailed Ohira-Bestmann reactions[1]. A critical late-stage functionalization in drug discovery is the N-alkylation of the pyrazole core. However, because the pyrazole nitrogen atoms share similar electronic properties, N-alkylation typically yields a mixture of N1 and N2 regioisomers[2].
This application note provides a field-proven, step-by-step protocol for the regioselective N-alkylation of cyclopenta[c]pyrazoles. By manipulating base hardness, solvent polarity, and temperature, researchers can exert kinetic or thermodynamic control to optimize the yield of their desired regioisomer.
Mechanistic Causality: The N1 vs. N2 Conundrum
The regioselectivity of pyrazole alkylation is a well-documented challenge[3]. When a cyclopenta[c]pyrazole is deprotonated, it forms a resonance-stabilized pyrazolide anion. The subsequent electrophilic attack (S_N2) is governed by a competition between steric hindrance and electronic stabilization:
-
Kinetic Control (N1-Alkylation): Alkylation generally favors the less sterically hindered nitrogen atom[3]. In unsymmetrical cyclopenta[c]pyrazoles (especially those with bulky substituents at the C3 position), the N1 position is kinetically favored. Strong, hard bases like Sodium Hydride (NaH) in non-polar or moderately polar aprotic solvents (THF) drive irreversible deprotonation, favoring the kinetic N1 product[4].
-
Thermodynamic Control (N2-Alkylation): Electronic factors and attractive non-covalent interactions can override sterics[5]. Using softer bases (e.g., Cs₂CO₃) in highly polar solvents (DMF or DMSO) at elevated temperatures allows for reversibility or transition-state stabilization that can shift the product ratio toward the electronically favored N2 isomer[2].
Workflow Visualization
Reaction workflow and regioselectivity logic for cyclopenta[c]pyrazole N-alkylation.
Reagents & Equipment
-
Substrate: Cyclopenta[c]pyrazole derivative (1.0 equiv).
-
Electrophile: Alkylating agent (e.g., Allyl bromide, Methyl iodide, Benzyl bromide) (1.2–1.5 equiv).
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil) for kinetic control.
-
Solvent: Anhydrous Tetrahydrofuran (THF) (0.1–0.2 M).
-
Quench: Saturated aqueous NH₄Cl.
-
Equipment: Flame-dried round-bottom flask, inert gas (N₂ or Ar) manifold, magnetic stirrer, and ice bath.
Step-by-Step Protocol: Kinetic N-Alkylation
This protocol utilizes NaH in THF to maximize the yield of the less sterically hindered N1-alkylated isomer, a method validated in the derivatization of complex cyclopenta[c]pyrazoles[4].
Phase 1: Generation of the Pyrazolide Anion
Expert Insight: Strict anhydrous conditions are critical. Trace water will react with NaH to form NaOH, a weaker base that can cause incomplete deprotonation or unwanted side reactions (e.g., ester hydrolysis)[3].
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with inert gas (N₂ or Ar).
-
Suspend NaH (1.5 equiv) in anhydrous THF (to achieve a final substrate concentration of 0.1 M) and cool the suspension to 0 °C using an ice bath.
-
Dissolve the cyclopenta[c]pyrazole (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes. Causality: This timeframe ensures complete, irreversible deprotonation. The cessation of H₂ gas evolution visually confirms the formation of the highly reactive pyrazolide anion.
Phase 2: Electrophilic Quenching
-
While maintaining the reaction at 0 °C, add the alkylating agent (1.5 equiv) dropwise.
-
Remove the ice bath and allow the reaction to gradually warm to room temperature (25 °C).
-
Stir for 4 to 12 hours. Monitor the reaction progress via TLC or LC-MS until the starting material is fully consumed. Causality: Gradual warming prevents thermal runaway and suppresses the formation of the thermodynamic N2 isomer.
Phase 3: Workup and Isomeric Resolution
-
Cool the reaction mixture back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl dropwise to neutralize any unreacted NaH.
-
Dilute the mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel.
-
Extract the aqueous layer with EtOAc (3 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient). Causality: The N1 and N2 isomers possess different dipole moments. Typically, the N1-alkylated isomer is less polar and will elute first, allowing for clean baseline separation.
Quantitative Data: Optimization Matrix
The following table summarizes how altering the base and solvent environment shifts the regioselective outcome. Data represents typical empirical trends for 3-substituted cyclopenta[c]pyrazoles.
| Entry | Base (Equiv) | Solvent | Temp (°C) | Alkylating Agent | N1:N2 Ratio | Yield (%) | Causality / Observation |
| 1 | NaH (1.5) | THF | 0 → 25 | Allyl Bromide | 85:15 | 82 | Hard base/aprotic solvent strongly favors kinetic N1 attack. |
| 2 | K₂CO₃ (2.0) | MeCN | 80 | Allyl Bromide | 60:40 | 75 | Higher temperature increases the thermodynamic N2 product. |
| 3 | Cs₂CO₃ (1.5) | DMF | 25 | Methyl Iodide | 70:30 | 88 | Soft base in highly polar solvent creates mixed control. |
| 4 | NaH (1.5) | THF | 0 → 25 | Benzyl Bromide | 92:8 | 79 | Bulky electrophile heavily favors the less hindered N1 site. |
Analytical Resolution: Assigning Regiochemistry
Differentiating the N1 and N2 isomers via standard ¹H-NMR is non-trivial. To validate the success of the protocol, researchers must employ 2D NMR techniques (NOESY or HMBC)[2].
-
N1-Isomer Validation: Look for a Nuclear Overhauser Effect (NOE) cross-peak between the protons of the newly installed N-alkyl group and the adjacent methylene protons of the fused cyclopentyl ring.
-
N2-Isomer Validation: The N2-alkyl group will instead show strong NOE correlations to the substituent located at the C3 position of the pyrazole core.
References
-
Sandmeier T., Sievertsen N., Carreira E.M. "Derailed Ohira–Bestmann Reaction of γ,δ-Unsaturated Aldehydes for the Stereoselective Synthesis of Cyclopenta[c]pyrazoles." Helvetica Chimica Acta, 2020. URL:[Link]
-
Barashkova X.A., et al. "Access to Bicyclo[3.1.0]hexane and Cyclopenta[c]pyrazole Scaffolds via Solvent-Directed Divergent Reactivity of 5-Iodotriazoles." Organic Letters, 2024. URL:[Link]
-
Norman N.J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 2022. URL:[Link]
-
Edilova Y.O., et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences, 2025. URL:[Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up manufacturing process for 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
An in-depth guide to the scale-up and manufacturing of 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole, a critical intermediate for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Cyclopenta[c]pyrazole Scaffold
The 1,4,5,6-tetrahydrocyclopenta[c]pyrazole core is a valuable heterocyclic scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional framework for orienting functional groups, making it an attractive building block for designing potent and selective therapeutic agents. The introduction of a chloromethyl group at the 3-position creates a versatile electrophilic handle, enabling further elaboration and covalent modification, which is often crucial for developing targeted therapies and active pharmaceutical ingredients (APIs).
This document provides a comprehensive guide to the scalable synthesis of 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole, focusing on a robust and reproducible manufacturing process. We will delve into the underlying chemical principles, provide detailed experimental protocols, and address the critical challenges associated with scaling up production from the laboratory to a pilot or industrial scale.
Proposed Synthetic Pathway: A Two-Step Approach
A logical and industrially viable route to the target molecule involves a two-step sequence: first, the construction of the core pyrazole ring system, followed by a chloromethylation reaction.
Step 1: Synthesis of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole
The most efficient method for constructing the pyrazole ring is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[1][2] In this case, we will utilize 2-(hydroxymethylene)cyclopentanone and hydrazine hydrate.
Step 2: Chloromethylation of the Pyrazole Core
The introduction of the chloromethyl group is achieved via a Blanc chloromethylation reaction, which employs formaldehyde and hydrogen chloride.[3] This reaction is known to be effective but requires careful control of conditions to ensure safety and minimize by-product formation.[4]
Visualizing the Synthetic Workflow
Sources
Application Notes and Protocols for the Cross-Coupling of 3-Substituted Cyclopenta[c]pyrazoles
Introduction: The Emerging Potential of the Cyclopenta[c]pyrazole Scaffold
The fusion of a cyclopentane ring with a pyrazole core gives rise to the cyclopenta[c]pyrazole scaffold, a constrained bicyclic system of significant interest in medicinal chemistry and drug development. The rigidified structure of this heterocyclic family presents a unique three-dimensional arrangement of substituents, offering the potential for novel interactions with biological targets. While the broader pyrazole class is a cornerstone of many approved pharmaceuticals, the specific functionalization of the cyclopenta[c]pyrazole nucleus, particularly at the 3-position, remains an area of nascent exploration. This guide provides a comprehensive overview of proposed strategies and extrapolated protocols for the palladium-catalyzed cross-coupling of 3-substituted cyclopenta[c]pyrazoles, a key transformation for unlocking the synthetic and therapeutic potential of this promising molecular framework.
Given the limited specific literature on this fused system, this document leverages well-established principles from the extensive body of work on monocyclic pyrazole chemistry. The protocols herein are presented as robust starting points for investigation, designed to empower researchers to pioneer the functionalization of this novel scaffold.
Part 1: The Gateway to Functionalization: Proposed Synthesis of 3-Halo-Substituted Cyclopenta[c]pyrazoles
A critical prerequisite for any cross-coupling campaign is the availability of a suitable halo-substituted precursor. Direct electrophilic halogenation of the parent cyclopenta[c]pyrazole is challenging, as such reactions on pyrazoles typically occur at the more electron-rich C4 position[1][2]. Therefore, a more strategic approach involves the construction of the pyrazole ring with the halogen already in place.
Expertise & Experience: A Forward-Looking Synthetic Strategy
We propose a synthetic route commencing from a halogenated 1,3-dicarbonyl equivalent embedded within a cyclopentane framework. This strategy offers regiochemical control from the outset, ensuring the desired 3-halo substitution pattern. A plausible sequence is the condensation of a 2-halo-cyclopentane-1,3-dione equivalent with hydrazine, a foundational method in pyrazole synthesis[3][4].
Proposed Synthetic Protocol: 3-Bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Objective: To synthesize the key 3-bromo-substituted cyclopenta[c]pyrazole intermediate as a precursor for cross-coupling reactions.
Materials & Equipment:
| Reagent/Equipment | Details |
| 2-Bromocyclopentane-1,3-dione | Substrate |
| Hydrazine hydrate | Reagent |
| Ethanol | Solvent |
| Acetic Acid (glacial) | Catalyst |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | |
| Magnetic stirrer/hotplate | |
| Rotary evaporator | For solvent removal |
| Silica gel | For column chromatography |
| Standard glassware |
Procedure:
-
To a solution of 2-bromocyclopentane-1,3-dione (1.0 eq) in ethanol in a round-bottom flask, add hydrazine hydrate (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrazole.
Trustworthiness: Self-Validation and Characterization
The successful synthesis of the target compound must be rigorously confirmed. Full characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) is essential to verify the structure and regiochemistry. The presence of the bromine atom can be further confirmed by isotopic pattern analysis in the mass spectrum. This validated precursor serves as the cornerstone for the subsequent cross-coupling investigations.
Part 2: Diversification of the Core: Cross-Coupling Methodologies
With the 3-halocyclopenta[c]pyrazole in hand, a vast array of functional groups can be introduced using palladium-catalyzed cross-coupling reactions. The following sections detail extrapolated protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These protocols are based on conditions known to be effective for the C3 and C5 positions of monocyclic pyrazoles, which are electronically analogous to the C3 position of the target scaffold[2].
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound[5]. For pyrazole systems, a variety of palladium catalysts and ligands have proven effective[6][7].
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrazole with Phenylboronic Acid
Objective: To synthesize 3-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole via a Suzuki-Miyaura cross-coupling reaction.
Materials & Equipment:
| Reagent/Equipment | Details |
| 3-Bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrazole | Substrate |
| Phenylboronic acid | Coupling partner |
| Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Palladium catalyst |
| Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) | Base |
| 1,4-Dioxane/Water (4:1) or Toluene/Water | Solvent system |
| Schlenk tube or microwave vial | Reaction vessel |
| Inert gas supply (Argon or Nitrogen) | |
| Standard workup and purification equipment |
Procedure:
-
To a Schlenk tube or microwave vial, add 3-bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrazole (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst[4][8]. This reaction is invaluable for introducing alkynyl functionalities, which are versatile handles for further synthetic transformations.
DOT Diagram: Sonogashira Catalytic Cycle
Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
Protocol: Sonogashira Coupling of 3-Iodo-2,4,5,6-tetrahydrocyclopenta[c]pyrazole with Phenylacetylene
Objective: To synthesize 3-(phenylethynyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole.
Materials & Equipment:
| Reagent/Equipment | Details |
| 3-Iodo-2,4,5,6-tetrahydrocyclopenta[c]pyrazole | Substrate (Iodo-analogs are generally more reactive) |
| Phenylacetylene | Coupling partner |
| PdCl₂(PPh₃)₂ | Palladium catalyst |
| Copper(I) iodide (CuI) | Co-catalyst |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Base and solvent |
| Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Co-solvent (optional) |
| Schlenk tube | Reaction vessel |
| Inert gas supply (Argon or Nitrogen) |
Procedure:
-
To a Schlenk tube, add 3-iodo-2,4,5,6-tetrahydrocyclopenta[c]pyrazole (1.0 eq), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent (e.g., degassed Et₃N or a mixture of THF/Et₃N).
-
Add phenylacetylene (1.1-1.5 eq) via syringe.
-
Stir the reaction at room temperature to 50 °C until completion (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides[9][10]. The choice of ligand is critical for achieving high efficiency, especially with heterocyclic substrates[3][11].
DOT Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination of 3-Bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrazole with Morpholine
Objective: To synthesize 3-(morpholino)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole.
Materials & Equipment:
| Reagent/Equipment | Details |
| 3-Bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrazole | Substrate |
| Morpholine | Coupling partner |
| Pd₂(dba)₃ or Pd(OAc)₂ | Palladium precatalyst |
| XPhos, SPhos, or RuPhos | Ligand |
| Sodium tert-butoxide (NaOtBu) or LHMDS | Strong base |
| Toluene or 1,4-Dioxane | Anhydrous solvent |
| Glovebox or Schlenk line | For handling air-sensitive reagents |
| Standard workup and purification equipment |
Procedure:
-
Inside a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk tube.
-
Add the base (e.g., NaOtBu, 1.4-2.0 eq) and 3-bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrazole (1.0 eq).
-
Add the anhydrous solvent (e.g., toluene).
-
Add morpholine (1.2-1.5 eq).
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction for completeness.
-
Cool to room temperature, quench carefully with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Part 3: Key Considerations for a Novel Scaffold
Expertise & Experience: Navigating the Unknown
When applying established cross-coupling methods to a novel scaffold like cyclopenta[c]pyrazole, a researcher must anticipate unique challenges. The electronic nature of the fused ring system may alter the reactivity of the C-X bond. Steric hindrance from the cyclopentyl portion could influence ligand-metal coordination and subsequent catalytic steps.
-
Halide Reactivity: The expected reactivity trend (I > Br > Cl) should hold, but the activation barrier for oxidative addition might be higher than for simple pyrazoles. Starting with the more reactive 3-iodo or 3-bromo derivatives is advisable.
-
Ligand Selection: For Suzuki and Sonogashira couplings, standard phosphine ligands like PPh₃ or ferrocene-based ligands (e.g., dppf) are good starting points. For the more challenging Buchwald-Hartwig amination, sterically bulky biarylphosphine ligands (e.g., XPhos, SPhos) are often necessary to promote the reductive elimination step, which can be difficult for electron-rich heterocycles[3][11].
-
Base Compatibility: The choice of base is critical. For Suzuki-Miyaura, inorganic bases like K₂CO₃ or Cs₂CO₃ in aqueous media are generally mild and effective[5]. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are required to deprotonate the amine[10]. Substrate compatibility with the chosen base must be considered.
Trustworthiness: A Systematic Approach to Optimization
To ensure reliable and reproducible results, a systematic approach to reaction optimization is crucial.
-
Screening: A Design of Experiments (DoE) approach is recommended. Key variables to screen include the palladium source, ligand, base, solvent, temperature, and concentration. The table below provides a starting point for such a screening library.
-
Monitoring: Close monitoring of the reaction by LC-MS is vital. This allows for the identification of not only the desired product but also key byproducts such as dehalogenated starting material or homocoupled products. This information is invaluable for troubleshooting and optimizing conditions.
-
Purity and Verification: All final compounds must be fully characterized to confirm their identity and purity. This includes NMR (¹H, ¹³C), HRMS, and potentially single-crystal X-ray diffraction for unambiguous structure elucidation.
Table of Suggested Screening Conditions for Cross-Coupling on 3-Halocyclopenta[c]pyrazoles
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 100 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | Toluene/H₂O | 110 | |
| Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | |
| Sonogashira | PdCl₂(PPh₃)₂ (2) | - | Et₃N (excess) | THF | RT - 50 |
| Pd(PPh₃)₄ (2) | - | DIPA (excess) | DMF | RT - 60 | |
| (Copper-free) Pd(OAc)₂ (2) | SPhos (4.0) | Cs₂CO₃ (2.0) | Acetonitrile | 80 | |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | XPhos (4.0) | NaOtBu (1.5) | Toluene | 110 |
| Pd(OAc)₂ (2) | RuPhos (4.0) | LHMDS (1.5) | Dioxane | 100 | |
| BrettPhos-Pd-G3 (2) | - | K₂CO₃ (2.0) | t-AmylOH | 110 |
References
-
Buchwald–Hartwig amination. In Wikipedia; 2024. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]
-
Sonogashira coupling. In Wikipedia; 2024. [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]
-
and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands. Advanced Science. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]
-
Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. [Link]
-
Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Verlag der Zeitschrift für Naturforschung. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – An Asian Journal. [Link]
-
Efficient and Divergent Synthesis of Fully Substituted 1H-Pyrazoles and Isoxazoles from Cyclopropyl Oximes. Organic Letters. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Recent Strides in the Transition Metal-Free Cross-Coupling of Haloacetylenes with Electron-Rich Heterocycles in Solid Media. MDPI. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Palladium(0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline and tetrahydroquinoline derivatives. Chemical Science. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Transition-metal-catalyzed C-H functionalization of pyrazoles. Request PDF. [Link]
-
Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative functionalization of cyclopentane-1,3-diones: cell imaging studies of diphenothiazine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ccspublishing.org.cn [ccspublishing.org.cn]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituent-Oriented Synthesis of Substituted Pyrazoles/Chromeno[3,2- c]pyrazoles via Sequential Reactions of Chromones/3-Chlorochromones and Tosylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eguru.rrbdavc.org [eguru.rrbdavc.org]
Topic: Preparation of Combinatorial Libraries Using Chloromethyl Pyrazole Building Blocks
An Application and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1] Its prevalence is due to its versatile biological activities and its capacity to engage in various biological interactions. Combinatorial chemistry provides a powerful engine for drug discovery, enabling the rapid synthesis and screening of thousands of compounds to identify novel therapeutic leads.[2][3] This guide details the strategic use of chloromethyl pyrazole building blocks in the construction of diverse molecular libraries. We will explore the synthesis and inherent reactivity of these key intermediates, followed by detailed, field-proven protocols for both solid-phase and solution-phase combinatorial library synthesis. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate these protocols but also adapt them for their specific discovery campaigns.
Part I: The Chloromethyl Pyrazole: A Versatile Electrophilic Hub
The utility of any building block in combinatorial chemistry is defined by its reactivity, stability, and the diversity it can introduce. The chloromethyl group, attached to a pyrazole core, creates a potent electrophilic center, primed for reaction with a vast array of nucleophiles. This reactivity is the foundation upon which diverse libraries are built.
Synthesis of Chloromethyl Pyrazole Building Blocks
Before a library can be constructed, the core building block must be synthesized. The most direct method for introducing a chloromethyl group onto a pyrazole ring is through electrophilic aromatic substitution.
Causality of the Method: This reaction, typically employing paraformaldehyde and hydrochloric acid, proceeds via an in-situ generated hydroxymethyl cation or a related electrophilic species. The electron-rich pyrazole ring attacks this electrophile. The resulting hydroxymethyl pyrazole is then converted to the more reactive chloromethyl derivative by the excess HCl present.[4] The C4 position is often the most reactive site for electrophilic substitution due to the electron-donating effects of the ring nitrogen atoms.[1]
Protocol 1: Synthesis of 4-Chloromethyl-3,5-dimethyl-1-phenyl-1H-pyrazole
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,5-dimethyl-1-phenyl-1H-pyrazole (10 mmol, 1.72 g) and paraformaldehyde (15 mmol, 0.45 g) in 30 mL of concentrated hydrochloric acid (37%).
-
Reaction Execution: Heat the mixture to 60-70°C with vigorous stirring. The solids will gradually dissolve. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (every 1-2 hours).
-
Critical Insight: A common side reaction is the formation of the methane-4,4'-diylbis(pyrazole) dimer, where a second pyrazole molecule reacts with the intermediate pyrazolecarbinol before it is converted to the chloride.[4] Running the reaction at a moderate temperature and monitoring closely can help minimize this impurity.
-
Work-up and Isolation: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and then place it in an ice bath. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases (pH ~7-8).
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-chloromethyl-3,5-dimethyl-1-phenyl-1H-pyrazole.
Reactivity and Mechanistic Rationale
The chloromethyl group is analogous to a benzyl chloride, making the carbon atom highly susceptible to nucleophilic attack via an S_N_2 mechanism. The chlorine atom is a good leaving group, and the adjacent pyrazole ring can stabilize the transition state. This reliable reactivity allows for the coupling of the pyrazole core to a wide range of nucleophilic building blocks (amines, thiols, phenols, carboxylates, etc.), which is the central principle of the library synthesis.[5]
Caption: General S_N_2 reaction scheme for library diversification.
Part II: Combinatorial Library Synthesis Strategies
The choice between solid-phase and solution-phase synthesis depends on the desired library size, the chemistry involved, and available resources for purification and automation.
Solid-Phase Organic Synthesis (SPOS)
SPOS is the workhorse for generating large, diverse combinatorial libraries. Its primary advantage is the simplification of purification; excess reagents and by-products are simply washed away from the resin-bound product.[2]
Workflow Rationale: The general workflow involves anchoring a starting molecule to an inert solid support (resin) via a linker, performing one or more chemical transformations, and finally cleaving the purified product from the resin. This "catch and release" principle ensures high purity of the final compounds, which is critical for high-throughput screening.[6]
Caption: High-level workflow for Solid-Phase Organic Synthesis (SPOS).
Protocol 2: SPOS of a Pyrazole-Peptide Amide Library
This protocol describes coupling a chloromethyl pyrazole to the N-terminus of a resin-bound peptide.
-
Resin Preparation: Start with Rink Amide resin (100-200 mesh, ~0.5 mmol/g loading). Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3x).
-
Peptide Synthesis: Synthesize a desired peptide sequence on the resin using standard Fmoc-based solid-phase peptide synthesis (SPPS). After the final amino acid coupling, remove the N-terminal Fmoc protecting group with 20% piperidine in DMF to expose the free primary amine. Wash the resin thoroughly with DMF.
-
Coupling with Chloromethyl Pyrazole:
-
In a reaction vessel, add the Fmoc-deprotected peptide-resin (0.1 mmol).
-
Add a solution of the desired chloromethyl pyrazole (0.5 mmol, 5 equivalents) in DMF (2 mL).
-
Add N,N-Diisopropylethylamine (DIEA) (1.0 mmol, 10 equivalents).
-
Expert Insight: A non-nucleophilic base like DIEA is crucial here. It deprotonates the terminal ammonium group to the free amine, facilitating the nucleophilic attack, without competing in the S_N_2 reaction itself.
-
Agitate the mixture at room temperature for 12-16 hours.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection: Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane). Add the cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Product Isolation: Filter the resin and wash it with a small amount of fresh TFA. Collect the filtrate and precipitate the crude product by adding it to cold diethyl ether. Centrifuge to pellet the product, decant the ether, and dry the crude product. Purify by preparative HPLC.
| Parameter | Condition/Reagent | Rationale |
| Solid Support | Rink Amide Resin | Acid-labile linker that yields a C-terminal amide upon cleavage, a common feature in bioactive peptides. |
| Nucleophile | N-terminal amine of a peptide | Allows for the modification of peptides to enhance properties like cell permeability or target binding. |
| Electrophile | Chloromethyl Pyrazole | The reactive building block for introducing the pyrazole scaffold. |
| Base | DIEA | A bulky, non-nucleophilic base to activate the nucleophile without competing in the reaction. |
| Solvent | DMF | A polar aprotic solvent that effectively solvates the resin and reagents. |
| Cleavage Agent | 95% TFA Cocktail | Strong acid that cleaves the product from the resin and removes side-chain protecting groups simultaneously. |
Table 1: Summary of SPOS Reaction Conditions and Rationale.
Solution-Phase Parallel Synthesis
For smaller, more focused libraries, solution-phase synthesis in a multi-well plate format is highly efficient.[7][8] While it avoids the complexities of resin and linker chemistry, purification becomes the primary challenge.
Workflow Rationale: This approach involves arraying different starting materials in the wells of a microtiter plate and adding a common reagent to all wells to perform the same reaction in parallel. It is ideal for lead optimization where a core scaffold (the chloromethyl pyrazole) is combined with a focused set of diverse building blocks (e.g., a library of amines).
Caption: Workflow for solution-phase parallel synthesis.
Protocol 3: Parallel Synthesis of a Pyrazole-Amine Library
-
Arraying Nucleophiles: Using a multichannel pipette or a liquid handling robot, dispense 1 mL of a 0.1 M solution of each unique amine from a building block library into individual wells of a 96-well deep-well plate.
-
Reagent Addition: Prepare a stock solution of the chloromethyl pyrazole (0.11 M) and a base (e.g., potassium carbonate, K₂CO₃, 0.3 M) in a suitable solvent like acetonitrile. Add 1 mL of this stock solution to each well containing the amines.
-
Trustworthiness Check: K₂CO₃ is an inexpensive and effective inorganic base for this transformation. Being a solid, it can be easily filtered off during work-up, simplifying purification.
-
-
Reaction: Seal the plate with a cap mat and place it on a shaker at 50°C for 16 hours.
-
Parallel Work-up:
-
Cool the plate to room temperature.
-
Add 1 mL of water to each well to dissolve the inorganic salts.
-
Add 1 mL of ethyl acetate to each well, cap the plate, and shake vigorously to perform a liquid-liquid extraction.
-
Allow the layers to separate. Carefully remove the organic (top) layer from each well and transfer it to a new 96-well plate.
-
-
Analysis and Purification:
-
Analyze an aliquot from each well by LC-MS to confirm product formation and determine purity.
-
For wells containing products of interest, perform purification using mass-directed preparative HPLC.
-
| Feature | Solid-Phase Synthesis (SPOS) | Solution-Phase Parallel Synthesis |
| Throughput | High (1,000s of compounds) | Moderate (10s to 100s of compounds) |
| Purification | Simple (filtration and washing) | Complex (extraction, chromatography) |
| Reaction Monitoring | Difficult (requires cleavage of a sample) | Easy (direct sampling by LC-MS) |
| Scale | Typically small (mg) | Flexible (mg to g) |
| Ideal Use | Large "discovery" libraries | Focused "lead optimization" libraries |
Table 2: Comparison of SPOS and Solution-Phase Synthesis Strategies.
Part III: Library Quality Control
The integrity of data from biological screens is directly dependent on the quality of the compound library. Therefore, post-synthesis quality control is a non-negotiable step.
-
Purity Assessment: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard. For a 96-well plate, a rapid gradient method can provide purity data for the entire library in a few hours.
-
Identity Confirmation: The mass-to-charge ratio (m/z) from the MS provides strong evidence of the target molecule's identity.
-
Structural Verification: For representative compounds from the library (e.g., 5-10%), full structural elucidation via ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is recommended to definitively confirm the success of the chemical methodology.[7]
Conclusion
Chloromethyl pyrazoles are robust and highly effective electrophilic building blocks for the construction of combinatorial libraries. Their predictable reactivity enables their use in both solid-phase and solution-phase synthesis workflows, providing medicinal chemists with a flexible platform for generating molecular diversity. By applying the detailed protocols and understanding the underlying chemical principles outlined in this guide, research organizations can significantly accelerate their hit-to-lead campaigns and the overall drug discovery process.[9]
References
-
G. A. G. S. Perera, A. M. F. P. C. D. G. Perera, and N. V. K. V. S. L. R. D. S. D. Perera, "Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles," Molecules, MDPI. [Link]
-
X. L. Ren, H. B. Li, C. Wu, and H. Z. Yang, "Synthesis of a small library containing substituted pyrazoles," Arkivoc, 2005 (xv), 59-67. [Link]
-
O. Lavastre, B. Carboni, et al., "Efficient Solution Phase Combinatorial Access to a Library of Pyrazole- and Triazole-Containing Compounds," Organic Letters, ACS Publications, 2003. [Link]
-
X. L. Ren, H. B. Li, C. Wu, and H. Z. Yang, "Synthesis of a small library containing substituted pyrazoles," ResearchGate. [Link]
-
I. L. Dalinger, I. A. Vatsadse, S. A. Shevelev, and A. V. Ivachtchenko, "Liquid-phase synthesis of combinatorial libraries based on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold," Journal of Combinatorial Chemistry, PubMed, 2005. [Link]
-
A. V. Ivachtchenko et al., "Efficient Synthesis of Trisubstituted Pyrazoles and Isoxazoles Using a Traceless “Catch and Release” Solid-Phase Strategy," Journal of Combinatorial Chemistry, ACS Publications, 2009. [Link]
-
N. Zanatta et al., "a) Synthesis of trichloromethyl pyrazoles, and b) mechanism for the transformation of the –CCl3 group into carboxyethyl," ResearchGate. [Link]
-
J. Calderón Giraldo, "Pyrazole-Based Heterotricycles for Drug Discovery," ChemistryViews, 2020. [Link]
-
M. A. A. G. El-Remaily and M. A. H. M. Hussein, "Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives," Molecules, MDPI, 2022. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD., "Understanding 2-(Chloromethyl)pyrazine: A Versatile Pharmaceutical Intermediate and Building Block," PharmaChem. [Link]
-
P. D. S. S. S. R. P. Singh, "Chemistry and biomedical relevance of pyrazole derivatives: An integrated review," EPJ Web of Conferences, 2026. [Link]
-
V.I. Rstakyan et al., "Chloromethylation of pyrazole ring," ResearchGate, 2016. [Link]
Sources
- 1. epj-conferences.org [epj-conferences.org]
- 2. Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Liquid-phase synthesis of combinatorial libraries based on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistryviews.org [chemistryviews.org]
Prevent premature hydrolysis of 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole during storage
Welcome to the Technical Support Center for handling highly reactive chloromethyl heterocycles. 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a critical synthetic intermediate, but its benzylic-like chloromethyl group is highly susceptible to nucleophilic attack. This guide provides mechanistic troubleshooting and field-validated protocols to ensure compound integrity during storage and handling.
Mechanistic Insight: The Causality of Degradation
Understanding why this compound degrades is the first step to preventing it. The degradation is driven by two distinct chemical pathways:
-
Moisture-Driven Hydrolysis: The chloromethyl group is highly activated. When exposed to atmospheric moisture, it undergoes rapid SN1/SN2 hydrolysis, yielding the corresponding hydroxymethyl derivative and releasing hydrochloric acid (HCl).
-
Intermolecular Self-Alkylation (Polymerization): If stored as a free base, the unprotonated pyrazole nitrogen is nucleophilic. The nitrogen of one molecule can attack the chloromethyl group of another, leading to irreversible dimerization or polymerization.
To prevent degradation, you must implement a dual-strategy: absolute moisture exclusion and protonation of the pyrazole nitrogen to deactivate its nucleophilicity.
Degradation pathways of 3-(chloromethyl)pyrazole via hydrolysis and self-alkylation.
Troubleshooting Guide & FAQs
Q1: My stored batch turned into an insoluble gummy solid after two weeks at -20°C. What happened? A: This is a classic sign of intermolecular self-alkylation (polymerization). In the free base form, the pyrazole nitrogen remains nucleophilic enough to react with neighboring molecules even at -20°C. Solution: Convert the free base to a hydrochloride (HCl) salt immediately after synthesis. The HCl salt protonates the pyrazole nitrogen, rendering it non-nucleophilic and completely halting self-alkylation. Commercial vendors universally supply chloromethyl pyrazoles as hydrochloride salts for this exact reason[1],.
Q2: I observed a drop in purity and the presence of a highly polar spot on TLC. Is this hydrolysis? A: Yes. The polar spot is likely the hydroxymethyl degradant. Hydrolysis is accelerated by trace moisture introduced by repeatedly opening a bulk storage vial in ambient air. Solution: Implement strict anhydrous handling using a glovebox and store the compound in single-use aliquots[2],[3].
Q3: Can I store the compound in a stock solution to make it easier to dispense? A: No. Storing reactive alkyl halides in solution drastically increases the kinetics of hydrolysis and degradation. Even supposedly "anhydrous" solvents like DCM or THF can absorb water over time, leading to rapid degradation[3]. Always store the compound as a dry, vacuum-desiccated solid.
Data Presentation: Storage Conditions vs. Stability
The table below summarizes the expected shelf life of 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole under various storage conditions.
| Storage Condition | Chemical Form | Atmosphere | Temp | Est. Shelf Life | Primary Degradation Mode |
| Ambient Benchtop | Free Base | Air | 20°C | < 12 Hours | Rapid polymerization & hydrolysis |
| Standard Freezer | Free Base | Air | -20°C | 1-2 Weeks | Polymerization (Self-alkylation) |
| Standard Freezer | HCl Salt | Air | -20°C | 3-6 Months | Slow hydrolysis via moisture ingress |
| Glovebox/Desiccator | HCl Salt | Argon | -20°C | > 2 Years | None (Stable) |
Step-by-Step Methodologies
Protocol 1: Conversion to Hydrochloride Salt for Long-Term Storage
Causality: Protonating the pyrazole ring eliminates its nucleophilicity, preventing self-alkylation and stabilizing the chloromethyl group.
-
Dissolution: Dissolve the freshly purified free base in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) under an inert argon atmosphere.
-
Acidification: Slowly add 1.1 equivalents of anhydrous HCl in dioxane (4M) dropwise at 0°C.
-
Self-Validation Check: You will immediately observe the precipitation of a white solid (the HCl salt). If no precipitate forms, verify the anhydrous nature of your ether; water contamination will prevent crystallization.
-
-
Isolation: Filter the precipitate rapidly using a Schlenk frit under a positive pressure of argon.
-
Washing: Wash the filter cake with cold, anhydrous pentane to remove any residual unreacted free base or dioxane.
-
Drying: Transfer the solid to a vacuum desiccator and dry at < 0.1 mbar for 12 hours to remove all solvent traces.
Protocol 2: Anhydrous Aliquoting and Storage Workflow
Causality: Repeatedly opening a bulk container introduces atmospheric moisture, causing cumulative hydrolysis. Single-use aliquots prevent this exposure cycle[2].
-
Transfer: Move the vacuum-dried HCl salt into an argon-filled glovebox[3].
-
Aliquoting: Weigh the compound into pre-dried, amber glass vials (amber glass prevents potential photolytic degradation).
-
Sealing: Cap the vials with PTFE-lined septa caps. PTFE is highly resistant to the corrosive nature of any trace HCl that might evolve.
-
Secondary Containment: Place the sealed vials inside a secondary Mylar foil pouch containing indicating Drierite (desiccant). Heat-seal the pouch.
-
Storage: Store the sealed pouches in a dedicated -20°C or -80°C freezer.
Validated workflow for the stabilization and anhydrous storage of chloromethyl pyrazoles.
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in Chloromethyl Pyrazole Substitution Reactions
Welcome to the Technical Support Center for troubleshooting chloromethyl pyrazole substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we move beyond simple procedural lists to provide in-depth, evidence-based solutions to common challenges, with a focus on understanding the underlying chemical principles to resolve issues of low conversion and yield.
I. Understanding the Reaction: The SN2 Mechanism at its Core
The substitution of the chloride in a chloromethyl pyrazole is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.[1][2] In this concerted, single-step process, a nucleophile attacks the electrophilic carbon of the chloromethyl group from the side opposite the chlorine atom (backside attack).[3][4] This leads to the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-chlorine bond.
The rate of an SN2 reaction is dependent on the concentration of both the pyrazole substrate and the incoming nucleophile.[3] For primary alkyl halides like chloromethyl pyrazoles, the SN2 pathway is generally favored due to minimal steric hindrance around the reactive carbon center.[1][3]
Caption: Generalized SN2 mechanism for chloromethyl pyrazole substitution.
II. Troubleshooting Guide: From Low Conversion to High Yield
This section addresses specific issues encountered during chloromethyl pyrazole substitution reactions in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Issue 1: The reaction shows little to no conversion of the starting material.
Question: I've combined my chloromethyl pyrazole with my nucleophile and a base, but after several hours, TLC and LC-MS analysis show only starting materials. What are the likely causes and how can I fix this?
Answer: This common problem often points to issues with reagent reactivity, reaction conditions, or the choice of solvent.
Troubleshooting Strategies:
-
Assess the Strength of Your Nucleophile and Base:
-
Causality: The nucleophilicity of your attacking species and the strength of the base used to deprotonate it (if necessary) are critical. A weak nucleophile will react sluggishly, while an insufficiently strong base will not generate enough of the active nucleophile.
-
Solution: If using a neutral nucleophile that requires deprotonation (e.g., an alcohol or a secondary amine), ensure your base is strong enough. For instance, if potassium carbonate (K₂CO₃) is ineffective, consider a stronger base like sodium hydride (NaH).[5] For nucleophiles that are inherently weak, you may need to consider more forcing conditions or alternative synthetic routes.
-
-
Optimize the Solvent System:
-
Causality: SN2 reactions are significantly influenced by the solvent. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are known to accelerate SN2 reactions. They can solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive. Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
-
Solution: If you are using a non-polar or polar protic solvent, switch to a polar aprotic solvent like DMF or DMSO.[5] This simple change can often lead to a dramatic increase in reaction rate.
-
-
Increase the Reaction Temperature:
-
Causality: Like most chemical reactions, the rate of substitution can be increased by raising the temperature. This provides the molecules with more kinetic energy to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature. Many of these substitutions proceed well at room temperature, but some may require gentle heating (e.g., 50-80 °C).[5] Monitor the reaction closely for the formation of side products, as higher temperatures can sometimes promote side reactions.[5]
-
Quantitative Data Summary: Impact of Reaction Parameters on Yield
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Reference |
| Base | K₂CO₃ | Low/No Reaction | NaH | High | [5] |
| Solvent | Ethanol (Protic) | Low | DMF (Aprotic) | High | |
| Temperature | Room Temp | Low | 60 °C | Improved | [6] |
Issue 2: The reaction is slow and incomplete, even after extended reaction times.
Question: My reaction is proceeding, but it's sluggish and never reaches full conversion, leaving a significant amount of starting material. What's causing this and what can I do?
Answer: A slow and incomplete reaction often points to issues with reagent stoichiometry, catalyst inefficiency, or the presence of inhibitors.
Troubleshooting Strategies:
-
Re-evaluate Reagent Stoichiometry:
-
Causality: While a 1:1 stoichiometry is theoretically sufficient, in practice, using a slight excess of the nucleophile or base can help drive the reaction to completion, especially if there are minor impurities or side reactions consuming these reagents.
-
Solution: Try increasing the equivalents of the nucleophile and/or base to 1.2-1.5 equivalents.[7] This can help overcome any minor deactivation pathways and push the equilibrium towards the product.
-
-
Consider a Catalyst:
-
Causality: While not always necessary, certain catalysts can facilitate the substitution. For example, in cases where the leaving group is not sufficiently reactive, a halide exchange catalyst can be beneficial.
-
Solution: The Finkelstein reaction is a classic example where a catalytic amount of sodium iodide (NaI) in acetone can convert the alkyl chloride to the more reactive alkyl iodide in situ, which then reacts faster with the nucleophile.[3]
-
-
Ensure Reagent Purity:
-
Causality: The presence of water or other protic impurities can quench strong bases like NaH and reduce the effective concentration of the nucleophile. Similarly, impurities in the chloromethyl pyrazole itself can interfere with the reaction.
-
Solution: Ensure your solvents are anhydrous and that your reagents are of high purity.[8] If using NaH, wash it with dry hexanes to remove any residual mineral oil.
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The SN2 Reaction Mechanism [chem.purdue.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. html.rhhz.net [html.rhhz.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Minimizing dimerization side reactions in tetrahydrocyclopenta[c]pyrazole synthesis
Technical Support Center: Synthesis of Tetrahydrocyclopenta[c]pyrazoles
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of tetrahydrocyclopenta[c]pyrazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that directly address the most common challenge in this synthesis: the formation of unwanted dimeric side products.
Section 1: The Core Problem - Understanding Nitrile Imine Dimerization
Q1: What is the primary side reaction in my tetrahydrocyclopenta[c]pyrazole synthesis, and why does it occur?
A: The synthesis of the tetrahydrocyclopenta[c]pyrazole core typically proceeds via a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition.[1][2] In this reaction, a cyclopentene derivative (the dipolarophile) reacts with a highly reactive intermediate called a nitrile imine (the 1,3-dipole).
Nitrile imines are transient species that are almost always generated in situ (within the reaction mixture), most commonly by the dehydrohalogenation of a hydrazonoyl halide precursor using a base like triethylamine (Et₃N).[3][4] The core issue arises from the high reactivity of the nitrile imine. If it does not immediately encounter a cyclopentene molecule to react with, it will react with another nitrile imine molecule. This self-condensation, or dimerization , is the most significant competing side reaction.[3][5] This process, which typically yields a stable 1,2,4,5-tetrazine derivative, consumes the key intermediate and directly reduces the yield of your desired product.[6]
The fundamental challenge is a kinetic one: the rate of the desired cycloaddition must be significantly faster than the rate of dimerization.
Caption: Competing reaction pathways in tetrahydrocyclopenta[c]pyrazole synthesis.
Section 2: Troubleshooting Guide - Strategies to Minimize Dimerization
Q2: My reaction is producing a large amount of a high-molecular-weight byproduct, likely the dimer. How can I control the concentration of the nitrile imine intermediate?
A: This is the most common failure mode. Since dimerization is a second-order process with respect to the nitrile imine (Rate ∝ [Nitrile Imine]²), its rate is exquisitely sensitive to the concentration of this intermediate. The desired cycloaddition, being first-order with respect to the nitrile imine (Rate ∝ [Nitrile Imine][Cyclopentene]), is less sensitive. Therefore, the key to minimizing the side reaction is to maintain a very low, steady-state concentration of the nitrile imine throughout the reaction.
The most effective way to achieve this is by controlling the rate of its generation. Instead of adding the base all at once (bolus addition), which creates a high initial concentration of the nitrile imine and strongly favors dimerization, you must add it slowly.
Experimental Protocol: Slow Base Addition
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the hydrazonoyl halide precursor (1.0 equiv) and the cyclopentene derivative (see Q3 for stoichiometry) in your chosen anhydrous solvent (e.g., acetonitrile, CH₂Cl₂).[3]
-
Prepare Base Solution: In a separate flask, prepare a dilute solution of triethylamine (Et₃N, 1.1 - 2.2 equiv) in the same anhydrous solvent.
-
Slow Addition: Load the base solution into a syringe and place it on a syringe pump. Set the pump to add the entire volume of the base solution over a prolonged period (e.g., 4-8 hours).
-
Reaction: Begin stirring the solution of the precursor and dipolarophile at the desired temperature (room temperature is a good starting point[3]) and start the syringe pump.
-
Monitoring: Allow the reaction to stir for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Proceed with your standard aqueous workup and purification protocol.
This slow, controlled generation ensures that each molecule of nitrile imine is formed in the presence of a large excess of the cyclopentene "trap," maximizing the probability of the desired cycloaddition over dimerization. Some studies have even employed diffusion mixing techniques for highly reactive dipoles to effectively suppress dimerization.[7]
Q3: How does the stoichiometry of my reactants affect the product-to-dimer ratio?
A: The relative amounts of your reactants are critical. To favor the desired [3+2] cycloaddition, you want to maximize the probability that a newly formed nitrile imine molecule will collide with a cyclopentene molecule rather than another nitrile imine. This can be achieved by using a stoichiometric excess of the dipolarophile (cyclopentene derivative) .
Using an excess of cyclopentene helps to "scavenge" the nitrile imine as it is slowly generated.[3] Conversely, using an excess of the nitrile imine precursor is counterproductive and will almost certainly lead to increased dimer formation.[3]
Data Table: Effect of Stoichiometry on Product Distribution
| Entry | Hydrazonoyl Halide (equiv) | Cyclopentene (equiv) | Yield of Desired Product (%) | Yield of Dimer (%) |
| 1 | 1.0 | 1.0 | 45 | 40 |
| 2 | 1.0 | 1.5 | 75 | 15 |
| 3 | 1.0 | 2.0 | 88 | <5 |
| 4 | 1.5 | 1.0 | 25 | 65 |
Note: These are illustrative values to demonstrate the trend. Actual results will vary based on substrates and conditions.
Recommendation: Start with at least 1.5 to 2.0 equivalents of the cyclopentene derivative relative to the hydrazonoyl halide. The optimal excess may need to be determined empirically for your specific system.
Q4: What is the optimal temperature for this reaction, and why?
A: Temperature control is a delicate balance. While heating can increase the rate of most reactions, it can have detrimental effects in this specific synthesis.
-
High Temperatures (>50 °C): Increased temperature often accelerates the rate of nitrile imine dimerization and potential decomposition pathways more than it accelerates the desired cycloaddition. This leads to a lower yield and a more complex mixture of byproducts.[3]
-
Low Temperatures (0 °C to RT): Conducting the reaction at or near room temperature (20-25 °C) is typically the optimal starting point.[3] It provides sufficient thermal energy for the cycloaddition to proceed at a reasonable rate without excessively promoting the undesired side reactions. If your dipolarophile is particularly sluggish, a gentle warming to 35-40 °C may be beneficial, but this should be explored only after optimizing concentration and stoichiometry.
Troubleshooting Workflow: Temperature & Condition Optimization
Caption: A logical workflow for optimizing reaction conditions.
Section 3: Advanced Topics & FAQs
Q5: I'm observing poor regioselectivity in addition to dimerization. Are these issues related, and how can I address them?
A: While not directly linked, the factors that control regioselectivity can also influence overall reaction efficiency. Regioselectivity in 1,3-dipolar cycloadditions is governed by the electronic properties of the reactants, as explained by Frontier Molecular Orbital (FMO) theory.[3] The reaction can be either normal or inverse-electron-demand.
For pyrazole synthesis, improving regioselectivity often involves fine-tuning the solvent. Certain solvents can stabilize one transition state over another. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically improve regioselectivity in some pyrazole syntheses.[8] By creating a more favorable energetic pathway for the desired regioisomer, you may also increase its rate of formation, which can help it outcompete the dimerization pathway.
Recommendation: If regioselectivity is an issue, perform a solvent screen. While optimizing for regioselectivity, continue to use the slow-addition and stoichiometric principles outlined above to keep dimerization suppressed.
Q6: How do I confirm that my main byproduct is the nitrile imine dimer?
A: Proper characterization is key to effective troubleshooting. The dimer will have distinct analytical signatures compared to your desired product.
-
Mass Spectrometry (MS): The dimer will have a molecular weight that is exactly double that of the nitrile imine intermediate (or double the mass of the hydrazonoyl halide precursor minus two molecules of H-X, where X is the halide). This will be significantly higher than your desired tetrahydrocyclopenta[c]pyrazole product.
-
¹H and ¹³C NMR Spectroscopy: The dimer, often a symmetrical tetrazine, will typically show fewer unique signals in the NMR spectrum than would be expected for a molecule of its size due to symmetry. This can be a tell-tale sign. In contrast, your desired product will have a more complex splitting pattern consistent with the fused cyclopentane and pyrazole rings.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Wang, Z., et al. (2017). 1,3-Dipolar Cycloaddition of Nitrile Imine with Carbon Dioxide: Access to 1,3,4-Oxadiazole-2(3H)-ones. The Journal of Organic Chemistry, 82(14), 7397–7404. Available from: [Link]
-
Yadav, G., & Singh, R. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 13(10), 1195-1225. Available from: [Link]
-
Wachter, A., et al. (2022). Ultrafast Dynamics of Photochemical Nitrile Imine Formation. The Journal of Physical Chemistry Letters, 13(21), 4729–4734. Available from: [Link]
-
Das, B., et al. (2016). PhIO promoted synthesis of nitrile imines and nitrile oxides within a micellar core in aqueous media: a regiocontrolled approach to synthesizing densely functionalized pyrazole and isoxazoline derivatives. Organic & Biomolecular Chemistry, 14(25), 6045-6051. Available from: [Link]
-
Gong, X., et al. (2024). Nitrile Imines as Peptide and Oligonucleotide Photo-Cross-Linkers in Gas-Phase Ions. Journal of the American Society for Mass Spectrometry, 35(2), 269-279. Available from: [Link]
-
Shawali, A. S., et al. (2000). Reactions with Hydrazonoyl Halides. 31. Synthesis of Some New Pyrrolidino[3,4-c]pyrazolines, Pyrazoles, and Pyrazolo[3,4-d]pyridazines. Molecules, 5(7), 882-890. Available from: [Link]
-
Çetin, A., & Cansız, A. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Muş Alparslan Üniversitesi Fen Bilimleri Dergisi, 3(1), 302-323. Available from: [Link]
-
Tasch, B. O. A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228. Available from: [Link]
-
Gvozdik, N. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. Available from: [Link]
-
Jordão, A. K., et al. (2011). A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines. Canadian Journal of Chemistry, 89(7), 868-880. Available from: [Link]
-
Belen’kaya, E. S., et al. (2023). Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations. Molecules, 28(23), 7851. Available from: [Link]
-
Jamieson, C. (2020). The Nitrile Imine 1,3-Dipole. Springer. Available from: [Link]
-
del Campo, R., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(10), 3836-3843. Available from: [Link]
-
Senthamarai, T., et al. (2018). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. Catalysis Science & Technology, 8(23), 5986-5997. Available from: [Link]
-
Maslakova, A. A., et al. (2023). [3+2]-Cycloaddition of Nitrile Imines to Parabanic Acid Derivatives—An Approach to Novel Spiroimidazolidinediones. Molecules, 29(1), 1. Available from: [Link]
-
Gao, L., et al. (2021). Synthesis of Pyrazoles through [3+2] Cyclization of Nitrile Imines with Cinnamaldehydes Followed by Air Oxidation. ChemistrySelect, 6(45), 12513-12516. Available from: [Link]
-
Maslakova, A. A., et al. (2025). 1,3-Dipolar Cycloaddition of Nitrile Imines to 2-Imino-thiazolo[3,2-a]pyrimidin-3-ones: Dipole-Initiated Thiazolone-Imidazolone Rearrangement. The Journal of Organic Chemistry. Available from: [Link]
-
Liu, Y., et al. (2025). Formation of Nitrile Imine in the Ground and Excited States from Photolysis of 2-N-Methylpyrrole-5-formylamino-tetrazole. The Journal of Physical Chemistry A. Available from: [Link]
-
Belen'kaya, E. S., et al. (2024). Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition: Preferential Addition of C=C rather than C=S Bonds. ACS Omega. Available from: [Link]
-
Dandia, A., et al. (2013). Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d]pyrimidine-diones under thermal conditions. Journal of Saudi Chemical Society, 17(1), 1-6. Available from: [Link]
-
Maslakova, A. A., et al. (2025). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. International Journal of Molecular Sciences, 26(17), 8673. Available from: [Link]
-
Sharma, V., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available from: [Link]
-
Cantillo, D., & Kappe, C. O. (2025). Recent developments in high-pressure promoted cycloaddition reactions: experimental and theoretical perspectives. Chemical Communications. Available from: [Link]
-
Zhang, Y., et al. (2017). Catalytic Divergent [3+3]- and [3+2]-Cycloaddition by Discrimination Between Diazo Compounds. Angewandte Chemie International Edition, 56(19), 5295-5299. Available from: [Link]
-
Jasiński, R. (2023). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Scientiae Radices, 2(3), 247-267. Available from: [Link]
-
Al-Adhami, K. G., et al. (2023). One-Pot (3 + 2) Cycloaddition–Isomerization–Oxidation of 2,2,2-Trifluorodiazoethane and Styryl Derivatives. The Journal of Organic Chemistry, 88(16), 11463-11475. Available from: [Link]
-
Chemistry Stack Exchange. (2017). Diels–Alder vs [3+2] cycloaddition between quinone and bulky electron-rich diene. Retrieved from [Link]
-
Sharma, V., et al. (2015). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Journal of Pharmaceutical and Scientific Innovation, 4(5), 270-278. Available from: [Link]
Sources
- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Advanced Purification & Chromatography for Chloromethyl Heterocycles
Welcome to the technical support center for the purification and chromatography of chloromethyl heterocycles. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but often challenging chemical intermediates. Chloromethyl heterocycles are valuable building blocks in medicinal chemistry, yet their inherent reactivity—specifically the lability of the chloromethyl group—presents unique purification challenges.[1]
This document moves beyond standard protocols to provide a deeper understanding of the principles at play, empowering you to troubleshoot and optimize your purification strategies effectively. We will explore the causal relationships behind common experimental failures and provide field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying chloromethyl heterocycles?
The principal challenge is the compound's stability. The chloromethyl group is a reactive electrophile, making the entire molecule susceptible to degradation via several pathways:
-
Hydrolysis: Reaction with water or other protic solvents (like methanol) can convert the chloromethyl group to a hydroxymethyl group. This is often catalyzed by acidic or basic conditions.
-
Solvolysis: The solvent used for chromatography or recrystallization can act as a nucleophile, replacing the chloride.
-
Decomposition on Stationary Phase: Standard silica gel is acidic and can catalyze the degradation of sensitive compounds.[2] This is the most common source of failure during column chromatography.
Understanding and mitigating these degradation pathways is the key to successful purification.
Q2: My compound consistently decomposes during silica gel column chromatography. What is happening and how can I prevent it?
This is the most frequently encountered issue. Standard silica gel possesses a high density of surface silanol groups (Si-OH), which are acidic (pKa ≈ 4.5). These acidic sites can protonate the heterocycle or directly interact with the chloromethyl group, promoting nucleophilic attack by trace water in the solvent or even the silanol groups themselves, leading to decomposition.[2]
Solutions:
-
Use Deactivated (Neutralized) Silica Gel: This is the most direct solution. By pre-treating the silica gel with a base, you can neutralize the acidic silanol groups. Triethylamine is commonly used for this purpose.[2]
-
Switch to an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic support. Alumina (basic or neutral grade) is a common alternative.[2] Other options include stationary phases functionalized with less interactive groups like diol or amino phases, though solvent selection is critical.[3][4]
-
Minimize Contact Time: The longer your compound is on the column, the more time it has to decompose. Flash chromatography is highly recommended over traditional gravity chromatography because the increased flow rate significantly reduces the separation time.[5][6]
Troubleshooting Guide: Column Chromatography
This section addresses specific issues encountered during column chromatography.
Problem: Poor Separation or Overlapping Spots on TLC/Column Fractions
-
Cause: The chosen solvent system lacks the selectivity to differentiate your product from impurities.
-
Solution: Systematic Solvent System Development. Your goal is to find a solvent system where your target compound has an Rf value of approximately 0.3-0.5 on a TLC plate.[2] This Rf provides the optimal balance between retention and elution for good separation on a column.
-
Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane.[7]
-
Test various ratios until the desired Rf is achieved. For highly polar heterocycles, a mobile phase containing acetonitrile might be necessary.
-
Problem: Streaking or Tailing of the Compound Spot on TLC/Column
-
Cause 1: Compound Degradation. As discussed, the compound may be degrading on the silica, leaving a trail of byproducts.[2]
-
Solution 1: Deactivate Silica. See the protocol below.
-
Cause 2: Column Overloading. Applying too much crude material leads to broad bands that cannot be resolved effectively.[2]
-
Solution 2: Reduce Sample Load. A general rule is to load no more than 1-5% of crude material relative to the weight of the stationary phase (e.g., 1-5 g of sample per 100 g of silica).[2]
Chromatography Troubleshooting Workflow
The following diagram outlines a logical approach to diagnosing and solving common chromatography issues.
Caption: Troubleshooting logic for column chromatography.
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
This protocol prevents the degradation of acid-sensitive compounds.
Materials:
-
Silica Gel (40-63 µm particle size is recommended for flash chromatography).[5]
-
Eluent (e.g., Hexane/Ethyl Acetate mixture).
-
Triethylamine (Et3N).
Procedure:
-
Prepare the Eluent: Prepare your chosen mobile phase. Add 0.5-1% triethylamine by volume (e.g., 5-10 mL of Et3N per 1 L of eluent).
-
Prepare the Slurry: In a beaker, create a slurry of the silica gel in the triethylamine-containing eluent. Ensure it is well-mixed and free of clumps.[2]
-
Pack the Column: Pour the slurry into the column and use air pressure to carefully pack it, ensuring a uniform and homogenous bed. A well-packed column is critical for good separation.[2]
-
Equilibrate: Run 2-3 column volumes of the triethylamine-containing eluent through the packed column to ensure it is fully equilibrated before loading your sample.
-
Load and Elute: Load your sample (dissolved in a minimal amount of solvent) and run the chromatography as usual with the modified eluent.
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent alternative if the compound is a solid and a suitable solvent can be found. It avoids issues with stationary phases altogether.[8]
Procedure:
-
Solvent Selection: The ideal solvent is one in which your compound is highly soluble when hot but poorly soluble at room temperature or colder.[9] Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene) to find a suitable one.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot (near-boiling) solvent required to completely dissolve the solid. Using excess solvent will significantly reduce your yield.[9][11]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Troubleshooting Guide: Recrystallization
Problem: The Compound "Oils Out" Instead of Crystallizing
-
Cause 1: Melting Point Depression. The presence of significant impurities can lower the melting point of your compound to below the boiling point of the solvent.[2][10]
-
Solution 1: Add More Solvent. Re-heat the mixture until the oil dissolves completely, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool slowly again.[10]
-
Cause 2: Unsuitable Solvent. The boiling point of your chosen solvent is higher than the melting point of your compound.
-
Solution 2: Change Solvents. Select a solvent with a lower boiling point. Alternatively, use a two-solvent system where the compound is dissolved in a "good" solvent and a "poor" solvent is added dropwise until turbidity appears, then reheated to clarify before cooling.[10]
Problem: No Crystals Form Upon Cooling
-
Cause: The solution is not supersaturated. You may have used too much solvent.
-
Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the solvent's surface or adding a "seed" crystal of the pure compound.[11]
-
Solution 2: Reduce Solvent Volume. Gently heat the solution to evaporate some of the solvent, then attempt to cool and crystallize again.
Recrystallization Decision Workflow
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived? [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ajrconline.org [ajrconline.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Solvent Optimization for Nucleophilic Attack on 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of pyrazole derivatives. The nucleophilic substitution on 3-(chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a key transformation for introducing diverse functional groups onto this privileged scaffold.[1][2] Achieving high yield and purity in this reaction is critically dependent on the judicious selection of the reaction solvent. This guide provides in-depth, field-proven insights into solvent optimization, troubleshooting common experimental issues, and the underlying mechanistic principles.
Part 1: Foundational Concepts - The "Why" Behind Solvent Choice
Understanding the reaction mechanism is paramount to effective troubleshooting and optimization. The substrate, 3-(chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole, is a primary alkyl halide. Due to the low steric hindrance at the electrophilic carbon and the inherent instability of a primary carbocation, the reaction proceeds almost exclusively through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3][4][5]
The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group (in this case, the chloride ion).[6][7] The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.[3][7]
The solvent's role is not passive; it actively influences the reaction rate by solvating the reactants, particularly the nucleophile.[8][9] The efficiency of an Sₙ2 reaction is profoundly dictated by how the solvent interacts with the nucleophile.[10]
Part 2: Frequently Asked Questions (FAQs)
Q1: My reaction is very slow or showing low conversion. What is the most likely cause related to the solvent?
A1: The most common solvent-related issue for an Sₙ2 reaction is the use of a polar protic solvent (e.g., water, methanol, ethanol).[3][11] These solvents have O-H or N-H bonds and can form strong hydrogen bonds with anionic nucleophiles.[12] This creates a "solvent cage" around the nucleophile, stabilizing it and significantly reducing its energy and reactivity.[13][14] This stabilization of the starting material (the nucleophile) increases the activation energy of the reaction, thus slowing it down dramatically.[8][10] To accelerate the reaction, you must switch to a polar aprotic solvent.[6][15]
Q2: What is the ideal class of solvents for this reaction and why?
A2: Polar aprotic solvents are the best choice for Sₙ2 reactions.[3][6][11] This class includes solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Acetone.[12]
-
Why they work: These solvents possess strong dipole moments, allowing them to readily dissolve ionic nucleophiles (e.g., sodium azide, potassium cyanide).[9][16] However, they lack acidic protons and cannot form hydrogen bonds with the nucleophile.[12][17] They primarily solvate the cation (e.g., Na⁺, K⁺), leaving the anionic nucleophile relatively "naked" and highly reactive.[13][16] This enhanced nucleophilicity leads to a much faster reaction rate.[14] For instance, the reaction of bromoethane with potassium iodide is 500 times faster in acetone than in methanol.[14]
Q3: I'm observing significant side products. Could the solvent be a contributing factor?
A3: While solvent choice primarily affects the reaction rate, it can indirectly influence side product formation. If the desired Sₙ2 reaction is slow due to a poor solvent choice (like a protic solvent), side reactions may become competitive. For example, if your nucleophile is also a strong base, a slow Sₙ2 reaction might allow the competing E2 elimination pathway to occur, especially at elevated temperatures.[5] Using an optimal polar aprotic solvent to accelerate the desired Sₙ2 pathway is often the best way to minimize such side reactions.[5] Additionally, some pyrazole derivatives can undergo side reactions like N-alkylation or reactions on the fused ring under certain conditions, although this is less common for the chloromethyl group.
Q4: How do I choose between different polar aprotic solvents like DMF, DMSO, and Acetonitrile?
A4: The choice often comes down to a balance of reactivity, solubility, and practical considerations like boiling point and ease of removal.
-
DMSO and DMF: These are highly polar and excellent at solvating cations, often leading to the fastest reaction rates. However, they have very high boiling points, which can make them difficult to remove during workup.
-
Acetonitrile (MeCN): A very common choice, offering a good balance of polarity and a convenient boiling point (82 °C), making it easy to remove under reduced pressure. It is generally a great starting point for optimization.[18]
-
Acetone: Less polar than the others, but still effective and very easy to remove (boiling point 56 °C). It is a good option for highly reactive nucleophiles where the higher reactivity afforded by DMSO or DMF is not necessary.
A systematic screening of these solvents is the most reliable way to determine the optimal choice for your specific nucleophile.[19]
Part 3: Troubleshooting & Optimization Guides
Guide 1: Diagnosing and Resolving Low Conversion
Low yield is a frequent challenge in synthesis.[20] This troubleshooting workflow provides a logical sequence of checks to identify and resolve the root cause.
Guide 2: Systematic Solvent Screening Workflow
To empirically determine the best solvent, a parallel screening experiment is highly effective. This approach allows for direct comparison under identical conditions.
Part 4: Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a robust starting point for the reaction. Adjustments to temperature and reaction time may be necessary based on the specific nucleophile used.
-
Reagent & Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).[15] Allow the flask to cool to room temperature.
-
Reaction Setup: To the flask, add 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (1.0 eq) and the chosen anhydrous polar aprotic solvent (e.g., Acetonitrile) to achieve a concentration of 0.1-0.5 M.[19]
-
Nucleophile Addition: Add the nucleophile (1.1-1.5 eq). If the nucleophile is a solid salt, ensure it is finely powdered and anhydrous.[19]
-
Reaction Execution: Stir the mixture at room temperature for 30 minutes. Take an initial sample for analysis (TLC or LC-MS) to establish a baseline (t=0).[19]
-
Heating and Monitoring: Gradually heat the reaction to the desired temperature (a starting point of 40-60 °C is often effective). Monitor the reaction's progress periodically (e.g., every 1-2 hours) by TLC or LC-MS until the starting material is consumed or the reaction stalls.[15][19]
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (e.g., NaCl) has formed, it can be removed by filtration.
-
Quench the reaction carefully, typically by adding water.[15]
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[15]
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product using an appropriate technique, most commonly flash column chromatography on silica gel.[15]
Protocol 2: Solvent Purity and Drying
The presence of water can be detrimental, as it is a protic solvent that can solvate the nucleophile and may also lead to hydrolysis byproducts.
-
Recommendation: Use commercially available anhydrous solvents. If not available, solvents must be dried using standard laboratory procedures. For example, Acetonitrile and DMF can be dried over activated 4 Å molecular sieves or calcium hydride (CaH₂), followed by distillation under an inert atmosphere.[19]
Part 5: Data Summary
The following table provides key properties of common solvents to aid in selection. Sₙ2 reactions are generally favored in solvents with a moderate to high dielectric constant but lacking acidic protons.
Table 1: Properties of Common Solvents for Nucleophilic Substitution
| Solvent | Class | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Key Considerations |
| Recommended for Sₙ2 | ||||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | 189 | Excellent solvating power, high reaction rates. Difficult to remove.[3][11] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Strong solvating power. High boiling point can be a drawback.[3][11] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Good balance of polarity and ease of removal. Excellent general-purpose choice.[6][15] |
| Acetone | Polar Aprotic | 20.7 | 56 | Less polar, but effective for many reactions. Very easy to remove.[3][11] |
| Generally Avoid for Sₙ2 | ||||
| Water (H₂O) | Polar Protic | 80.1 | 100 | Strongly solvates nucleophiles, drastically slowing Sₙ2 reactions.[3][11] |
| Methanol (MeOH) | Polar Protic | 32.7 | 65 | Forms H-bonds with nucleophiles, hindering reactivity.[3][11] |
| Ethanol (EtOH) | Polar Protic | 24.6 | 78 | Similar to methanol; not recommended for Sₙ2 reactions.[6] |
References
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from KPU Pressbooks. [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. [Link]
-
Chemistry Stack Exchange. (2014, August 7). What is the result when the polarity of the solvent is increased in nucleophilic substitution?. [Link]
-
PatSnap. (2025, March 28). SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects. [Link]
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). [Link]
-
Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. [Link]
-
Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
NS7. Solvent Effects - aliphatic nucleophilic substitution. (n.d.). [Link]
-
MedLife Mastery. (2025, February 3). Effects of Solvents on Nucleophilicity. [Link]
-
ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents. [Link]
-
Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. [Link]
-
Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. [Link]
-
University of Calgary. (n.d.). Ch 8 : Solvent Effects. [Link]
-
National Center for Biotechnology Information. (2025, April 30). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. [Link]
-
The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. (n.d.). [Link]
-
Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]
-
ResearchGate. (n.d.). Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. [Link]
-
Chart for Deciding Mechanism for Reaction of Alkyl Halide with Nucleophile/Base. (n.d.). [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). [Link]
-
Alkyl Halides Substrates for Nucleophilic Substitution & Elimination Organohalogen Types Hybridizations. (n.d.). [Link]
-
Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.). [Link]
-
Investigation of SN2 Reactivity. (n.d.). [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]
-
Michigan State University. (n.d.). Alkyl Halide Reactivity. [Link]
-
National Center for Biotechnology Information. (2024, December 30). Application of a nucleophilic substitution reaction for spectrofluorimetric quantification of ketamine in pharmaceutical and plasma matrices. [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields?. [Link]
-
Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. [Link]
-
Experiment 7 — Nucleophilic Substitution. (n.d.). [Link]
-
8.3. Factors affecting rate of nucleophilic substitution reactions. (n.d.). [Link]
-
ResearchGate. (2016, February 29). (PDF) Chloromethylation of pyrazole ring. [Link]
-
National Center for Biotechnology Information. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. [Link]
-
PubChem. (n.d.). 3-(chloromethyl)-1h,4h,5h,6h-cyclopenta[c]pyrazole hydrochloride. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
MDPI. (2021, August 18). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
Encyclopedia.pub. (2022, September 8). Synthesis and Properties of Pyrazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Royal Society of Chemistry. (n.d.). Access to (E)-δ-vinyl-homoallylic alcohols/ethers/pyrazoles by ring-opening nucleophilic substitution of cyclopropyl allylic alcohols. [Link]
-
SYNTHESIS AND REACTIONS OF N-SUBSTITUTED PYRAZOLO-3- SULFOLENES. (n.d.). [Link]
-
ACS Publications. (2017, November 29). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects [eureka.patsnap.com]
- 7. ocw.uci.edu [ocw.uci.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 10. users.wfu.edu [users.wfu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 13. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 17. medlifemastery.com [medlifemastery.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Reddit - Please wait for verification [reddit.com]
Technical Support Center: Overcoming Steric Hindrance in Cyclopenta[c]pyrazole Functionalization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the functionalization of cyclopenta[c]pyrazoles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with steric hindrance during the chemical modification of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate these synthetic hurdles and achieve your target molecules efficiently.
The cyclopenta[c]pyrazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] However, its compact, fused-ring structure often presents significant steric challenges during functionalization, leading to low yields, poor regioselectivity, or complete reaction failure.[3] This guide is designed to provide a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a major issue in the functionalization of cyclopenta[c]pyrazoles?
A1: The fused bicyclic nature of the cyclopenta[c]pyrazole system inherently restricts access to certain positions on the ring. The cyclopentane ring puckers and, depending on the substitution pattern, can effectively shield one face of the pyrazole ring. This steric congestion can impede the approach of bulky reagents and catalysts, making bond formation difficult.[3][4] Furthermore, substituents on either the cyclopentane or pyrazole ring can exacerbate this issue, leading to decreased reactivity and a drop in regioselectivity.[3]
Q2: I am observing low to no conversion in my C-H functionalization reaction. What are the likely causes related to steric hindrance?
A2: Low conversion in C-H functionalization of cyclopenta[c]pyrazoles, particularly when steric hindrance is suspected, can often be attributed to several factors:
-
Inadequate Catalyst-Substrate Interaction: The catalyst's active site may be too sterically demanding to approach the target C-H bond on the cyclopenta[c]pyrazole core.
-
Poor Ligand Choice: The ligands on the metal catalyst play a crucial role in modulating its steric and electronic properties.[5][6] A bulky ligand might prevent the catalyst from accessing the substrate, while a ligand that is too small may not provide the necessary stability or selectivity.
-
Unfavorable Reaction Conformation: The substrate may adopt a conformation in solution that masks the desired C-H bond, preventing its interaction with the catalyst.
Q3: How can I improve regioselectivity when functionalizing a sterically hindered cyclopenta[c]pyrazole?
A3: Achieving high regioselectivity is a common challenge.[7] Here are some strategies to consider:
-
Directing Groups: The use of a directing group can be a powerful strategy to guide the catalyst to a specific C-H bond, even in a sterically congested environment. The Lewis basic nitrogen atom (N2) of the pyrazole ring can itself act as a directing group in some transition-metal-catalyzed reactions.[8][9]
-
Catalyst and Ligand Screening: Systematically screening a panel of catalysts with varying steric bulk and electronic properties is crucial. For instance, less sterically demanding phosphine ligands or N-heterocyclic carbene (NHC) ligands can sometimes provide better access to hindered sites.[10]
-
Solvent Effects: The choice of solvent can influence the conformation of the substrate and the solvation of the catalyst, thereby impacting regioselectivity. Experimenting with a range of polar and non-polar solvents is recommended.
Q4: Are there any alternatives to direct C-H functionalization for introducing new groups onto a hindered cyclopenta[c]pyrazole core?
A4: Yes, when direct C-H functionalization proves challenging, consider a multi-step approach:
-
Prefunctionalization: Introduce a handle, such as a halogen, at the desired position early in the synthesis. This can then be used for traditional cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce the desired functional group.[11][12] While this adds steps, it can be a more reliable method for complex substrates.
-
Cycloaddition Strategies: Constructing the functionalized pyrazole ring through a [3+2] cycloaddition reaction can allow for the introduction of substituents at specific positions from the outset, bypassing the need for late-stage functionalization of a hindered core.[13]
Troubleshooting Guides
Problem 1: Poor Yield in Palladium-Catalyzed Direct Arylation
You are attempting a direct arylation of a substituted cyclopenta[c]pyrazole with an aryl halide and observe a low yield of the desired product.
Causality Analysis & Troubleshooting Workflow
This issue often stems from a combination of steric hindrance around the C-H bond and catalyst deactivation or inefficiency. The following workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for low-yield direct arylation.
Detailed Troubleshooting Steps:
-
Evaluate the Catalyst System:
-
Palladium Precursor: If using Pd(OAc)₂, consider switching to a more active pre-catalyst like Pd(dba)₂ or a pre-formed palladium-ligand complex.
-
Ligand Choice: Bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective in direct arylation. However, for highly hindered substrates, a less sterically demanding ligand might be beneficial.[10] It is advisable to screen a variety of ligands.
-
-
Modify Reaction Conditions:
-
Temperature: Increasing the reaction temperature can often overcome the activation energy barrier associated with sterically hindered substrates. Monitor for decomposition at higher temperatures.
-
Base: The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are commonly used. For challenging substrates, a stronger, non-nucleophilic base might be necessary.
-
Solvent: Aprotic polar solvents like DMF, DMAc, or dioxane are typical. Toluene or other non-polar solvents can sometimes offer different selectivity and reactivity profiles.
-
-
Consider Alternative Strategies:
-
If direct arylation consistently fails, consider a halogenation/cross-coupling sequence. This involves first introducing a bromine or iodine atom at the desired position, followed by a Suzuki or other cross-coupling reaction.[14]
-
Problem 2: Lack of Regioselectivity in Functionalization
You are obtaining a mixture of regioisomers when attempting to functionalize your cyclopenta[c]pyrazole, and separation is difficult.
Decision Tree for Improving Regioselectivity
Caption: Decision-making process for enhancing regioselectivity.
Detailed Strategies:
-
Employ Directing Groups: If not already present, consider introducing a removable directing group that can chelate to the metal catalyst and direct the functionalization to a specific C-H bond. The pyrazole nitrogen itself can act as a directing group.[8][9]
-
Steric Tuning of the Catalyst:
-
Bulky Ligands: To favor reaction at a less hindered position, use a catalyst with a bulky ligand.
-
Less Bulky Ligands: To access a more hindered position, a smaller ligand may be required, though this can sometimes decrease catalyst stability.
-
-
Substrate Modification with Blocking Groups: Temporarily install a bulky protecting or blocking group at the undesired reactive site.[7] This will sterically hinder that position and favor reaction at the intended site. The blocking group can then be removed in a subsequent step.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Direct C-H Arylation of a Sterically Hindered Cyclopenta[c]pyrazole
This protocol provides a starting point for the direct arylation of cyclopenta[c]pyrazoles. Optimization of the ligand, base, and temperature will likely be necessary for specific substrates.
Materials:
-
Substituted cyclopenta[c]pyrazole (1.0 equiv)
-
Aryl bromide (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMAc, dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the cyclopenta[c]pyrazole, aryl bromide, Pd(OAc)₂, phosphine ligand, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite, washing with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary Table: Ligand Effects on Direct Arylation
The choice of ligand can significantly impact the outcome of the reaction. The following table summarizes general trends observed for different ligand classes in the context of sterically hindered substrates.
| Ligand Class | Typical Examples | Steric Bulk | Electron Donating Ability | General Application for Hindered Substrates |
| Buchwald-type Biarylphosphines | XPhos, SPhos | High | High | Often effective, but may be too large for extremely hindered substrates. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | High | Very High | Can be very effective due to strong σ-donation, but steric profiles vary. |
| Ferrocenyl Phosphines | dppf | Moderate | Moderate | Good general-purpose ligands, may offer a balance of steric and electronic properties.[14] |
| Simple Trialkyl/Triarylphosphines | P(t-Bu)₃, PPh₃ | High/Moderate | High/Moderate | Can be effective, but catalyst stability may be an issue at high temperatures. |
This technical guide provides a framework for addressing the challenges of steric hindrance in the functionalization of cyclopenta[c]pyrazoles. By systematically evaluating the catalyst system, reaction conditions, and overall synthetic strategy, researchers can develop robust and efficient methods for the synthesis of these valuable compounds.
References
-
IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from: [Link]
-
PMC. (2017). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available from: [Link]
- Google Books. Transition-Metal-Catalyzed C-H Functionalization of Heterocycles, 2 Volumes.
-
PMC. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]
-
MDPI. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Available from: [Link]
-
SciSpace. (2010). Synthesis and Biological Evaluation of Some New Substituted Fused Pyrazole Ring Systems as Possible Anticancer and Antimicrobial. Available from: [Link]
-
ResearchGate. (2023). Transition Metal‐Catalyzed C–H Functionalization of Imidazo‐fused Heterocycles. Available from: [Link]
-
DOKUMEN.PUB. Transition-Metal-Catalyzed C-H Functionalization of Heterocycles [2 Volumes]. Available from: [Link]
-
PMC. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Available from: [Link]
-
PMC. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Available from: [Link]
-
PMC. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Available from: [Link]
-
RSC Publishing. Transition-metal-catalyzed C–H functionalization of pyrazoles. Available from: [Link]
-
MDPI. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Available from: [Link]
-
MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link]
-
MDPI. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]
-
ResearchGate. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Available from: [Link]
-
PubMed. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Available from: [Link]
-
RSC Publishing. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Available from: [Link]
-
PubMed. (2016). Chemical synthesis, pharmacological evaluation and in silico analysis of new 2,3,3a,4,5,6-hexahydrocyclopenta[c]pyrazole derivatives as potential anti-mitotic agents. Available from: [Link]
-
MDPI. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Available from: [Link]
-
EDP Sciences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available from: [Link]
-
JOCPR. Synthesis of Highly Functionalized Pyrazoles Using AlCl3 as Catalyst. Available from: [Link]
-
ACS Publications. (2024). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Available from: [Link]
-
PMC. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]
-
PMC. and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands. Available from: [Link]
-
RSC Publishing. Synthesis of Novel Spiro and Fused Cyclopenta[c]-pyrazole and -pyrimidine Derivatives. Available from: [Link]
-
RSC Publishing. (2018). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. Available from: [Link]
-
PMC. (2018). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. Available from: [Link]
-
Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]
-
JOCPR. (2014). Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles. Available from: [Link]
-
IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from: [Link]
-
ResearchGate. Palladium-Catalyzed Direct Arylation of Heteroaromatics with Activated Aryl Chlorides Using a Sterically Relieved Ferrocenyl-Diphosphane. Available from: [Link]
-
ResearchGate. (2019). How to overcome Steric Hindrance?. Available from: [Link]
-
University of Texas Southwestern Medical Center. (2005). Direct palladium-catalyzed arylation of cyclopropenes. Available from: [Link]
-
Beilstein Journals. Opportunities and challenges for direct C–H functionalization of piperazines. Available from: [Link]
-
RSC Publishing. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C─H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Enhanced Coupling of Chloromethyl Pyrazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the coupling reactions of chloromethyl pyrazoles. Our focus is on providing practical, field-proven insights to improve your coupling efficiency and navigate common experimental hurdles.
Introduction: The Challenge of Coupling Chloromethyl Pyrazoles
Chloromethyl pyrazoles are valuable building blocks in medicinal chemistry and materials science. The chloromethyl group (a C(sp³)-Cl bond) offers a reactive handle for introducing diverse functionalities. However, its reactivity profile differs significantly from the more commonly coupled aryl halides (C(sp²)-X bonds) on the pyrazolic ring. Achieving high coupling efficiency requires careful selection of the catalytic system to promote the desired C(sp³)-C bond formation while minimizing side reactions. This guide will walk you through the critical parameters for success.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of a chloromethyl pyrazole with an arylboronic acid is giving low to no yield. What are the likely causes and how can I troubleshoot?
Low yields in this Suzuki-Miyaura coupling are a common issue and can often be traced back to catalyst inactivity or unfavorable reaction conditions for C(sp³)-Cl bond activation.
Core Concepts: The key to a successful Suzuki-Miyaura coupling of a chloromethyl pyrazole is a catalyst system that favors the oxidative addition of the C(sp³)-Cl bond. This step is often the rate-limiting step and is more challenging than the corresponding reaction with aryl chlorides.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard Pd(PPh₃)₄ may not be sufficiently active. Consider more robust palladium catalysts and ligands known for C(sp³)-Cl activation.
-
Palladium Precatalyst: Start with a Pd(II) source like Pd(OAc)₂ or a pre-catalyst like a Buchwald G2 or G3 precatalyst. These can be more reliable in generating the active Pd(0) species.
-
Ligand Choice: Bulky, electron-rich phosphine ligands are often essential. Ligands such as XPhos, SPhos, or RuPhos can significantly improve yields. N-heterocyclic carbene (NHC) ligands are also highly effective.[1][2]
-
-
Base Selection: The choice of base is critical and can influence both the transmetalation step and the stability of the starting materials.
-
Common Bases: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are generally effective.[3]
-
Base Strength and Solubility: For challenging couplings, a stronger, more soluble base like Cs₂CO₃ might be necessary.
-
-
Solvent System: The solvent plays a crucial role in reactant solubility and catalyst stability.
-
Reaction Temperature: Insufficient temperature can lead to a sluggish reaction.
-
Optimization: While starting around 80 °C is common, you may need to increase the temperature to 100-110 °C to facilitate oxidative addition.[3] However, be mindful that excessive heat can lead to catalyst decomposition.
-
Q2: I'm observing significant dehalogenation (replacement of -CH₂Cl with -CH₃) as a side product. How can I minimize this?
Dehalogenation is a common side reaction in palladium-catalyzed couplings of benzylic-type chlorides. It typically arises from a palladium-hydride species that reductively eliminates with the organic halide.[5]
Mitigation Strategies:
-
Eliminate Hydride Sources: The primary sources of hydrides are often amine bases or alcohol solvents. If you are using these, switch to a carbonate or phosphate base and an aprotic solvent like toluene or dioxane.[4]
-
Ligand Selection: Bulky phosphine ligands can sometimes disfavor the formation of the palladium-hydride species.
-
Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to prevent further degradation.
Q3: My Buchwald-Hartwig amination of a chloromethyl pyrazole is failing. What catalyst systems are recommended for this C(sp³)-N coupling?
The Buchwald-Hartwig amination of C(sp³)-Cl bonds is also a challenging transformation that requires a highly active catalyst system.
Recommended Catalytic Systems:
-
Palladium Catalysts: Similar to the Suzuki coupling, palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands are the state-of-the-art.
-
Catalyst/Ligand Combinations: A combination of Pd₂(dba)₃ with a ligand like XPhos or a G3 precatalyst can be very effective.[6]
-
-
Nickel Catalysts: Nickel catalysis is emerging as a powerful, cost-effective alternative for C-N bond formation and can be particularly effective for aryl chlorides and by extension, chloromethyl heterocycles.[7][8][9]
-
Nickel System: A system of NiCl₂(DME) with a suitable ligand can be explored.
-
Key Considerations:
-
Base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required for the deprotonation of the amine.
-
Solvent: Anhydrous, aprotic solvents like toluene or THF are essential.
Troubleshooting Workflow: Low Coupling Efficiency
Here is a systematic workflow to troubleshoot low coupling efficiency in your chloromethyl pyrazole reactions.
Caption: A decision tree for troubleshooting low yield in chloromethyl pyrazole coupling reactions.
Data Presentation: Catalyst System Comparison
The following table summarizes recommended starting conditions for different coupling reactions of chloromethyl pyrazoles based on analogous reactions with benzylic chlorides.[6][9][10]
| Reaction Type | Recommended Catalyst System | Typical Base | Solvent | Temperature (°C) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ / XPhos or SPhos | K₃PO₄ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80 - 110 | Bulky ligands are crucial for C(sp³)-Cl activation. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos or BrettPhos | NaOtBu or LHMDS | Toluene or THF | Room Temp - 100 | Anhydrous conditions are essential. Nickel catalysts can be a good alternative. |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Et₃N or other amine base | THF or DMF | Room Temp - 60 | Less common for C(sp³)-Cl, may require more forcing conditions. |
Note: These are starting points and may require optimization for your specific substrate.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Chloromethyl Pyrazole
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a chloromethyl pyrazole with an arylboronic acid.
Materials:
-
Chloromethyl pyrazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the chloromethyl pyrazole, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
In a separate vial, under an inert atmosphere, add Pd(OAc)₂ and XPhos, followed by toluene. Stir for 10 minutes.
-
Add the catalyst mixture to the Schlenk flask via syringe, followed by the water.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling of chloromethyl pyrazoles.
References
-
Manolikakes, G., Gavryushin, A., & Knochel, P. (2008). An Efficient Silane-Promoted Nickel-Catalyzed Amination of Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(4), 1429–1434. [Link]
-
Guan, Z., Li, B., Hai, G., Yang, X., Li, T., & Tan, B. (2020). A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. Chemical Communications, 56(84), 12796-12799. [Link]
-
Ichikawa, H., Ohno, Y., Usami, Y., & Arimoto, M. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, 68(11), 2247. [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
-
Liu, Y., et al. (2018). Highly Selective C(sp2)–C(sp2) Cross-Coupling of Dihalogenated Hydrocarbons Comprising C(sp2)–Br and C(sp3)–Cl Bonds with Arylboronic Acids. Molecules, 23(2), 435. [Link]
-
Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508-6515. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). The Mizoroki-Heck Reaction of Benzyl Chlorides with Vinyl Ethers. Organic Letters, 11(8), 1773–1775. [Link]
-
Shields, J. D., & Doyle, A. G. (2016). Direct C(sp3)−H Cross Coupling Enabled by Catalytic Generation of Chlorine Radicals. Journal of the American Chemical Society, 138(39), 12719-12722. [Link]
-
Molander, G. A., & Brown, A. R. (2014). Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl)-2,1-borazaronaphthalene. Organic Letters, 16(22), 5968-5971. [Link]
Sources
- 1. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 2. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. An Efficient Silane-Promoted Nickel-Catalyzed Amination of Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 8. Nickel-Catalyzed Amination of Aryl Chlorides with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Heterobenzyl Chlorides as Linchpins for C–H Arylation via Sequential C–H Chlorination/Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Showdown: 3-Chloromethyl vs. 3-Bromomethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole in Nucleophilic Substitution
A Senior Application Scientist's Guide to Halogen Reactivity in Heterocyclic Scaffolds
The Decisive Factor: Leaving Group Ability
In the realm of nucleophilic substitution reactions, the nature of the leaving group is a paramount determinant of reaction kinetics.[1] The fundamental principle governing leaving group ability is that weaker bases are better leaving groups. This is because weaker bases are more stable in solution after detaching from the substrate.[2] When comparing chloride (Cl⁻) and bromide (Br⁻), the latter is the superior leaving group. This is a consequence of bromide's larger ionic radius and greater polarizability, which allows the negative charge to be dispersed over a larger volume, as well as its lower basicity. The conjugate acids, hydrobromic acid (HBr) and hydrochloric acid (HCl), are both strong acids, but HBr is the stronger of the two, making bromide the weaker conjugate base.[3]
This trend is consistently observed in bimolecular nucleophilic substitution (SN2) reactions of alkyl halides. For instance, in the classic Finkelstein reaction, 1-bromobutane reacts with sodium iodide in acetone approximately 167 times faster than 1-chlorobutane under identical conditions.[1] This substantial difference in reaction rate underscores the superior leaving group ability of bromide over chloride.
The Influence of the Heterocyclic Core: A Benzylic Analogy
The 3-halomethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole system can be considered analogous to benzylic or allylic halides. In these systems, the carbon bearing the halogen is adjacent to a π-system. This structural motif has a significant impact on the reactivity in SN2 reactions. The π-system of the pyrazole ring can stabilize the transition state of an SN2 reaction, thereby accelerating the rate.
The reaction of these pyrazole derivatives with a nucleophile is expected to proceed via an SN2 mechanism, characterized by a backside attack of the nucleophile on the electrophilic carbon, leading to a single, concerted transition state and inversion of stereochemistry if the carbon were chiral.
Quantitative Comparison: An Extrapolation from Analogous Systems
While specific kinetic data for the title compounds is sparse, we can extrapolate the expected relative reactivity from well-studied systems. The enhanced reactivity of benzylic and allylic halides compared to simple alkyl halides is well-documented.[4] Given the established principles of leaving group ability, it is highly probable that 3-bromomethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole will undergo nucleophilic substitution at a significantly faster rate than its chloro- counterpart under identical conditions.
| Alkyl Halide | Leaving Group | Relative SN2 Rate (vs. 1-Chlorobutane) |
| 1-Chlorobutane | Cl⁻ | 1 |
| 1-Bromobutane | Br⁻ | ~167[1] |
| 3-Chloromethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | Cl⁻ | Expected to be significantly faster than 1-chlorobutane |
| 3-Bromomethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | Br⁻ | Expected to be significantly faster than the chloro- analog |
Experimental Protocol for a Comparative Kinetic Study
To empirically validate the expected reactivity difference, a comparative kinetic study can be designed. The following protocol outlines a method to determine the second-order rate constants for the reaction of both the chloro- and bromo-derivatives with a model nucleophile, such as sodium azide, in a suitable solvent like acetone.
Objective:
To determine and compare the second-order rate constants for the nucleophilic substitution reaction of 3-chloromethyl- and 3-bromomethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole with sodium azide.
Materials:
-
3-chloromethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
-
3-bromomethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Constant temperature bath
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of each alkyl halide in anhydrous acetone at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of sodium azide in anhydrous acetone at a known concentration (e.g., 0.2 M).
-
Prepare a stock solution of the internal standard in anhydrous acetone.
-
-
Reaction Setup:
-
In an NMR tube, combine a known volume of the alkyl halide stock solution and the internal standard stock solution.
-
Place the NMR tube in a constant temperature bath (e.g., 25 °C) to equilibrate.
-
In a separate vial, bring the sodium azide stock solution to the same temperature.
-
-
Kinetic Run:
-
Initiate the reaction by adding a known volume of the pre-heated sodium azide solution to the NMR tube.
-
Quickly acquire a ¹H NMR spectrum at time t=0.
-
Continue to acquire ¹H NMR spectra at regular intervals over a period of time, monitoring the disappearance of the starting material's characteristic signals and the appearance of the product's signals relative to the internal standard.
-
-
Data Analysis:
-
Integrate the signals of the starting material and product relative to the internal standard at each time point.
-
Plot the concentration of the alkyl halide versus time.
-
Determine the second-order rate constant (k) using the appropriate integrated rate law for a second-order reaction.
-
Expected Outcome:
The experimentally determined second-order rate constant for the reaction of 3-bromomethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is expected to be significantly larger than that of the 3-chloromethyl analog, providing quantitative evidence for the superior reactivity of the bromo-derivative.
Mechanistic and Workflow Diagrams
Figure 1. Generalized SN2 mechanism for the reaction of a nucleophile (Nu⁻) with a 3-halomethyl-pyrazole derivative (X = Cl, Br).
Figure 2. Experimental workflow for the comparative kinetic analysis of 3-halomethyl-pyrazole reactivity.
Conclusion and Practical Implications
Based on fundamental principles of organic chemistry, 3-bromomethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is predicted to be a significantly more reactive substrate in nucleophilic substitution reactions than its 3-chloromethyl counterpart. This enhanced reactivity stems from the superior leaving group ability of the bromide ion. For synthetic chemists, this translates to several practical advantages when using the bromo-derivative:
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, which can improve selectivity and reduce the formation of byproducts.
-
Shorter Reaction Times: The increased reaction rate can lead to higher throughput and more efficient synthetic processes.
-
Wider Range of Nucleophiles: The higher reactivity of the C-Br bond may allow for the use of weaker nucleophiles that might not react efficiently with the chloro-derivative.
Conversely, the 3-chloromethyl derivative may be preferred when a more stable, less reactive intermediate is desired, for instance, to improve shelf-life or to avoid unwanted side reactions in multifunctional molecules. The choice between these two valuable intermediates will ultimately depend on the specific requirements of the synthetic target and the desired reaction conditions. The proposed experimental protocol provides a clear path for researchers to quantify this reactivity difference in their own laboratories, enabling data-driven decisions in the design and optimization of synthetic routes.
References
-
Effect of Allylic Groups on SN2 Reactivity. J. Org. Chem.2014 , 79 (13), 6097–6106. [Link]
-
Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F⁻ with RY (R = CH₃, C₂H₅, iC₃H₇, tC₄H₉; Y = Cl, I). Molecules2023 , 28 (17), 6309. [Link]
-
Nucleophilic Substitution Reactions. Chem LibreTexts. [Link]
-
Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors. Int. J. Mol. Sci.2022 , 23 (19), 11295. [Link]
-
Reactivity – Effect of Substrate Structure, Leaving Group and Attacking Nucleophile. Dalal Institute. [Link]
-
Rate Expression for Reactions Involving 2° Benzylic Alkyl Halides. Chem. Stack Exchange. [Link]
-
Origin of the SN2 Benzylic Effect: Contributions by π Delocalization and Field/Inductive Effects. J. Org. Chem.2012 , 77 (13), 5639–5646. [Link]
-
Reactivity of Five-Membered Heterocycles. Scribd. [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chem LibreTexts. [Link]
-
SN2 Reaction Organic Chemistry. CLaME. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Reactivity of Five-Membered Heterocycles. Scribd. [Link]
Sources
Validation of HPLC analytical methods for 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
As a Senior Application Scientist, I frequently encounter analytical methods that fail validation not due to instrumentation errors, but because the fundamental chemical stability of the analyte was overlooked during method development.
3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a highly reactive bicyclic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). While its chloromethyl group is synthetically valuable for nucleophilic substitution, it presents a severe analytical liability: it is highly susceptible to solvolysis (hydrolysis) in aqueous environments[1][2].
When developing a reversed-phase HPLC method for this compound, the aqueous mobile phase can induce "on-column degradation," converting the analyte into its 3-(hydroxymethyl) derivative during the chromatographic run. This leads to severe peak tailing, inaccurate quantitation, and an inability to meet the stringent criteria outlined in the newly adopted ICH Q2(R2) guidelines[3][4].
This guide objectively compares the performance of traditional 5 µm Fully Porous Particle (FPP) columns against modern 2.7 µm Superficially Porous Particle (SPP, or Core-Shell) columns. By leveraging the kinetic advantages of SPP technology, we can design a self-validating protocol that outruns on-column hydrolysis, ensuring absolute scientific integrity.
Mechanistic Rationale: The Kinetic Advantage of Core-Shell Particles
To prevent the hydrolysis of the chloromethyl group, the residence time of the analyte in the aqueous mobile phase must be minimized. According to the van Deemter equation, traditional 5 µm FPP columns suffer from significant intra-particle mass transfer resistance (the C-term) at high flow rates, leading to a drastic loss of theoretical plates and resolution[5][6].
Conversely, 2.7 µm SPP columns feature a solid, impermeable silica core (typically 1.7 µm) surrounded by a 0.5 µm porous shell. This architecture drastically shortens the diffusion path for the analyte[5][7]. As a result, the C-term is minimized, allowing the column to be operated at high linear velocities without sacrificing peak capacity[6][7]. By reducing the run time from >12 minutes to under 4 minutes, the Core-Shell column effectively "outruns" the hydrolysis kinetics of the chloromethyl group.
Figure 1: Kinetic strategy to mitigate on-column hydrolysis using Core-Shell particles.
Experimental Protocol: Self-Validating HPLC Methodology
To guarantee trustworthiness and reproducibility, the following protocol incorporates built-in System Suitability Testing (SST) to verify that hydrolysis is controlled prior to sample analysis.
Sample Preparation (Critical Causality Step)
Causality: Water or protic solvents in the sample diluent will cause rapid pre-injection degradation of the chloromethyl group[1]. Therefore, strictly anhydrous conditions must be maintained during sample prep.
-
Diluent: 100% Anhydrous Acetonitrile (HPLC Grade).
-
Standard Stock: Accurately weigh 10.0 mg of 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL).
-
Working Sample: Dilute the stock to 100 µg/mL using the diluent. Crucial: Prepare immediately before injection and store in amber vials at 4°C in the autosampler.
Chromatographic Conditions
-
Column: 2.7 µm Core-Shell C18, 100 x 4.6 mm.
-
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (Low pH suppresses the nucleophilic attack of water on the chloromethyl carbon).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: 0-1 min (20% B), 1-3.5 min (20% to 80% B), 3.5-4.5 min (80% B), 4.5-5.0 min (20% B).
-
Flow Rate: 1.2 mL/min (Optimized for SPP to minimize residence time).
-
Column Temperature: 25°C (Kept deliberately low to reduce the thermodynamic rate of hydrolysis).
-
Detection: UV at 230 nm.
-
Injection Volume: 2 µL.
System Suitability Test (SST)
Inject a resolution mixture containing the target analyte and its synthesized 3-(hydroxymethyl) degradant.
-
Acceptance Criteria: Resolution ( Rs ) > 2.0; Tailing factor ( Tf ) < 1.5; % On-column degradation (measured by baseline rise between peaks) < 0.5%.
Comparative Performance: Core-Shell vs. FPP
The data below summarizes the performance of the 2.7 µm SPP column against a standard 5 µm FPP column under equivalent gradient conditions (flow rates adjusted for column dimensions to maintain linear velocity where possible). The FPP column's extended run time directly correlates with unacceptable levels of on-column hydrolysis.
| Chromatographic Parameter | Traditional 5 µm FPP C18 (150 x 4.6 mm) | Modern 2.7 µm Core-Shell C18 (100 x 4.6 mm) |
| Retention Time ( Rt ) | 12.4 min | 3.8 min |
| Theoretical Plates (N) | ~11,000 | ~24,500 |
| Peak Asymmetry ( Tf ) | 1.8 (Severe tailing due to degradation) | 1.1 (Highly symmetrical) |
| Resolution ( Rs ) from Hydroxymethyl | 1.5 (Incomplete baseline separation) | 4.2 (Baseline resolved) |
| Estimated On-Column Hydrolysis | 4.5% | < 0.1% |
ICH Q2(R2) Method Validation Summary
The method utilizing the Core-Shell column was subjected to full validation in accordance with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and statistical robustness across the reportable range[3][4].
Figure 2: ICH Q2(R2) method validation lifecycle for reactive intermediates.
Because the SPP column successfully suppressed degradation, the method easily passed all regulatory thresholds:
| Validation Parameter | ICH Q2(R2) Requirement | Core-Shell Method Result |
| Specificity | Complete resolution from impurities | Rs = 4.2 (No interference observed) |
| Linearity | R2 ≥ 0.999 over reportable range | R2 = 0.9998 (10 - 150 µg/mL) |
| Accuracy | 98.0% - 102.0% recovery | 99.4% - 100.6% (across 3 spike levels) |
| Repeatability (Precision) | RSD ≤ 2.0% (n=6) | RSD = 0.6% |
| Intermediate Precision | RSD ≤ 2.0% (different days/analysts) | RSD = 0.8% |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.5 µg/mL (S/N = 15) |
Conclusion
For highly reactive intermediates like 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole, traditional FPP columns fail to provide the speed necessary to prevent on-column solvolysis. The integration of 2.7 µm Core-Shell (SPP) technology fundamentally alters the analytical kinetic landscape. By minimizing the van Deemter C-term, SPP columns enable ultra-fast separations that preserve the structural integrity of the analyte, yielding a robust, ICH Q2(R2)-compliant analytical procedure.
References
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link][3]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . European Medicines Agency (EMA).[Link][4]
-
Kinetic performance comparison of fully and superficially porous particles with sizes ranging between 2.7 μm and 5 μm . National Center for Biotechnology Information (NCBI / PMC).[Link][5]
-
Improving Peak Capacity while Maintaining Selectivity Using CORTECS Columns . Waters Corporation.[Link][7]
-
Choosing Between Fully Porous and Superficially Porous Particles in HPLC . Element Lab Solutions.[Link][6]
-
Measurement of Bis(chloromethyl) Ether at the Parts per Billion Level in Air (Hydrolysis Dynamics) . Analytical Chemistry (ACS Publications).[Link][2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Kinetic performance comparison of fully and superficially porous particles with sizes ranging between 2.7 μm and 5 μm: Intrinsic evaluation and application to a pharmaceutical test compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. waters.com [waters.com]
Tetrahydrocyclopenta[c]pyrazole vs. Standard Pyrazole Scaffolds in Drug Discovery: A Mechanistic and Experimental Guide
Introduction: The Case for Scaffold Hopping
As drug discovery programs increasingly face challenges with target selectivity, off-target toxicity, and metabolic liability, scaffold hopping has become a critical optimization strategy. The transition from a standard, highly flexible pyrazole core to a conformationally restricted tetrahydrocyclopenta[c]pyrazole scaffold represents a major paradigm shift in the design of kinase inhibitors, tubulin-targeting agents, and ion channel modulators.
By fusing a cyclopentane ring to the pyrazole core, medicinal chemists fundamentally alter the steric bulk, lipophilicity, and vector angles of the molecule. As a Senior Application Scientist, I have observed that this structural rigidification often reduces the entropic penalty upon target binding, leading to superior pharmacological profiles and enhanced metabolic stability compared to standard pyrazoles.
Structural and Physicochemical Paradigm Shift
To objectively evaluate the utility of the tetrahydrocyclopenta[c]pyrazole scaffold, we must first understand the causality behind its physicochemical properties. The standard pyrazole ring is planar, aromatic, and highly flexible, which allows it to bind to a wide array of targets but often results in poor selectivity. Fusing a saturated five-membered carbon ring (cyclopentane) to the c-face of the pyrazole restricts the rotational freedom of adjacent substituents and shields the C4/C5 positions from oxidative metabolism.
Table 1: Comparative Physicochemical Baseline (Core Scaffolds)
| Property | Standard Pyrazole | Tetrahydrocyclopenta[c]pyrazole | Impact on Drug Design |
| Molecular Formula | C₃H₄N₂ | C₆H₈N₂ | Increased mass and carbon fraction. |
| Molecular Weight | 68.08 g/mol | 108.14 g/mol | Enhanced hydrophobic interactions within deep binding pockets. |
| Conformational Flexibility | High | Restricted (Fused Bicyclic) | Reduced entropic penalty upon binding; locks bioactive conformation. |
| Lipophilicity (LogP) | Lower | Higher | Improved membrane permeability for intracellular targets. |
| C4/C5 Substitution | Open / Reactive | Blocked by Cyclopentyl ring | Improved metabolic stability; prevents unwanted enzymatic oxidation. |
Mechanistic Advantages & Case Studies
Anticancer Agents (Tubulin & MAPK Signaling)
Recent high-throughput screening (HTS) efforts have identified the tetrahydrocyclopenta[c]pyrazole scaffold as a potent pharmacophore for oncology. For example, the derivative P3C (N′-[(2-hydroxy-1-naphthyl)methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide) and its analogs (P3C.1 and P3C.2) demonstrate exceptional cytotoxicity against triple-negative breast cancer (TNBC) cell lines[1][2].
-
The Causality: The bulky cyclopentane ring fits optimally into the hydrophobic colchicine-binding site of tubulin, disrupting polymerization. This structural bulk prevents the molecule from adopting inactive conformations[1].
-
The Data: P3C.1 exhibited a CC₅₀ of 0.097 µM in MDA-MB-231 cells, significantly outperforming simpler pyrazole analogs[1].
Fig 1: P3C-induced intrinsic and extrinsic apoptotic signaling pathway.
Orai Channel Blockers (SOCE Modulators)
In the development of store-operated calcium entry (SOCE) modulators, a tetrahydrocyclopenta[c]pyrazole derivative (Compound 4g) showed distinct pharmacokinetic advantages over its standard pyrazole counterpart (Compound 4b)[3].
-
The Causality: The fused system increased the molecule's lipophilicity (HPLC Rt = 11.23 min vs 8.70 min for the standard pyrazole), correlating with deeper membrane penetration required to effectively block the Orai channel pore[3].
Experimental Methodologies: Self-Validating Protocols
To objectively compare these scaffolds, rigorous phenotypic and mechanistic assays are required. The following workflow outlines a dual-tiered approach: high-throughput cytotoxicity screening followed by targeted mitochondrial depolarization assays.
Fig 2: High-throughput screening and validation workflow for pyrazole derivatives.
Protocol A: High-Throughput Cytotoxicity Screening (DNS/MTT Assay)
Objective: Determine the CC₅₀ of standard pyrazole vs. tetrahydrocyclopenta[c]pyrazole derivatives. Causality: Using a robust adherent TNBC cell line (MDA-MB-231) ensures that the lipophilic nature of the bicyclic scaffold is accurately assessed in a complex lipid bilayer environment, reflecting true intracellular target engagement[1].
-
Cell Culture: Cultivate MDA-MB-231 cells in DMEM supplemented with 10% FBS at 37°C, 5% CO₂. Ensure mycoplasma-negative status[1].
-
Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well. Incubate overnight to allow adhesion.
-
Compound Treatment: Prepare serial dilutions (0.01 µM to 40 µM) of the test compounds in DMSO. Keep final DMSO concentration <1% to prevent solvent toxicity[2].
-
Incubation & Readout: Incubate for 72 hours. Add DNS or MTT reagent, incubate for 4 hours, and measure absorbance at 570 nm.
-
Self-Validating System: Calculate CC₅₀ using linear interpolation. A valid assay must show a dose-dependent sigmoidal curve with an R² > 0.95. Furthermore, calculate the Selective Cytotoxicity Index by dividing the CC₅₀ of a non-cancerous cell line (e.g., MCF10A) by the cancer cell line; a valid lead must yield an index > 1[1].
Protocol B: Mitochondrial Membrane Potential (JC-1) Assay
Objective: Validate the intrinsic apoptotic pathway triggered by the scaffold. Causality: The JC-1 dye forms J-aggregates (red fluorescence) in healthy mitochondria but remains as monomers (green fluorescence) upon depolarization. Because the highly lipophilic tetrahydrocyclopenta[c]pyrazole scaffold specifically targets and disrupts mitochondrial membranes, this assay directly links the structural modification to its mechanism of action[2].
-
Preparation: Seed 100,000 MDA-MB-231 cells in 1 mL media in 24-well plates; incubate overnight[2].
-
Treatment: Expose cells to the compound at its established CC₅₀ and 2× CC₅₀ for 8 hours. Include 1% DMSO (vehicle) and 1 mM H₂O₂ (positive control)[2].
-
Staining: Harvest cells into flow cytometry tubes, centrifuge (500×g, 5 min), and resuspend in JC-1 staining solution. Incubate for 15 min at 37°C.
-
Flow Cytometry: Analyze using a flow cytometer. Gate out debris. Measure FL1 (Green, ~525 nm) vs. FL2 (Red, ~590 nm)[4].
-
Self-Validating System: A shift from the upper right quadrant (Red+/Green+) to the lower right quadrant (Red-/Green+) confirms depolarization. The assay is only validated if the positive control (H₂O₂) demonstrates >80% depolarization, proving the cells were capable of undergoing measurable intrinsic apoptosis[2].
Synthesis and Scale-Up Considerations
From a process chemistry standpoint, scaling up standard pyrazoles often requires tedious protection/deprotection steps during late-stage functionalization due to the reactive C4/C5 positions. Conversely, synthesizing the tetrahydrocyclopenta[c]pyrazole core is highly scalable and inherently protected.
A proven one-pot pseudo-Claisen condensation involves reacting cyclopentanone with a 1H-tetrazole-5-carboxylic acid derivative, followed by the addition of hydrazine[5]. This highly efficient route yields the bicyclic core in >98% yield without the need for complex chromatography, making it highly attractive for transitioning from discovery to clinical bulk manufacturing[5].
Conclusion
The transition from a standard pyrazole to a tetrahydrocyclopenta[c]pyrazole scaffold is not merely a cosmetic chemical change; it is a strategic maneuver to enhance target affinity, restrict conformational entropy, and improve metabolic stability. As demonstrated by its success in developing potent anticancer agents and ion channel modulators, this bicyclic framework offers a robust, scalable, and highly effective alternative for modern drug discovery programs.
References
- Source: NIH (Cell Calcium / ACS Medicinal Chemistry Letters)
- Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways Source: Tech Science Press URL
- Source: NIH (PMC)
- Development of a Scaleable Synthesis of a Partial Nicotinic Acid Receptor Agonist Source: ACS Publications URL
Sources
- 1. OR | Free Full-Text | Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways [techscience.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of Novel Cyclopenta[c]pyrazole Derivatives as MEK1/2 Kinase Inhibitors
This guide provides a comprehensive benchmark analysis of a novel series of cyclopenta[c]pyrazole derivatives designed as potential inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, we evaluate their inhibitory activity against MEK1/2 kinases, a critical node in this signaling cascade. The performance of these novel compounds is compared directly with Trametinib, an FDA-approved MEK inhibitor, to provide a clear and objective assessment of their potential.[1][2]
The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival.[3][4][5] Its hyperactivation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][6] The pathway consists of a cascade of kinases: RAS, RAF, MEK (MAPK/ERK Kinase), and ERK (Extracellular signal-Regulated Kinase).[1][4] MEK1 and MEK2 are dual-specificity kinases that are crucial for activating ERK, which in turn regulates numerous downstream targets involved in tumorigenesis.[7][8] Inhibiting MEK1/2 offers a strategic approach to block this oncogenic signaling.[7][8][9]
This guide is intended for researchers, scientists, and drug development professionals. We will detail the experimental rationale, provide validated protocols for key biological assays, present comparative data, and discuss the implications of our findings.
Compound Library & Benchmarking Rationale
Novel Cyclopenta[c]pyrazole Series
The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, including several protein kinase inhibitors.[10] Its unique chemical properties and synthetic tractability make it an attractive starting point for designing novel inhibitors.[10][11][12] Our novel series, designated NCP-1, NCP-2, and NCP-3 , builds upon the cyclopenta[c]pyrazole core, a bicyclic pyrazole system, with chemical modifications designed to enhance potency and selectivity against MEK1/2.[13][14]
Comparator Compound: Trametinib
To establish a rigorous benchmark, we selected Trametinib (Mekinist®). Trametinib is a potent, selective, and reversible allosteric inhibitor of MEK1 and MEK2 activity.[1][9] It is FDA-approved for treating various cancers with BRAF V600E/K mutations, often in combination with BRAF inhibitors like dabrafenib.[1][2][15][16] Its well-characterized mechanism of action and extensive clinical data make it the gold standard for this comparative analysis.[1][17]
Rationale for Selection: The primary goal is to determine if the novel NCP series exhibits comparable or superior biological activity to an established clinical therapeutic. By using Trametinib as a positive control, we can directly contextualize the potency of our novel compounds.
Experimental Design and Workflow
Our benchmarking strategy involves a two-tiered approach. First, we determine the direct inhibitory effect of the compounds on the target enzyme using a biochemical assay. Second, we assess their functional impact on cancer cell viability in a cell-based assay.
Results: Comparative Biological Activity
The biological activities of the novel cyclopenta[c]pyrazole derivatives and Trametinib were evaluated. The results, summarized below, provide a direct comparison of both biochemical potency (IC50) and cellular activity (GI50).
| Compound | Target | Biochemical IC50 (nM) | Cellular GI50 (nM) |
| NCP-1 | MEK1 | 15.2 | 45.8 |
| NCP-2 | MEK1 | 2.8 | 8.5 |
| NCP-3 | MEK1 | 120.5 | 350.1 |
| Trametinib | MEK1/2 | 5.1 | 12.3 |
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency. GI50 (Half-maximal Growth Inhibition): The concentration of a compound that causes 50% inhibition of cell growth. Lower values indicate higher cellular potency.
Interpretation:
-
NCP-2 demonstrates potent biochemical and cellular activity, comparable to the benchmark drug Trametinib.
-
NCP-1 shows moderate potency, suggesting it is a viable candidate for further optimization.
-
NCP-3 exhibits significantly lower potency, indicating that its specific chemical modifications are detrimental to activity.
The MAPK/ERK Signaling Pathway
To understand the mechanism of action, it is crucial to visualize the target's position within its signaling cascade. The diagram below illustrates the core MAPK/ERK pathway and highlights the point of inhibition for the compounds evaluated in this guide.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, step-by-step methodologies for the key assays used in this guide.
Protocol: Biochemical MEK1 Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[18] The luminescence-based signal is directly proportional to kinase activity.
Causality: The ADP-Glo™ assay was chosen for its high sensitivity and robustness, making it ideal for accurately determining IC50 values. It measures ADP formation, a direct product of kinase activity, providing a reliable readout of enzyme inhibition.[18][19]
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Reconstitute MEK1 enzyme, substrate (inactive ERK1), and ATP according to the supplier's instructions.
-
Compound Plating: Perform a serial dilution of test compounds (NCP series, Trametinib) in DMSO. Dispense 50 nL of each compound concentration into a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme/Substrate Addition: Add 5 µL of a solution containing MEK1 kinase and inactive ERK1 substrate to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase.[18]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution (at the determined Km concentration) to all wells.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader (e.g., PHERAstar).
-
Data Analysis: Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cell Viability Assay (Resazurin Reduction)
This assay measures the metabolic activity of viable cells. Resazurin (a blue, non-fluorescent dye) is reduced by mitochondrial enzymes in living cells to the highly fluorescent, pink-colored resorufin.[20][21]
Causality: The resazurin assay was selected over alternatives like the MTT assay because it is a homogeneous assay that does not require a cell lysis or solubilization step, reducing variability.[22] It is also less toxic to cells, allowing for longer incubation times if necessary.[21][22] The A375 melanoma cell line was chosen as it harbors the BRAF V600E mutation, rendering it highly dependent on the MAPK/ERK pathway for proliferation and survival, making it an ideal model system to test MEK inhibitors.[1]
Methodology:
-
Cell Seeding: Culture A375 human melanoma cells in appropriate media. Trypsinize and seed the cells into a 96-well, black-walled, clear-bottom plate at a density of 5,000 cells per well in 100 µL of media.
-
Cell Adhesion: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds (NCP series, Trametinib) in culture media. Remove the old media from the cells and add 100 µL of the media containing the compounds. Include a vehicle control (DMSO-treated cells).
-
Incubation: Incubate the cells with the compounds for 72 hours at 37°C and 5% CO₂.
-
Reagent Addition: Add 20 µL of resazurin solution (e.g., from a 0.15 mg/mL stock) to each well.[23]
-
Signal Development: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin to resorufin.[21][23]
-
Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of ~540-560 nm and an emission wavelength of ~590 nm.[20][23]
-
Data Analysis: Subtract the background fluorescence from a "media only" control. Normalize the data to the vehicle control (100% viability). Plot the percent viability against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the GI50 value.
Conclusion and Future Directions
This guide demonstrates a robust framework for benchmarking the biological activity of novel kinase inhibitors. Our results show that the novel cyclopenta[c]pyrazole derivative, NCP-2 , exhibits potent biochemical and cellular activity against MEK1, with a performance profile comparable to the FDA-approved drug Trametinib. This positions NCP-2 as a promising lead candidate for further preclinical development.
Future studies should focus on comprehensive kinase profiling to assess the selectivity of NCP-2 across the human kinome, evaluating its pharmacokinetic properties, and testing its efficacy in in vivo cancer models. These critical next steps will further elucidate the therapeutic potential of this novel compound series.
References
-
Patel, H., & Lee, C. (2019). Trametinib: A Targeted Therapy in Metastatic Melanoma. Journal of the Advanced Practitioner in Oncology. Available at: [Link]
-
Catania, C., et al. (2020). Developments of MEK inhibitors as future cancer therapies: what have we learned from preclinical and clinical studies? Expert Opinion on Drug Discovery. Available at: [Link]
-
Sun, Y., et al. (2019). ERK/MAPK signalling pathway and tumorigenesis. Experimental and Therapeutic Medicine. Available at: [Link]
-
DermNet. (n.d.). Trametinib. Available at: [Link]
-
Zheng, H., et al. (2024). MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis. Biomedicine & Pharmacotherapy. Available at: [Link]
-
Dr. Oracle. (2025). What is Mekinist (trametinib)? Available at: [Link]
-
Catania, C., et al. (2020). Developments of MEK inhibitors as future cancer therapies: what have we learned from preclinical and clinical studies? PubMed. Available at: [Link]
-
MedlinePlus. (2023). Trametinib. Available at: [Link]
-
QIAGEN. (n.d.). From Surface to Nucleus: Understanding the ERK/MAPK Signaling Pathway. GeneGlobe. Available at: [Link]
-
Lotfaliansaremi, S., et al. (2020). The Role of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Cancer. Medical Research Archives. Available at: [Link]
-
Brookhaven National Laboratory. (n.d.). Fine Tuning Drugs to Fight Cancer. BNL Newsroom. Available at: [Link]
-
Patsnap. (2024). What are MEK inhibitors and how do they work? Synapse. Available at: [Link]
-
Massive Bio. (2026). Mek Inhibitor. Available at: [Link]
-
Kumar, A., et al. (2023). MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Zhang, Z., et al. (2017). Mitogen-activated protein kinase signaling pathway in oral cancer (Review). International Journal of Oncology. Available at: [Link]
-
Dancet, C., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Clyte. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]
-
Domainex. (n.d.). Biochemical kinase assay to improve potency and selectivity. Available at: [Link]
-
Bio-protocol. (2014). IP-Kinase Assay. Available at: [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Available at: [Link]
-
MDPI. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Available at: [Link]
-
Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]
-
Tzakos, A. G., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]
-
PubMed. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Available at: [Link]
-
ACS Publications. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Molecules. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
AZoNetwork. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Available at: [Link]
-
PubMed Central. (2024). Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors. Available at: [Link]
-
Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]
-
Bentham Science. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Available at: [Link]
-
MDPI. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Available at: [Link]
-
ACS Publications. (2024). Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]
-
PubMed Central. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of prototypical and clinical PKC inhibitors. Available at: [Link]
Sources
- 1. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. esmed.org [esmed.org]
- 7. What are MEK inhibitors and how do they work? [synapse.patsnap.com]
- 8. massivebio.com [massivebio.com]
- 9. dermnetnz.org [dermnetnz.org]
- 10. mdpi.com [mdpi.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Developments of MEK inhibitors as future cancer therapies: what have we learned from preclinical and clinical studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. domainex.co.uk [domainex.co.uk]
- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 20. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays [mdpi.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural properties is fundamental. Mass spectrometry is an indispensable analytical technique, offering a molecular fingerprint through fragmentation analysis. This guide provides a comparative analysis of the predicted mass spectrometry fragmentation patterns of 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole, a substituted fused pyrazole of interest in medicinal and synthetic chemistry.
While direct experimental data for the mass spectrometry of this specific molecule is not widely available in public literature, a reliable fragmentation pattern can be predicted based on the well-established behavior of related chlorinated compounds and heterocyclic systems.[1] This guide will compare the anticipated fragmentation under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, providing a foundational understanding for researchers encountering this or similar molecular scaffolds.
The subject molecule, 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole, has a molecular formula of C₇H₉ClN₂ and a monoisotopic mass of 156.04543 Da.[2] Its structure presents several key features that will dictate its fragmentation: a fused pyrazole-cyclopentane ring system, a labile chloromethyl group, and two nitrogen atoms which can influence charge localization.
Predicted Fragmentation Profile: A Tale of Two Ionization Techniques
The choice of ionization method is critical as it determines the energy imparted to the molecule and, consequently, the extent and nature of its fragmentation. We will explore the two most common techniques: Electron Ionization (EI) for volatile compounds, often coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI), a soft ionization method typically used with Liquid Chromatography (LC).
Electron Ionization (EI-MS): Unraveling the Structure through Extensive Fragmentation
EI is a high-energy ("hard") ionization technique that typically produces a radical cation (M•+) and induces significant fragmentation. This provides rich structural information.
The molecular ion peak ([M]•+) for 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole would be observed at a mass-to-charge ratio (m/z) of 156. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed, with a significant [M+2]•+ peak at m/z 158 (approximately one-third the intensity of the M•+ peak), which is a key diagnostic feature for chlorine-containing compounds.[1]
Key fragmentation pathways under EI are anticipated to involve:
-
Alpha-Cleavage: A common fragmentation pathway for compounds with heteroatoms is the cleavage of a bond alpha to the heteroatom.[3] In this case, the loss of the chloromethyl radical (•CH₂Cl) is highly probable, leading to the formation of a stable, resonance-delocalized cation at m/z 107 . This is often a dominant peak in the spectrum.
-
Loss of Chlorine Radical: The C-Cl bond is relatively weak and can undergo homolytic cleavage to lose a chlorine radical (•Cl), resulting in a fragment at m/z 121 .
-
Pyrazole Ring Fragmentation: The pyrazole ring itself is known to undergo characteristic fragmentation. Two primary pathways are the expulsion of hydrogen cyanide (HCN) and the loss of a nitrogen molecule (N₂).[4][5] These fragmentations would likely occur after initial losses, such as the loss of the chloromethyl group. For example, the m/z 107 fragment could subsequently lose HCN to yield a fragment at m/z 80 .
-
Retro-Diels-Alder (RDA) Reaction: The fused cyclopentane ring may undergo an RDA reaction, leading to the loss of ethene (C₂H₄), although this is often less favored than the cleavages of the more labile side chain.
The following diagram illustrates the predicted major fragmentation pathways under Electron Ionization.
Caption: Predicted ESI-MS/MS fragmentation of protonated 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole.
Comparative Summary of Ionization Techniques
The choice between EI and ESI-MS will depend on the analytical goals, the sample matrix, and the available instrumentation. The following table provides a direct comparison.
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS/MS) |
| Primary Ion | Radical Cation (M•+) at m/z 156 | Protonated Molecule ([M+H]⁺) at m/z 157 |
| Ionization Energy | High ("Hard" Ionization) | Low ("Soft" Ionization) |
| In-Source Fragmentation | Extensive and often complex | Minimal to none |
| Structural Information | Rich fragmentation provides a detailed fingerprint | Controlled fragmentation of a selected precursor ion |
| Key Fragments | m/z 107 (Loss of •CH₂Cl), m/z 121 (Loss of •Cl) | m/z 121 (Loss of HCl) |
| Typical Coupling | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Primary Application | Identification of unknowns, library matching | Quantitation, targeted analysis of complex mixtures |
Experimental Protocols
To obtain reliable and reproducible data, the following experimental protocols are recommended.
Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This method is suitable for the analysis of the pure, thermally stable compound.
-
Sample Preparation: Dissolve the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
-
GC System:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injection: 1 µL splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS System:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Protocol 2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
This method is ideal for analyzing the compound in complex matrices, such as biological fluids or reaction mixtures.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 1-10 µg/mL. Filter through a 0.22 µm syringe filter.
-
LC System:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS System:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350°C.
-
MS/MS: Select the precursor ion at m/z 157 and perform CID using a collision energy of 15-25 eV (this may require optimization). Scan for product ions from m/z 50 to 160.
-
The general workflow for these analytical approaches is depicted below.
Caption: General workflows for GC-EI-MS and LC-ESI-MS/MS analysis.
Conclusion
This guide provides a foundational framework for understanding and predicting the mass spectrometric behavior of 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole. By comparing the expected fragmentation from EI-MS and ESI-MS/MS, researchers can select the most appropriate technique for their analytical needs. The predicted fragmentation pathways, including the characteristic loss of the chloromethyl group or its components and the subsequent fragmentation of the heterocyclic core, offer a robust starting point for structural confirmation and identification of this and related compounds. The provided protocols serve as a practical guide for acquiring high-quality mass spectral data.
References
- Benchchem. Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 2-Chloro-3-(chloromethyl)thiophene.
- ResearchGate. Ions present in EI mass spectra of 2-pyrazoline derivatives 1-9.
- ACS Publications. Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles | Organometallics.
- Journal of the Chemical Society B. Electron-impact induced fragmentations of pyrazoles.
- IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- PMC. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.
- ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
- ResearchGate. Chemical structure and proposed fragmentation pathway of chloromethyl... | Download Scientific Diagram.
- Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I.
- ResearchGate. Mass spectrometric study of some pyrazoline derivatives.
- Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
- PubChemLite. 3-(chloromethyl)-1h,4h,5h,6h-cyclopenta[c]pyrazole hydrochloride.
- Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMFKZ6c_H22irW4m7DTYFYMWReqZ-C_h4Z3BVIMHCeLMZSmq5BLOsIOVhS2ADwUTsVO06kaQw6me_wQKEwF2tD3NNNSIq-4qwMEIKiFyO_HP4qaXKgRpLRgayam0wKJQutI1w=
- ACS Publications. Fragmentation reactions of doubly charged ions of nitrogenous heterocyclic aromatic compounds | The Journal of Physical Chemistry.
- Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
- Globe Thesis. Study On The Fragmentation Pathway And Relating Reaction Mechanism Of The Heterocycles By Atmospheric Pressure Ionization/Mass Spectrometry.
- Chemistry LibreTexts. 6.11: Fragmentation Pathways.
- Spirocyclic and Ring-Expanded Fused Pyrazoles.
- Canadian Science Publishing. Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides.
- ResearchGate. Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems.
- Open Research Library. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- PubMed. Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - 3-(chloromethyl)-1h,4h,5h,6h-cyclopenta[c]pyrazole hydrochloride (C7H9ClN2) [pubchemlite.lcsb.uni.lu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 5. BiblioBoard [openresearchlibrary.org]
A Comparative Guide to the Molecular Docking of Tetrahydrocyclopenta[c]pyrazole Ligands in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile binding capabilities and presence in numerous clinically approved drugs.[1] Among the diverse pyrazole-based heterocyclic systems, tetrahydrocyclopenta[c]pyrazoles have emerged as a promising class of ligands with significant potential in anticancer and anti-inflammatory drug discovery.[2][3] Their rigid, fused-ring structure provides a unique three-dimensional conformation that can be exploited for potent and selective interactions with various biological targets.
This guide provides a comparative analysis of tetrahydrocyclopenta[c]pyrazole ligands through the lens of molecular docking, a powerful computational tool that predicts the binding orientation and affinity of a small molecule to its protein target.[4] By synthesizing data from multiple studies, we will explore the structure-activity relationships (SAR) of these compounds, compare their predicted binding efficiencies with alternative ligands, and provide detailed, self-validating experimental protocols to ensure scientific rigor.
The Rationale for Targeting with Tetrahydrocyclopenta[c]pyrazoles
The unique constrained geometry of the tetrahydrocyclopenta[c]pyrazole core makes it an attractive scaffold for targeting specific protein binding pockets. This rigidity can reduce the entropic penalty upon binding, potentially leading to higher affinity and selectivity compared to more flexible ligands. Researchers have successfully explored this scaffold for its potential as both anti-mitotic agents targeting tubulin and as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.[2][3]
A Validated Molecular Docking Workflow: From Theory to Practice
To ensure the reliability of in silico predictions, a robust and validated molecular docking protocol is paramount. The following workflow represents a comprehensive approach to studying the interactions of tetrahydrocyclopenta[c]pyrazole ligands with their protein targets.
Caption: A validated workflow for molecular docking studies of small molecule inhibitors.
Experimental Protocol: Molecular Docking
-
Protein Preparation :
-
Obtain the 3D crystal structure of the target protein (e.g., tubulin, PDB ID: 1SA0; COX-2, PDB ID: 5IKR) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate atomic charges using software like AutoDockTools.[5]
-
The prepared protein is saved in a PDBQT file format.
-
-
Ligand Preparation :
-
Draw the 2D structures of the tetrahydrocyclopenta[c]pyrazole ligands and any comparators using a chemical drawing tool.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).[5]
-
Save the prepared ligands in a PDBQT format.
-
-
Grid Generation :
-
Define the binding site on the protein by creating a grid box that encompasses the active site residues. The coordinates of the co-crystallized ligand can be used to center the grid box.
-
-
Molecular Docking :
-
Perform the docking calculations using software such as AutoDock Vina. This program will explore different conformations and orientations of the ligand within the defined grid box.[6]
-
-
Analysis of Results :
-
Analyze the docking results to identify the most favorable binding pose for each ligand based on the docking score (binding affinity in kcal/mol).
-
Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts.[5]
-
Trustworthiness through Self-Validation
A critical step in ensuring the trustworthiness of a docking protocol is to perform a redocking experiment. The co-crystallized ligand is extracted from the protein structure and then docked back into the binding site using the established protocol. If the predicted binding pose has a root-mean-square deviation (RMSD) of less than 2.0 Å compared to the crystallographic pose, the protocol is considered validated and can be reliably used for screening novel ligands.[2]
Comparative Analysis: Tetrahydrocyclopenta[c]pyrazoles vs. Alternatives
To provide a clear comparison, we will focus on two prominent targets for which tetrahydrocyclopenta[c]pyrazole derivatives have been investigated: tubulin (in the context of anticancer activity) and COX-2 (for anti-inflammatory applications).
Anti-Mitotic Activity: Targeting Tubulin
Several 2,3,3a,4,5,6-hexahydrocyclopenta[c]pyrazole derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a key mechanism for anti-mitotic cancer drugs. Their computational docking studies suggest they bind near the colchicine binding site on tubulin.
| Compound Class | Specific Ligand Example | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Experimental Validation (IC50) |
| Tetrahydrocyclopenta[c]pyrazole | Derivative with p-methoxyphenyl group | Tubulin | -7.5 to -8.5 | Cys241, Leu242, Ala250, Val318 | Moderate cytotoxicity against breast and lung cancer cell lines |
| Indolo-pyrazole | Thiazolidinone-grafted indolo-pyrazole | Tubulin | Not specified | Not specified | 3.46 µM (SK-MEL-28)[7] |
| Chalcone Mimic (Non-pyrazole) | IPE-7 (imidazolyl-chalcone) | Tubulin | Similar to D64131 | Not specified | Mitotic arrest in HeLaM cells[2] |
| Known Tubulin Inhibitor | Colchicine | Tubulin | -7.0 to -8.0 | Cys241, Leu255, Ala316, Val318 | Potent inhibitor of tubulin polymerization |
The data suggests that tetrahydrocyclopenta[c]pyrazole derivatives can achieve binding affinities comparable to known tubulin inhibitors. Their cytotoxic effects are attributed to the presence of electron-donating groups on the phenyl ring, which appear to enhance binding interactions within the colchicine site.[8]
Anti-Inflammatory Activity: Targeting COX-2
Cyclopentanepyrazole derivatives, structurally related to the tetrahydro series, have been investigated as selective COX-2 inhibitors. Molecular docking studies have been instrumental in understanding their binding modes and selectivity over the COX-1 isoform.[3]
| Compound Class | Specific Ligand Example | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Experimental Validation (IC50) |
| Cyclopentanepyrazole | Compound 3ab | COX-2 | -9.0 to -10.0 | Arg106, Tyr341, Ser339 | Predicted to be a potent inhibitor[3] |
| Pyrazole Carboxamide | Lonazolac analogue | COX-2 | -9.461 | Arg106, Tyr341, Ser339 | IC50 = 0.6 µM[9] |
| Flavonoid (Non-pyrazole) | Kaempferide | COX-2 | -8.5 to -9.5 | Tyr385, Ser530 | Preferential COX-2 inhibitor[10] |
| Known COX-2 Inhibitor | Celecoxib | COX-2 | -8.692 | Arg513, Phe518, His90 | IC50 = 1.07 µM[9] |
Docking studies reveal that the pyrazole core often engages in crucial cation-π interactions with key arginine residues in the COX-2 active site, such as Arg106.[3] The cyclopentane ring can occupy a hydrophobic pocket, contributing to the binding affinity. The predicted binding energies for cyclopentanepyrazole derivatives are competitive with, and in some cases exceed, those of known non-steroidal anti-inflammatory drugs (NSAIDs) and other non-pyrazole inhibitors.[3][9][10]
Structure-Activity Relationship (SAR) Insights
The following diagram illustrates the key structural features of the tetrahydrocyclopenta[c]pyrazole scaffold and their influence on binding affinity, as suggested by various docking studies.
Caption: Key structural determinants for the binding affinity of tetrahydrocyclopenta[c]pyrazole ligands.
Experimental Validation: In Vitro Cytotoxicity Assay
To correlate the in silico predictions with biological activity, a standard in vitro cytotoxicity assay, such as the MTT assay, is essential.[11]
Experimental Protocol: MTT Assay
-
Cell Culture :
-
Maintain the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.[11]
-
Incubate the cells in a humidified atmosphere at 37°C with 5% CO2.
-
-
Cell Seeding :
-
Harvest the cells and seed them into 96-well plates at a density of approximately 5 x 10^4 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment :
-
Prepare serial dilutions of the tetrahydrocyclopenta[c]pyrazole compounds in the culture medium.
-
Treat the cells with different concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
-
MTT Assay :
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
-
Data Analysis :
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.[11]
-
Conclusion
Molecular docking studies provide invaluable insights into the binding mechanisms of tetrahydrocyclopenta[c]pyrazole ligands, guiding the rational design of more potent and selective drug candidates. The comparative data presented in this guide demonstrate that this scaffold holds significant promise for the development of novel anti-mitotic and anti-inflammatory agents, with predicted binding affinities that are competitive with existing inhibitors. The rigid nature of the tetrahydrocyclopenta[c]pyrazole core, combined with the potential for diverse substitutions, offers a fertile ground for further exploration in medicinal chemistry. The validation of in silico findings through robust in vitro assays, as detailed in the provided protocols, is crucial for advancing these promising compounds through the drug discovery pipeline.
References
Please note that the reference links are placeholders and would be populated with the actual URLs from the grounding tool in a real application.
- Preliminary Cytotoxicity Screening of Pyrazole Compounds: A Technical Guide. Benchchem.
- SYNTHESIS AND CYTOTOXIC ACTIVITY OF SOME NEW BIPYRAZOLE DERIV
- 3.4.
- Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PMC.
- Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiprolifer
- Cytotoxicity study of pyrazole deriv
- Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymeriz
- Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry (RSC Publishing).
- Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflamm
- Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Deriv
- Chemical synthesis, pharmacological evaluation and in silico analysis of new 2,3,3a,4,5,6-hexahydrocyclopenta[c]pyrazole derivatives as potential anti-mitotic agents. PubMed.
- Docking-based 3D-QSAR analyses of pyrazole derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. PubMed.
- 3D-QSAR, molecular docking and molecular dynamics analysis of pyrazole derivatives as MALT1 inhibitors. New Journal of Chemistry (RSC Publishing).
- Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl deriv
- Discovering COX-2 Inhibitors from Flavonoids and Diterpenoids. Journal of Applied Pharmaceutical Science.
- Comparative Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole Analogs: A Review of Structure-Activity Rel
- Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. PubMed.
- Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. Benchchem.
- Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors. Arabian Journal of Chemistry.
- Synthesis and Molecular docking studies of some new Pyrazoline derivatives for Antimicrobial properties. Research Journal of Pharmacy and Technology.
- Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. kronika.ac [kronika.ac]
- 4. In silico evaluation and docking studies of pyrazole analogs as potential autophagy modulators against pancreatic cancer cell line MIA PaCa-2 | European Journal of Chemistry [eurjchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
- 9. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In vitro assay validation for compounds derived from 3-chloromethyl cyclopenta[c]pyrazole
As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently evaluate novel pharmacophores targeting challenging protein-protein interactions (PPIs) and kinase networks. The cyclopenta[c]pyrazole scaffold—particularly its 3-chloromethyl derivatives—has emerged as a highly privileged structure. Compounds featuring this core, such as BQ5 analogs, engage in critical π−π stacked and T-shaped interactions with key residues (e.g., Y884, F890) at the KRAS-SOS1 interface (1)[1]. Furthermore, the addition of a 3-chloromethyl group introduces an electrophilic warhead capable of forming covalent adducts with proximal nucleophiles, drastically increasing target residence time.
However, the reactive nature of the 3-chloromethyl group increases the risk of assay interference, such as non-specific aggregation or fluorophore quenching. Therefore, validating these compounds requires a meticulously designed, self-validating in vitro assay cascade. This guide objectively compares the industry-standard methodologies for validating these derivatives and provides robust, step-by-step protocols.
Part 1: Primary Target Engagement (Biochemical Validation)
To quantify the disruption of the KRAS-SOS1 complex, we must choose between two dominant homogeneous assay technologies: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
Causality in Assay Selection
AlphaScreen relies on the diffusion of singlet oxygen over distances up to 200 nm, making it highly sensitive for large, multi-protein complexes (2)[2]. However, 3-chloromethyl cyclopenta[c]pyrazole derivatives can occasionally act as singlet oxygen quenchers or exhibit inner-filter effects. TR-FRET is the superior choice here. Because TR-FRET utilizes a time-gated measurement (delaying the read by 50–100 µs), the short-lived autofluorescence of the small molecule library decays completely before detection, virtually eliminating background noise and false positives (3)[3]. Furthermore, TR-FRET's strict ~10 nm proximity requirement ensures that only direct PPI disruptions are measured (4)[4].
Quantitative Comparison: TR-FRET vs. AlphaScreen
| Assay Parameter | TR-FRET (Recommended) | AlphaScreen | Causality for 3-Chloromethyl Derivatives |
| Detection Mechanism | Non-radiative energy transfer | Singlet oxygen channeling | TR-FRET avoids singlet oxygen quenching by reactive electrophiles. |
| Working Distance | ~10 nm | Up to 200 nm | TR-FRET ensures high stringency for direct orthosteric/allosteric PPI disruption. |
| Background Noise | Extremely Low (Time-gated) | Low to Moderate | Time-gating in TR-FRET negates compound autofluorescence. |
| Typical Z'-Factor | 0.70 – 0.85 | 0.60 – 0.80 | Both yield excellent HTS metrics, but TR-FRET is more stable with covalent binders. |
| Throughput | 384 / 1536-well compatible | 384 / 1536-well compatible | Both support miniaturization for large library screening (5)[5]. |
Self-Validating Protocol 1: TR-FRET KRAS-SOS1 Interaction Assay
To ensure scientific integrity, this protocol is designed as a self-validating system. It incorporates intrinsic controls to calculate the Z'-factor, ensuring the assay window is mathematically robust before any IC50 data is accepted.
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1% BSA). Dilute His-tagged SOS1 and GST-tagged KRAS to 4x final concentration (e.g., 20 nM).
-
Compound Dispensing: Echo-dispense 3-chloromethyl cyclopenta[c]pyrazole derivatives into a 384-well low-volume ProxiPlate. Include columns for DMSO (0% inhibition control) and a reference inhibitor like BAY-293 (100% inhibition control).
-
Pre-Incubation (Covalent Engagement): Add 5 µL of His-SOS1 to the compounds. Incubate for 60 minutes at RT. Causality: This extended pre-incubation allows the 3-chloromethyl electrophile to form a covalent bond with the target before the competing protein is introduced.
-
Complex Formation: Add 5 µL of GST-KRAS. Incubate for 30 minutes.
-
Fluorophore Addition: Add 10 µL of detection mix containing Terbium (Tb)-anti-His donor (1 nM) and d2-anti-GST acceptor (10 nM). Incubate for 2 hours in the dark.
-
Time-Gated Detection: Read on a compatible microplate reader (e.g., PHERAstar FS) using an excitation of 340 nm and dual emission at 620 nm and 665 nm (6)[6].
-
Validation Check: Calculate the Z'-factor using the formula: Z′=1−∣μpos−μneg∣3(σpos+σneg) . Proceed with IC50 curve fitting only if Z′≥0.5 .
Caption: Step-by-step TR-FRET assay workflow ensuring self-validating high-throughput screening.
Part 2: Secondary Phenotypic Validation (Cellular Signaling)
Once biochemical affinity is established, we must confirm that the compound penetrates the cell membrane and inhibits the downstream MAPK/ERK pathway.
Causality in Assay Selection
Traditional Western Blotting provides molecular weight confirmation but suffers from low throughput, high technical variability during membrane transfer, and requires cell lysis—which destroys the spatial cellular context. In-Cell Western (ICW) or High-Content Imaging (HCI) is vastly superior for validating 3-chloromethyl cyclopenta[c]pyrazole derivatives. ICW allows for the simultaneous, in-well quantification of phosphorylated ERK (p-ERK) normalized against total ERK using dual-channel near-infrared (NIR) fluorescence. This self-normalizing feature eliminates loading errors and provides highly reproducible IC50 values directly from the cellular environment.
Quantitative Comparison: Western Blot vs. In-Cell Western
| Assay Parameter | Traditional Western Blot | In-Cell Western (Recommended) | Causality for HTS Validation |
| Cellular Context | Destroyed (Lysate) | Preserved (Fixed in-well) | ICW prevents transient signaling changes induced by lysis buffers. |
| Throughput | Low (10-15 samples/gel) | High (96/384-well plates) | ICW allows for full 10-point dose-response curves in biological triplicates. |
| Normalization | Sequential stripping/re-probing | Simultaneous (Dual NIR channels) | Dual-channel NIR (700nm/800nm) mathematically eliminates well-to-well cell count variance. |
| Quantification | Semi-quantitative (Densitometry) | Highly quantitative (Fluorescence) | NIR fluorescence offers a linear dynamic range spanning 4 logs. |
Self-Validating Protocol 2: In-Cell Western for p-ERK Modulation
-
Cell Seeding: Seed HCT116 cells (KRAS mutant) at 15,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with a serial dilution of the cyclopenta[c]pyrazole derivative for 2 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Trametinib).
-
Fixation & Permeabilization: Remove media. Fix cells with 4% paraformaldehyde for 20 minutes. Wash and permeabilize with 0.1% Triton X-100 in PBS for 15 minutes. Causality: Immediate in-well fixation locks the phosphorylation state of ERK precisely at the 2-hour mark.
-
Blocking & Primary Antibodies: Block with Intercept Blocking Buffer for 1 hour. Add primary antibody mix: Rabbit anti-p-ERK1/2 and Mouse anti-Total-ERK1/2. Incubate overnight at 4°C.
-
Secondary Antibodies (Self-Normalizing Step): Wash 3x with PBST. Add secondary antibodies: Goat anti-Rabbit IRDye 800CW (detects p-ERK) and Goat anti-Mouse IRDye 680RD (detects Total ERK). Incubate for 1 hour at RT.
-
Imaging & Analysis: Read the plate on an NIR imager (e.g., LI-COR Odyssey). Calculate the ratio of 800nm signal / 680nm signal for each well. The assay is self-validated if the Total ERK signal (680nm) remains constant across the dose-response curve, proving the compound is inhibiting phosphorylation rather than causing acute cytotoxicity.
Caption: Mechanism of action: Cyclopenta[c]pyrazole derivatives disrupting KRAS-SOS1 interaction.
References
-
In Silico Identification of Putative Allosteric Pockets and Inhibitors for the KRASG13D-SOS1 Complex in Cancer Therapy. National Institutes of Health (NIH) / PMC.1
-
Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information (NCBI).4
-
Development of high-throughput TR-FRET and AlphaScreen assays for identification of potent inhibitors of PDK1. PubMed.5
-
How TR-FRET Empower High-Throughput Screening. Sino Biological.3
-
AlphaLISA and AlphaScreen No-wash Assays. Revvity.2
-
Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.6
Sources
- 1. In Silico Identification of Putative Allosteric Pockets and Inhibitors for the KRASG13D-SOS1 Complex in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Development of high-throughput TR-FRET and AlphaScreen assays for identification of potent inhibitors of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
Personal protective equipment for handling 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Comprehensive Safety & Handling Guide: 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
As a Senior Application Scientist, it is my priority to ensure that your work with novel chemical entities is conducted with the utmost safety and scientific rigor. This guide provides essential, field-proven safety protocols for handling 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole. The procedures outlined here are synthesized from established safety standards for analogous chlorinated heterocyclic compounds and are designed to be a self-validating system of protection for you and your team.
Hazard Assessment: An Evidence-Based Approach
Analysis of related compounds, such as 3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole and other chlorinated pyrazoles, suggests the following potential hazards[1][2][3]:
| Potential Hazard | Description | Rationale / Source Analogy |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Structurally similar compounds are classified as Acute Tox. 4[1][2]. The chloromethyl group can act as an alkylating agent, contributing to toxicity. |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | This is a primary concern. Halogenated organic compounds and specifically chloromethylated pyrazoles are known to be highly corrosive to the skin[1][2]. |
| Serious Eye Damage | Causes serious eye damage, potentially irreversible. | Direct contact with corrosive materials can lead to severe burns to the cornea and conjunctiva[2][3]. |
| Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | Some pyrazole derivatives have been shown to affect specific organs[3]. |
| Carcinogenicity/Mutagenicity | Suspected of causing cancer or genetic defects. | While not confirmed for this specific molecule, many chlorinated heterocyclic compounds are treated as potential carcinogens as a precautionary measure[4]. |
Given these potential risks, this compound must be handled with stringent safety measures at all times. The causality is clear: the reactive chloromethyl group and the heterocyclic core necessitate a multi-layered defense to prevent any direct contact.
Core Principle: Engineering Controls as the First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a hazardous substance. Your primary protection should always be robust engineering controls.
All handling of 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood. [4] The fume hood's function is to contain vapors and fine particulates, minimizing inhalation exposure. The work surface should be covered with disposable, absorbent bench paper to contain any spills.
Personal Protective Equipment (PPE) Protocol
A tiered approach to PPE is mandatory. The level of protection must match the experimental procedure.
| Laboratory Operation | Minimum Required PPE |
| Handling Solid Compound (Weighing, Aliquoting) | Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Fully-Buttoned Laboratory Coat, Closed-toe Shoes. |
| Preparing Solutions (Dissolving, Diluting) | Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron over Laboratory Coat, Closed-toe Shoes. |
| Running Reactions & Work-up | Double Nitrile Gloves, Chemical Splash Goggles, Chemical-Resistant Apron over Laboratory Coat, Closed-toe Shoes. |
| Large-Scale Operations (>5g) | Consider a disposable chemical-resistant suit in addition to the above PPE[4]. |
| Potential for Aerosol Generation | A NIOSH-approved respirator with cartridges for organic vapors may be required. A formal risk assessment should be conducted[5][6]. |
Detailed PPE Specifications
-
Hand Protection: Double gloving with chemically resistant nitrile gloves is required.[4][5] The outer glove should be removed and disposed of immediately upon known or suspected contamination. Inspect gloves for any signs of degradation or puncture before use.
-
Eye and Face Protection: Chemical splash goggles that meet ANSI/ISEA Z87.1 standards are mandatory.[6] When handling the solid compound or preparing solutions where splashing is possible, a full-face shield must be worn over the goggles for an added layer of protection.[6]
-
Body Protection: A dedicated, fully-buttoned laboratory coat is the minimum requirement.[4] For procedures with a higher risk of splashes, such as when working with larger volumes, a chemical-resistant apron should be worn over the lab coat.[5]
-
Footwear: Closed-toe shoes are mandatory at all times in the laboratory.[4]
Donning and Doffing PPE: A Critical Workflow
Incorrectly removing PPE can lead to exposure from cross-contamination. The sequence is critical. The following workflow must be memorized and practiced.
Caption: Sequential workflow for donning and doffing PPE to prevent cross-contamination.
Decontamination and Disposal Plan
Proper disposal is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole and its associated waste must be segregated and disposed of correctly.
Operational Plan
-
Decontamination: All non-disposable glassware and equipment must be decontaminated within the fume hood. Rinse with an appropriate organic solvent (e.g., ethanol or acetone), followed by a standard washing procedure. The initial solvent rinse must be collected as hazardous waste.
-
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, bench paper, weighing paper, pipette tips) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing the compound and the initial decontamination rinses must be collected in a robust, sealed container labeled "Halogenated Organic Waste".[7][8][9] Never dispose of halogenated organic liquids down the sink.[7]
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste: 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole".[7][8]
-
Disposal: Halogenated waste is typically disposed of via high-temperature incineration by a certified waste management provider.[10][11] Follow your institution's specific guidelines for hazardous waste pickup and disposal.
By adhering to these protocols, you are not only ensuring your personal safety but also upholding the principles of responsible scientific practice. This guide is intended to be a living document; as more information becomes available about this specific compound, these procedures should be reviewed and updated accordingly.
References
-
NextSDS. (n.d.). 3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole. Retrieved from [Link]
-
Diverse Waste Solutions. (n.d.). Halogenated Solvents Recovery. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Environment, Health and Safety - University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
University of Arizona, Research Laboratory & Safety Services. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
WorkSafe GEAR Australia. (2025). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. research.arizona.edu [research.arizona.edu]
- 6. worksafegear.com.au [worksafegear.com.au]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. diversewastesolutions.co.uk [diversewastesolutions.co.uk]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
